molecular formula C10H11N3OS B1600136 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211244-82-5

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Katalognummer: B1600136
CAS-Nummer: 211244-82-5
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: RNYUFDKLBWLNCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYUFDKLBWLNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441760
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-82-5
Record name 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one, a heterocyclic compound of interest in medicinal chemistry. The pyrido[2,3-d]pyrimidine core is a recognized privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] This document outlines a logical, multi-step synthesis, detailing the rationale behind the chosen methodology and providing step-by-step experimental protocols.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine ring system is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] Its structural resemblance to purine bases allows for interaction with various enzymatic targets. Notably, derivatives of this scaffold have been developed as potent inhibitors of kinases, dihydrofolate reductase, and other enzymes implicated in proliferative and inflammatory diseases. The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, with the ethyl group at the N-8 position and the methylthio group at the C-2 position offering vectors for further chemical modification and structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach detailed herein focuses on the construction of the pyridine ring onto a pre-functionalized pyrimidine core. This is a common and effective strategy for the synthesis of pyrido[2,3-d]pyrimidin-7-ones.[1][2] The retrosynthetic analysis of the target molecule reveals a key disconnection at the C4a-N8 and C5-C6 bonds of the pyridine ring, leading back to a 4-(ethylamino)-2-(methylthio)pyrimidine-5-functionalized precursor. This intermediate, in turn, can be derived from a more readily available 4-chloro-2-(methylthio)pyrimidine derivative.

Retrosynthesis Target This compound Intermediate_1 Ethyl 4-(ethylamino)-2-(methylthio)pyrimidine-5-acrylate (or similar) Target->Intermediate_1 Intramolecular Cyclization (Gould-Jacobs type) Intermediate_2 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Intermediate_1->Intermediate_2 Wittig or Horner-Wadsworth-Emmons Reaction Intermediate_3 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde Intermediate_2->Intermediate_3 Nucleophilic Substitution Intermediate_4 Ethylamine Intermediate_2->Intermediate_4 Nucleophilic Substitution Starting_Material 4-Hydroxy-2-(methylthio)pyrimidine-5-carbaldehyde Intermediate_3->Starting_Material Chlorination

This strategy allows for the early introduction of the desired substituents at the 2- and 8-positions, providing a convergent and efficient synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

The initial step involves the chlorination of a suitable 4-hydroxypyrimidine precursor. This transformation is crucial for activating the 4-position for subsequent nucleophilic substitution.

Reaction Scheme:

Protocol:

  • To a stirred solution of 4-hydroxy-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃, 3.0-5.0 eq).

  • The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde.

Causality: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. The chlorination at the 4-position is essential as the chloro group is a good leaving group, facilitating the subsequent introduction of the ethylamino moiety.

Step 2: Synthesis of 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

This step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by ethylamine.

Reaction Scheme:

Protocol:

  • Dissolve 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) in a suitable polar aprotic solvent such as ethanol or isopropanol.

  • To this solution, add ethylamine (1.2-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield pure 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde.

Causality: The electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitates the nucleophilic attack by ethylamine at the C4 position. The added base is necessary to neutralize the HCl generated during the reaction.

Step 3: Synthesis of this compound

The final step is the intramolecular cyclization to form the pyridone ring. A Gould-Jacobs type reaction is a well-established method for this transformation. [4][5]This involves the reaction of the aminopyrimidine with a three-carbon electrophile, followed by cyclization. A common approach is the use of diethyl malonate or a similar reagent.

Reaction Scheme (via Gould-Jacobs type reaction):

Protocol:

  • A mixture of 4-(ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (1.0 eq) and diethyl malonate (1.5-2.0 eq) is heated in the presence of a base such as sodium ethoxide or piperidine in a high-boiling solvent like Dowtherm A or diphenyl ether.

  • The reaction is heated to a high temperature (typically 200-250 °C) for several hours. This high temperature is necessary to drive the intramolecular cyclization and subsequent elimination of ethanol. [4][5]3. The reaction progress is monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the final product, this compound.

Causality: The Gould-Jacobs reaction proceeds through an initial Knoevenagel condensation between the aldehyde and diethyl malonate, followed by a thermal cyclization. The ethylamino group acts as the nucleophile in the intramolecular cyclization, leading to the formation of the pyridone ring. The high temperature facilitates both the cyclization and the elimination of ethanol to form the aromatic pyridone ring.

Data Summary

CompoundFormulaMW ( g/mol )Appearance
4-Chloro-2-(methylthio)pyrimidine-5-carbaldehydeC₆H₅ClN₂OS188.64White to off-white solid
4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehydeC₈H₁₁N₃OS197.26Yellowish solid
This compoundC₁₀H₁₁N₃OS221.28Off-white to pale yellow solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_step3 Step 3: Cyclization Start 4-Hydroxy-2-(methylthio)pyrimidine-5-carbaldehyde Intermediate1 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde Start->Intermediate1 POCl3, Toluene, Reflux Intermediate2 4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde Intermediate1->Intermediate2 Ethylamine, TEA, Ethanol FinalProduct This compound Intermediate2->FinalProduct Diethyl Malonate, NaOEt, High Temp.

Overall synthetic workflow for the target molecule.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging a well-established strategy of building upon a pyrimidine core, this multi-step synthesis offers a logical and efficient route to this valuable heterocyclic intermediate. The provided protocols, along with the rationale behind the experimental choices, are intended to empower researchers in the fields of medicinal chemistry and drug development to access this and related pyrido[2,3-d]pyrimidine scaffolds for their research endeavors.

References

  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. (n.d.). Retrieved January 21, 2026, from [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Gould-Jacobs Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. Retrieved January 21, 2026, from [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). Lead Sciences. Retrieved January 21, 2026, from [Link]

  • New synthesis of pyrido[2,3-d]pyrimidines. III. Nucleophilic substitution on 4-amino-2-halo and 2-amino-4-halo-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. (2008). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. ResearchGate. Retrieved January 21, 2026, from [Link]

  • 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PMC. Retrieved January 21, 2026, from [Link]

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 21, 2026, from [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of azapolycyclic systems via the intramolecular [4 + 2] cycloaddition chemistry of 2-(alkylthio)-5-amidofurans. (2001). PubMed. Retrieved January 21, 2026, from [Link]

  • Intramolecular Aldol Reactions. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Intramolecular Aldol Reactions. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • Intramolecular aldol condensation. (n.d.). Khan Academy. Retrieved January 21, 2026, from [Link]

  • Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. (1981). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 21, 2026, from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Retrieved January 21, 2026, from [Link]

  • N-(2-Formamidoethyl)formamide. (2008). PMC. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors. Kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][2] Within the vast chemical space of kinase inhibitors, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged structure".[3] This bicyclic heterocycle, an ortho-fused fusion of pyridine and pyrimidine rings, serves as a versatile and potent scaffold for designing inhibitors against a wide array of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and the mammalian Target of Rapamycin (mTOR).[4][5][6][7]

This guide provides a detailed technical overview of the mechanism of action of pyrido[2,3-d]pyrimidine-based kinase inhibitors, explores the key experimental methodologies used for their characterization, and offers insights for researchers and drug development professionals in the field.

The Core Mechanism: Competitive Inhibition at the ATP-Binding Site

The vast majority of pyrido[2,3-d]pyrimidine inhibitors function through a specific and well-understood mechanism: ATP-competitive inhibition .[4][8] Protein kinases possess a conserved catalytic domain with a deep cleft known as the ATP-binding pocket. The pyrido[2,3-d]pyrimidine scaffold acts as a bioisostere of the adenine base of ATP, enabling it to dock within this active site.[9]

The core mechanism relies on the formation of critical hydrogen bonds with the "hinge region" of the kinase, a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of ATP's adenine ring, effectively occupying the active site and preventing the kinase from binding its natural co-substrate, ATP.[10] Without ATP, the phosphotransfer reaction is blocked, halting the downstream signaling cascade. The potency and selectivity of these inhibitors are then modulated by various substituents attached to the core scaffold, which form additional interactions with other regions of the ATP-binding pocket, such as the hydrophobic pocket and the ribose-binding site.[10][11]

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site cluster_ligands Ligands hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ATP ATP ATP->hinge Binds & Phosphorylates Substrate Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->hinge Competitively Binds & Blocks ATP EGFR_Pathway_Inhibition cluster_ras RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAS RAS P_EGFR->RAS Activates PI3K PI3K P_EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Figure 2: Inhibition of EGFR Downstream Signaling.

Methodologies for Mechanistic Characterization

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of a novel pyrido[2,3-d]pyrimidine kinase inhibitor. This involves a progression from direct enzymatic assays to complex cell-based and in vivo models.

A. Biochemical Assays: Quantifying Direct Kinase Inhibition

The first step is to confirm that the compound directly inhibits the target kinase and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC₅₀). [12] Rationale: Biochemical assays isolate the kinase, substrate, and inhibitor from the complex cellular environment. This allows for the unambiguous measurement of direct enzymatic inhibition. [13]Luminescence-based ATP detection assays are widely used due to their high sensitivity, scalability for high-throughput screening, and non-radioactive nature. [14]The principle is to measure the amount of ATP remaining after the kinase reaction; higher kinase activity results in lower ATP levels and thus lower luminescence.

Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture. This includes the purified target kinase, a specific peptide or protein substrate, and the kinase reaction buffer. The ATP concentration should ideally be set at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ determination. [15]2. Inhibitor Addition: Add the pyrido[2,3-d]pyrimidine inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution) to the reaction wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step (Luminescence Generation): Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which converts the ADP generated during the kinase reaction back into a luminescent signal proportional to kinase activity. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

B. Cellular Assays: Confirming Target Engagement and Downstream Effects

After confirming biochemical potency, it is crucial to verify that the inhibitor engages its target in a cellular context and produces the expected downstream biological effects.

Rationale: Cellular assays validate the mechanism of action in a more physiologically relevant system. Western blotting is a cornerstone technique used to measure changes in protein phosphorylation. [16]By probing for the phosphorylated form of a kinase's direct substrate or a downstream signaling node (e.g., phospho-ERK), one can directly observe the inhibitor's effect on the signaling pathway. [17] Protocol: Western Blot Analysis of Downstream Pathway Inhibition

  • Cell Culture and Treatment: Plate cancer cells known to be dependent on the target kinase (e.g., H1975 cells for an EGFRT790M inhibitor). Allow cells to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with the pyrido[2,3-d]pyrimidine inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2 hours).

  • Ligand Stimulation (Optional): If studying an RTK, stimulate the cells with the corresponding growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes) to induce pathway activation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin).

  • Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of the downstream target protein.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a highly successful and adaptable platform for the design of potent and selective kinase inhibitors. Their primary mechanism of action, ATP-competitive inhibition, is well-characterized and provides a solid foundation for rational drug design. By forming key interactions within the kinase hinge region, these compounds effectively block catalysis and disrupt oncogenic signaling pathways. The comprehensive characterization of their mechanism, from biochemical IC₅₀ determination to the validation of downstream effects in cellular models, is a critical process that validates their therapeutic potential and guides the development of next-generation targeted therapies.

References

  • Verma, P., Chawla, H., Sharma, P., Singh, P., Jaremko, M., Emwas, A.-H., & Yadav, P. N. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6548–6587. [Link] [2][4][18]2. Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link] [12]3. Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link] [1]5. Comess, K. M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4480–4497. [Link] [19]6. Orr, M. S., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link] [10]7. Kinkl, N., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4906. [Link] [15]8. BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link] [13]9. Verma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link] [2]10. Zhang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry, 255, 115383. [Link] [5][20][21]11. Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link] [14]12. VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link] [3]13. El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12599–12615. [Link] [22]14. Totoritis, P. T., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Bioorganic & Medicinal Chemistry Letters, 41, 127999. [Link] [23]15. Al-Ostath, O. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link] [9]16. Sosič, I., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as novel ATP-competitive inhibitors of bacterial D-alanine:D-alanine ligase. PLoS ONE, 7(8), e42457. [Link] [8]17. Zhang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. PubMed. [Link] [20]18. Tanneeru, K., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4829–4838. [Link] [24]19. ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors on the status of key signaling pathways. ResearchGate. [Link] [16]20. Yousif, M. N. M., El-Gazzar, A.-R. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43–54. [Link] [6]21. El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1167–1182. [Link] [25]22. Sosič, I., et al. (2012). 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase. PLOS ONE. [Link] [11]23. Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link] [26]24. Youssif, B. G. M., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2007–2020. [Link] [27]25. Zhang, H., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link] [21]26. Ashton, S., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 548–553. [Link] [28]27. Anastassiadis, T., et al. (2016). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Genetics, 7, 11. [Link] [29]28. Tanneeru, K., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link] [30]29. Wójcik, E. J., et al. (2019). Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinase Exerts Synergistic Effect against Chronic Myeloid Leukemia Cells. Cancers, 11(10), 1544. [Link] [31]30. Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950–5953. [Link] [7]31. Miller, W. T., et al. (2009). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Analytical Biochemistry, 387(1), 75–81. [Link] [17]32. El-Sayed, M. A.-A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

Sources

The Multifaceted Biological Activities of 2-Methylthio-Pyridopyrimidinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidinone scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. The introduction of a 2-methylthio substituent has been shown to modulate and, in many cases, enhance these biological effects. This in-depth technical guide provides a comprehensive overview of the biological activities of 2-methylthio-pyridopyrimidinones, with a particular focus on their anticancer, antimicrobial, and antiviral potential. We will delve into their mechanisms of action, structure-activity relationships, and provide exemplary experimental protocols for their synthesis and evaluation.

Introduction: The Pyridopyrimidinone Core and the Significance of the 2-Methylthio Group

Pyridopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring. This core structure is of significant interest in drug discovery due to its resemblance to endogenous purines, allowing these molecules to interact with a variety of biological targets. The pyridopyrimidinone series, in particular, has emerged as a versatile scaffold for the development of potent and selective inhibitors of various enzymes, especially kinases.

The introduction of a methylthio (-SCH3) group at the 2-position of the pyridopyrimidinone ring has profound effects on the molecule's physicochemical properties and biological activity. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites, while the methyl group can occupy hydrophobic pockets. Furthermore, the 2-methylthio group can serve as a synthetic handle for further structural modifications, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity: Targeting Key Signaling Pathways

The most extensively studied biological activity of 2-methylthio-pyridopyrimidinones is their anticancer potential. These compounds have been shown to exert their effects primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently dysregulated in a wide range of human cancers.[1] Its overactivation promotes tumor growth, proliferation, and resistance to therapy.[1] Several 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

Mechanism of Action: 2-Methylthio-pyridopyrimidinone derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and/or mTOR, thereby blocking the phosphorylation of their downstream substrates. This leads to the suppression of the entire signaling cascade, ultimately inducing apoptosis and inhibiting cancer cell proliferation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor 2-Methylthio- Pyridopyrimidinone Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-methylthio-pyridopyrimidinones.

Structure-Activity Relationship (SAR): Studies on 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives have revealed key SAR insights.[2] The pyridopyrimidine core acts as the primary scaffold for binding to the kinase hinge region. Substitutions at other positions of the pyridopyrimidine ring can significantly impact potency and selectivity. While specific SAR for the 2-methylthio group in this context is still under extensive investigation, its role as a bioisostere for other groups and its potential for further functionalization are of high interest.

Other Kinase Targets

Beyond the PI3K/Akt/mTOR pathway, pyridopyrimidinone derivatives have shown inhibitory activity against other kinases implicated in cancer, such as Wee1 and c-Src.[3] The 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one series, for instance, has demonstrated potent inhibition of these kinases.[3] While these examples do not specifically feature the 2-methylthio group, they highlight the versatility of the pyridopyrimidinone scaffold in targeting a range of kinases.

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridopyrimidinone derivatives against various cancer cell lines.

Compound IDCancer Cell LineTarget(s)IC50 (µM)Reference
Compound 3 MDA-MB-231 (Breast)Not specified34.04[4]
Compound 13 MDA-MB-231 (Breast)Not specified40.68[4]
Compound 3d MCF-7 (Breast)Not specified43.4[5]
Compound 4d MCF-7 (Breast)Not specified39.0[5]
Compound 2 MCF-7 (Breast)Not specified0.013[4]

Antimicrobial Activity: A Promising Frontier

Several pyrimidine derivatives have demonstrated significant antimicrobial activity.[6] The 2-methylthio substitution has been incorporated into various heterocyclic scaffolds to explore its impact on antibacterial and antifungal efficacy.

Mechanism of Action

The precise mechanisms by which 2-methylthio-pyridopyrimidinones exert their antimicrobial effects are not fully elucidated but are thought to involve the inhibition of essential bacterial enzymes or interference with microbial metabolic pathways. For some pyrimidine derivatives, inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, has been identified as a key mechanism.

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for some pyrimidine derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 9e Staphylococcus aureus40 (µM)[6]
Compound 10d Staphylococcus aureus<60 (µM)[6]
MPPS Staphylococcus aureus512[7]
MPPS Bacillus subtilis256[7]

Antiviral Activity: An Emerging Area of Investigation

The antiviral potential of pyridopyrimidinone derivatives is an emerging field of research. Studies on related pyrimidine and 2-methylthio-pyrimidine compounds have shown promising results against a range of viruses.

Antiviral Mechanisms and Targets

Pyrimidine analogues often exert their antiviral effects by acting as nucleoside or non-nucleoside inhibitors of viral polymerases, thereby terminating viral DNA or RNA replication.[1] Some 2-methylthio-pyrimidinone derivatives have been specifically evaluated for their activity against viruses like the Rubella virus.[8]

In Vitro Antiviral Activity Data

A study on 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives demonstrated good antiviral activity against the Tobacco Mosaic Virus (TMV)[9]. For instance, compound 8i exhibited an EC50 value of 246.48 µg/mL, which was superior to the commercial agent Ningnanmycin[9]. Another study reported that 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones are efficient and selective inhibitors of the Rubella virus[8]. While these are not pyridopyrimidinones, they underscore the potential of the 2-methylthio-pyrimidine scaffold in antiviral drug discovery.

Experimental Protocols

General Synthesis of 2-Methylthio-1,4-dihydropyrimidines

A common method for the synthesis of 2-methylthio-dihydropyrimidine derivatives involves the alkylation of the corresponding 2-thioxo precursor.[10]

Synthesis_Workflow StartingMaterials Aldehyde, Acetoacetate, Thiourea Biginelli Biginelli Reaction StartingMaterials->Biginelli Thioxo 1,2,3,4-Tetrahydropyrimidine -2-thione Biginelli->Thioxo Alkylation Alkylation (Methyl Iodide, Pyridine) Thioxo->Alkylation Product 2-Methylthio-1,4- dihydropyrimidine Alkylation->Product

Figure 2: General workflow for the synthesis of 2-methylthio-1,4-dihydropyrimidines.

Step-by-Step Protocol:

  • Synthesis of the 1,2,3,4-tetrahydropyrimidine-2-thione precursor: This is typically achieved through a one-pot Biginelli condensation of an appropriate aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and thiourea in the presence of an acid catalyst.

  • Alkylation: The synthesized 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mole) is dissolved in a suitable solvent such as methanol (20 mL).[10]

  • Methyl iodide (0.011 mole) is added to the solution, and the mixture is refluxed for 2 hours.[10]

  • Pyridine (0.037 mole) is then added, and the mixture is refluxed for an additional 10 minutes.[10]

  • After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate, the 2-methylthio-1,4-dihydropyrimidine derivative, is collected by filtration.[10]

Characterization: The structure of the synthesized compounds is confirmed by elemental analysis, IR, and 1H NMR spectroscopy.[10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the 2-methylthio-pyridopyrimidinone compounds for 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Perspectives

2-Methylthio-pyridopyrimidinones represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer activity, particularly as kinase inhibitors of the PI3K/Akt/mTOR pathway, has been well-established. Furthermore, their emerging antimicrobial and antiviral potential warrants further investigation.

Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action: Understanding the precise molecular interactions of these compounds with their biological targets will facilitate the design of more potent and selective agents.

  • Expansion of SAR studies: A systematic exploration of substitutions on the pyridopyrimidinone core will help in optimizing the pharmacological profile of these compounds.

  • In vivo evaluation: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy and safety.

  • Exploration of novel therapeutic applications: The broad biological activity of this scaffold suggests that it may have potential in treating other diseases, such as inflammatory disorders.

The continued exploration of 2-methylthio-pyridopyrimidinones holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

[4] ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. Retrieved from [Link] [11] ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... Retrieved from [Link] [7] ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration.... Retrieved from [Link] [5] ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link] [12] SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link] [13] ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link] [8] PubMed. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Retrieved from [Link] MDPI. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Retrieved from [Link] [10] PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Retrieved from [Link] [14] ResearchGate. (n.d.). 4 -Overview of PI3K-AKT-mTOR signalling pathway: Class I PI3Ks are.... Retrieved from [Link] [15] ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from [Link] [2] PubMed. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link] [16] Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link] [3] PubMed. (n.d.). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Retrieved from [Link] [1] PubMed. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Retrieved from [Link] [17] Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link] [18] ResearchGate. (n.d.). Correlation coefficient (R 2 ) between IC 50 values in three cell lines. Retrieved from [Link] [19] Scilit. (n.d.). A one‐step synthesis of 2‐methylthio‐6‐oxopyrimidine derivatives: Preparation of fused pyrimidinones. Retrieved from [Link] [20] PubMed. (1984). Antiviral activity of tetrahydro-2(1H)-pyrimidinones and related compounds. Retrieved from [Link] [9] PubMed. (n.d.). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Retrieved from [Link] [21] MDPI. (n.d.). Antiviral Activity Exerted by Natural Products against Human Viruses. Retrieved from [Link] [22] PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link] [6] PMC. (2021). Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. Retrieved from [Link] [23] PubMed. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link] [24] PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link] [25] ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram. Retrieved from [Link] [26] PMC. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link] [27] NIH. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link] [28] Biblioteka Nauki. (n.d.). Synthesis and characterization of novel pyrimidi… — Library of Science. Retrieved from [Link] [29] PubMed. (2019). Synthesis and mycobacterial evaluation of 5-substituted-6-acetyl-2-amino-7-methyl-5,8-dihydropyrido-[2,3-d]pyrimidin-4(3H)-one derivatives. Retrieved from [Link]

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The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, interacting with a multitude of biological targets. This has led to the development of analogs with a broad spectrum of therapeutic activities, including potent anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed exploration of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine analogs, focusing on key biological targets. We will dissect the causal relationships behind structural modifications and their resulting biological outcomes, present detailed experimental protocols for validation, and offer insights into the synthetic strategies that underpin the development of these promising therapeutic agents.

The Core Scaffold: A Foundation for Versatility

The pyrido[2,3-d]pyrimidine scaffold is a bicyclic aromatic system formed by the fusion of a pyridine and a pyrimidine ring. Understanding its structure and numbering convention is fundamental to any SAR discussion. The specific arrangement of nitrogen atoms provides a unique distribution of hydrogen bond donors and acceptors, critical for molecular recognition at enzyme active sites.

Pyrido[2,3-d]pyrimidine Core cluster_0 Pyrido[2,3-d]pyrimidine core

Caption: The core structure and IUPAC numbering of the pyrido[2,3-d]pyrimidine scaffold.

Structure-Activity Relationship (SAR) at Key Biological Targets

The therapeutic potential of this scaffold is realized through strategic substitutions at various positions of the bicyclic core. The following sections detail the SAR for several critical classes of enzyme targets.

Kinase Inhibitors: Targeting Oncogenic Signaling

Pyrido[2,3-d]pyrimidines have proven to be exceptional scaffolds for designing kinase inhibitors, often acting as ATP-competitive ligands that occupy the enzyme's hinge region.[4]

EGFR is a receptor tyrosine kinase whose aberrant activation is a hallmark of non-small cell lung cancer (NSCLC).[5] Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type (WT) and clinically relevant mutant forms of EGFR, such as L858R and the drug-resistant T790M mutation.[5][6]

Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR Dimerization_Activation Dimerization_Activation EGFR->Dimerization_Activation Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Proliferation Proliferation RAS_RAF_MEK_ERK_Pathway RAS_RAF_MEK_ERK_Pathway Dimerization_Activation->RAS_RAF_MEK_ERK_Pathway Triggers RAS_RAF_MEK_ERK_Pathway->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by pyrido[2,3-d]pyrimidine analogs.

Key SAR Insights for EGFR Inhibition:

  • Position 4: Substitution at the C4 position is critical. The presence of an anilino moiety is a common feature, mimicking the quinazoline core of first-generation inhibitors like gefitinib.

  • Position 6: Modifications at the C6 position influence selectivity. For instance, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety was found to produce a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr) over EGFR.[4]

  • Position 7: The N7 position is often substituted with groups that can form key interactions. A urea linkage at this position, as seen in 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a broadly active tyrosine kinase inhibitor.[4]

A study that designed a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives identified compound 8a as a potent dual inhibitor of both EGFR-WT and the resistant EGFR-T790M mutant.[6]

CompoundTargetIC₅₀ (µM)Cancer Cell LineIC₅₀ (µM)Reference
8a EGFR-WT0.099PC-3 (Prostate)0.25[6]
EGFR-T790M0.123[6]
B1 EGFR-L858R/T790M0.013H1975 (Lung)0.087[5]
4b EGFR0.45--[4]
PDGFr1.11--[4]
FGFr0.13--[4]

Table 1: Inhibitory activities of selected pyrido[2,3-d]pyrimidine analogs against various kinases and cancer cell lines.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1] Pyrido[2,3-d]pyrimidines have emerged as potent PIM-1 inhibitors.

Key SAR Insights for PIM-1 Inhibition:

  • A rational design approach often divides the molecule into three pharmacophoric regions: a lipophilic moiety, a hydrophilic moiety, and the core scaffold.[1]

  • In a recent study, compound 4 demonstrated potent PIM-1 kinase inhibition with an IC₅₀ of 11.4 nM, which was more potent than the reference staurosporine (IC₅₀ = 16.7 nM).[1] This compound also showed remarkable cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 0.57 µM) and induced apoptosis, arresting the cell cycle in the G1 phase.[1]

CompoundTargetIC₅₀ (nM)% InhibitionReference
4 PIM-1 Kinase11.497.8[1]
10 PIM-1 Kinase17.294.6[1]
StaurosporinePIM-1 Kinase16.795.6[1]

Table 2: PIM-1 kinase inhibitory activity of lead pyrido[2,3-d]pyrimidine compounds.

The versatility of the scaffold extends to other kinases:

  • Cyclin-Dependent Kinases (CDKs): Certain derivatives induce apoptosis in cancer cells through the inhibition of CDK4/6.[7]

  • eEF-2K (Eukaryotic Elongation Factor-2 Kinase): A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for eEF-2K inhibition. The SAR study revealed that an ethyl group at R¹, a CONH₂ group at R², and a cyclopropyl group at R³ were optimal for activity.[8]

Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids.[9] Its inhibition starves cells of the necessary building blocks for proliferation, making it an effective target for anticancer and antimicrobial agents. Pyrido[2,3-d]pyrimidines act as DHFR inhibitors, functioning as antifolates.[9][10]

Key SAR Insights for DHFR Inhibition:

  • Position 5: Substitutions at the C5 position are critical for potent DHFR inhibition.

  • A study synthesizing a series of C5-substituted analogs found that compound 11 displayed the highest inhibitory activity against DHFR (IC₅₀ = 6.5 µM), comparable to the reference drug methotrexate (IC₅₀ = 5.57 µM).[10]

  • Molecular modeling studies suggest these compounds occupy the same active site as methotrexate, and quantitative structure-activity relationship (QSAR) analysis indicates that electronic properties are key for designing potent inhibitors.[10][11]

CompoundTargetIC₅₀ (µM)Reference
11 DHFR6.5[10]
13 DHFR7.1[10]
14 DHFR8.7[10]
Methotrexate (MTX)DHFR5.57[10]

Table 3: DHFR inhibitory activity of C5-substituted pyrido[2,3-d]pyrimidine analogs.

General Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine core can be achieved through various synthetic routes, typically by building the pyridine ring onto a pre-existing pyrimidine or vice versa.

G start 2-amino-nicotinonitrile (Pyridine Precursor) step1 Acylation / Thioacylation start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Heterocyclization intermediate->step2 product Pyrido[2,3-d]pyrimidine Core step2->product

Caption: A common synthetic workflow for the pyrido[2,3-d]pyrimidine scaffold.

A frequently used method involves the intramolecular cyclization of an appropriately substituted pyridine precursor. For example, o-aminonicotinonitrile can be acylated and subsequently cyclized to form the desired bicyclic system.[1] Another approach involves starting with a substituted 6-aminouracil, which is treated with a Vilsmeier reagent followed by condensation with cyanoacetamide to construct the fused pyridine ring.[8][12]

Representative Synthetic Protocol: N-Substituted Pyrido[2,3-d]pyrimidines

This protocol describes a general method for substituting the C4 position, a key step in developing many kinase inhibitors.[13]

Objective: To synthesize N-substituted analogs from a 4-chloro-pyrido[2,3-d]pyrimidine intermediate.

Materials:

  • 4-chloro-pyrido[2,3-d]pyrimidine derivative (1.0 eq)

  • Appropriate primary or secondary amine (2.0 eq)

  • Absolute ethanol (as solvent)

  • Deionized water

Procedure:

  • Dissolve the 4-chloro-pyrido[2,3-d]pyrimidine derivative (e.g., 5 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add the desired amine (10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to ambient temperature.

  • Pour the cooled mixture into a beaker containing cold water (150 mL) while stirring continuously to induce precipitation of the product.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual salts or starting materials.

  • Dry the product completely.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final N-substituted pyrido[2,3-d]pyrimidine.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful substitution and ensure the material is suitable for biological testing.

Key Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated biological assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of a pyrido[2,3-d]pyrimidine analog that inhibits 50% of the activity of a target kinase (e.g., PIM-1, EGFR).

Materials:

  • Recombinant human kinase (e.g., PIM-1)

  • Specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (for 0% and 100% activity).

  • Add 2.5 µL of a 2X enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for the specific enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, H1975, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. The SAR studies summarized herein reveal that precise, targeted modifications to the core structure can yield highly potent and selective inhibitors for a range of critical disease targets, from oncogenic kinases like EGFR and PIM-1 to essential metabolic enzymes like DHFR. The ability to fine-tune activity and selectivity by altering substituents at positions C2, C4, C5, C6, and N7 underscores the scaffold's privileged nature.

Future research will likely focus on several key areas:

  • Developing Multi-Target Inhibitors: The inherent ability of the scaffold to interact with multiple kinases could be leveraged to design dual or multi-targeted agents to combat complex diseases and overcome drug resistance.

  • Exploring Novel Targets: While kinase and DHFR inhibition are well-established, the full therapeutic potential of this scaffold against other target classes remains to be explored.

  • Improving Pharmacokinetic Properties: Continued medicinal chemistry efforts will aim to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their bioavailability and clinical utility.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the pyrido[2,3-d]pyrimidine scaffold will undoubtedly continue to be a fruitful source of novel therapeutic agents for years to come.

References

  • El-Gamal, M. I., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12833-12847. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Abo-Elmagd, M., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(10), 1472. [Link]

  • Youssef, A. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent dual EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2025. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5186-5211. [Link]

  • Reddy, G. N., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(11), 20495-20511. [Link]

  • Moucheron, C. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(22), 5419. [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4146. [Link]

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  • El-Damasy, D. A., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2657-2674. [Link]

  • Al-Otaibi, J. S., Ibrahim, D. A., & EL Gogary, T. M. (2018). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1240-1251. [Link]

  • Tolba, M. S., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic Chemistry, 89, 103011. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Al-Issa, S. A., et al. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega, 8(30), 27173-27183. [Link]

  • Gangjee, A., et al. (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]

  • Gangjee, A., et al. (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Duquesne Scholarship Collection. [Link]

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Sources

Pyrido[2,3-d]pyrimidin-7-ones: A Privileged Scaffold for Novel Therapeutics—An In-depth Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrido[2,3-d]pyrimidin-7-one scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of biological targets.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the key therapeutic targets of this promising heterocyclic system. We will delve into the mechanistic rationale behind targeting specific proteins, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that govern the potency and selectivity of these compounds.

I. The Kinase Superfamily: A Primary Domain for Pyrido[2,3-d]pyrimidin-7-ones

The pyrido[2,3-d]pyrimidin-7-one core is a potent ATP-competitive inhibitor, making the vast family of protein kinases a primary area of therapeutic exploration.[1] X-ray crystallography studies have revealed that these compounds effectively occupy the ATP binding site of kinases like Cdk2.[2][3]

A. Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Dysregulation of the cell cycle is a hallmark of cancer, and CDKs are central to its progression.[4] Pyrido[2,3-d]pyrimidin-7-ones have been extensively investigated as CDK inhibitors, with a particular focus on CDK4.[1][2][5]

  • Mechanism of Action: By competitively binding to the ATP pocket of CDK4, these inhibitors prevent the phosphorylation of the retinoblastoma protein (pRb). This action blocks the G1-S phase transition of the cell cycle, thereby inhibiting the proliferation of cancer cells.[2][4] A notable example is Palbociclib, an FDA-approved drug for breast cancer, which features the pyrido[2,3-d]pyrimidin-7-one core.[5][6]

  • Achieving Selectivity: A significant challenge in targeting CDKs is achieving selectivity among the highly conserved ATP binding sites of different CDK family members. Research has shown that introducing a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template can confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[1][5]

  • Quantitative Data Summary:

Compound ClassTargetIC50Cell-Based ActivityReference
Pyrido[2,3-d]pyrimidin-7-onesCDK4As low as 0.004 µMG1 arrest in pRb(+) cells[2]
C5-methyl substitutedCDK4Nanomolar potencyPotent antiproliferative activity[1]
  • Experimental Protocol: In Vitro CDK4 Kinase Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK4.

    • Materials: Recombinant human CDK4/Cyclin D1 enzyme complex, pRb protein substrate, [γ-³²P]ATP, test compound, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), scintillation fluid, filter plates.

    • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, combine the CDK4/Cyclin D1 enzyme, pRb substrate, and the diluted test compound in the kinase reaction buffer. c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid). f. Transfer the reaction mixture to a filter plate to capture the phosphorylated pRb. g. Wash the filter plate to remove unincorporated [γ-³²P]ATP. h. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. i. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

  • Signaling Pathway Diagram:

    CDK4_Pathway cluster_pRb Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D CyclinD_CDK4 Cyclin D-CDK4 Complex Cyclin D->CyclinD_CDK4 CDK4 CDK4 CDK4->CyclinD_CDK4 pRb pRb CyclinD_CDK4->pRb Phosphorylation E2F E2F pRb->E2F Inhibition pRb_P p-pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyridopyrimidinone Pyrido[2,3-d]pyrimidin-7-one Pyridopyrimidinone->CyclinD_CDK4 Inhibition

    Caption: Inhibition of the CDK4/Cyclin D pathway by pyrido[2,3-d]pyrimidin-7-ones.

B. Epidermal Growth Factor Receptor (EGFR): A Key Driver in Cancer

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[7] Mutations in EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[7][8]

  • Targeting Acquired Resistance: A significant clinical challenge is the emergence of the T790M mutation in EGFR, which confers resistance to first and second-generation EGFR inhibitors. Pyrido[2,3-d]pyrimidin-7-ones have been successfully designed as potent and selective inhibitors of the EGFR L858R/T790M double mutant.[7][8]

  • Mechanism of Action: These compounds act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the ATP binding site of the EGFR T790M mutant. This covalent modification leads to sustained inhibition of EGFR signaling.

  • Quantitative Data Summary:

CompoundTargetIC50 (Kinase Assay)IC50 (H1975 Cell Proliferation)Reference
Compound 9sEGFR L858R/T790M2.0 nM40 nM[7]
Compound 9fEGFR T790M0.80 nM2.80 nM[8]
  • Experimental Protocol: Western Blot Analysis of EGFR Phosphorylation

    • Objective: To assess the inhibitory effect of a test compound on EGFR signaling in a cellular context.

    • Materials: H1975 human lung adenocarcinoma cell line (harboring EGFR L858R/T790M), test compound, cell lysis buffer, primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK), secondary antibody (HRP-conjugated), chemiluminescence substrate.

    • Procedure: a. Seed H1975 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Visualize the protein bands using a chemiluminescence substrate and an imaging system. h. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.

C. Other Promising Kinase Targets

The versatility of the pyrido[2,3-d]pyrimidin-7-one scaffold extends to a range of other kinases implicated in various diseases:

  • Receptor Interacting Protein Kinase-2 (RIPK2): A key mediator of pro-inflammatory NOD signaling, making it a target for chronic inflammatory conditions.[9]

  • Threonine Tyrosine Kinase (TTK): Essential for proper chromosome segregation during mitosis, its inhibition can lead to aneuploidy and cancer cell death.[10]

  • Src Tyrosine Kinase: Involved in bone resorption, inhibitors are being explored as novel antiresorptive agents for bone diseases.[11]

  • NUAK1: A potential therapeutic target for neurodegenerative diseases.[12]

II. Beyond Kinases: Expanding the Therapeutic Landscape

While kinases are a major focus, the pyrido[2,3-d]pyrimidin-7-one scaffold has shown inhibitory activity against other important enzyme classes.

A. Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): A Novel Immuno-oncology Target

ENPP1 is an enzyme that hydrolyzes cGAMP, the endogenous agonist of the STING (stimulator of interferon genes) pathway.[13][14]

  • Mechanism of Action: By inhibiting ENPP1, pyrido[2,3-d]pyrimidin-7-one derivatives can increase the levels of cGAMP, leading to the activation of the STING pathway. This, in turn, promotes an anti-tumor immune response.[13][14]

  • Quantitative Data Summary:

CompoundTargetIC50 (Enzymatic Assay)In Vivo EfficacyReference
Compound 31ENPP1PicomolarAntitumor effect in 4T1 breast cancer model[13]
  • Experimental Workflow Diagram:

    ENPP1_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Efficacy Enzymatic_Assay ENPP1 Enzymatic Assay (IC50 Determination) Cell_Based_Assay STING Pathway Activation Assay (e.g., p-TBK1, p-IRF3 levels) Enzymatic_Assay->Cell_Based_Assay Cytokine_Release Cytokine Release Assay (e.g., IFN-β, CXCL10) Cell_Based_Assay->Cytokine_Release Syngeneic_Model Syngeneic Mouse Model (e.g., 4T1 Breast Cancer) Cytokine_Release->Syngeneic_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Syngeneic_Model->Tumor_Growth_Inhibition Immune_Profiling Immune Cell Profiling in Tumor Microenvironment Tumor_Growth_Inhibition->Immune_Profiling Compound_Synthesis Pyrido[2,3-d]pyrimidin-7-one Derivative Synthesis Compound_Synthesis->Enzymatic_Assay

    Caption: Experimental workflow for validating ENPP1 inhibitors.

B. Dihydrofolate Reductase (DHFR): A Classic Anticancer Target

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids.[15] While many DHFR inhibitors exist, the pyrido[2,3-d]pyrimidine scaffold offers a template for developing novel agents.[16]

  • Mechanism of Action: These compounds are structural analogs of dihydrofolate and act as competitive inhibitors of DHFR, leading to the depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis and cell proliferation.[15]

  • Rationale for Development: The development of new DHFR inhibitors is driven by the need to overcome resistance to existing drugs and to improve selectivity for the target enzyme in pathogenic organisms or cancer cells over the host enzyme.[16]

III. Conclusion and Future Directions

The pyrido[2,3-d]pyrimidin-7-one scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors against a diverse range of therapeutic targets. Its success is rooted in its ability to mimic the purine core of ATP and other endogenous ligands, while allowing for extensive chemical modifications to achieve high potency and selectivity.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the activity of this scaffold against other emerging therapeutic targets.

  • Structure-Based Drug Design: Utilizing computational modeling and crystallography to design next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.

  • Combination Therapies: Investigating the synergistic effects of pyrido[2,3-d]pyrimidin-7-one-based inhibitors with other therapeutic agents to overcome drug resistance and enhance efficacy.

This guide has provided a comprehensive overview of the key therapeutic targets for pyrido[2,3-d]pyrimidin-7-ones, underpinned by mechanistic insights and practical experimental protocols. The continued exploration of this versatile scaffold holds immense promise for the discovery of novel and effective medicines for a wide range of human diseases.

References

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(25), 4606-4616. [Link]

  • Ullah, A., et al. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. European Journal of Medicinal Chemistry, 215, 113271. [Link]

  • Li, D., et al. (2017). A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 126, 1036-1049. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(5), 3986-4006. [Link]

  • Zhang, J., et al. (2017). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. MedChemComm, 8(3), 549-553. [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(25), 4606-4616. [Link]

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. ACS Publications. [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Toogood, P. L., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Journal of Medicinal Chemistry, 48(7), 2388-2406. [Link]

  • Wang, Y., et al. (2024). Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. [Link]

  • Toogood, P. L., et al. (2004). Highly selective inhibition of Cdk4 with pyrido[2,3-d]pyrimidin-7-ones. Proceedings of the American Association for Cancer Research, 45, 123. [Link]

  • Huang, M., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Gangjee, A., et al. (2019). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. Journal of Medicinal Chemistry, 62(5), 2539-2553. [Link]

  • Deshmukh, S. V., et al. (2010). Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5464-5467. [Link]

  • Williamson, D. S., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

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The Dual Arsenal: Unlocking the Antitumor and Antibacterial Potential of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrido[2,3-d]pyrimidines

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the urgent need to overcome challenges like chemoresistance in cancer and the rise of antibiotic-resistant bacteria.[1][2] Within this context, heterocyclic compounds have emerged as a cornerstone of drug discovery, offering a diverse array of structural motifs for interaction with biological targets. Among these, the pyrido[2,3-d]pyrimidine scaffold has garnered significant attention as a "privileged" structure.[3] This bicyclic aromatic system, formed by the fusion of pyridine and pyrimidine rings, serves as a versatile framework for the development of potent and selective inhibitors of various enzymes and receptors.[4] Its structural similarity to endogenous purines allows it to function as a ligand for a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[2][4][5] This guide provides a comprehensive technical overview of the burgeoning potential of pyrido[2,3-d]pyrimidine derivatives as both anticancer and antibacterial agents, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Part 1: Antitumor Potential of Pyrido[2,3-d]pyrimidine Derivatives

The application of pyrido[2,3-d]pyrimidine derivatives in oncology is a rapidly expanding field, with numerous studies demonstrating their efficacy against a variety of cancer cell lines.[1][6][7] Their anticancer activity is often attributed to the inhibition of key signaling pathways that are dysregulated in cancer, leading to apoptosis and cell cycle arrest.[5][8]

Mechanisms of Antitumor Action

The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for its derivatives to target a range of proteins critical for cancer cell proliferation and survival.

1.1.1 Kinase Inhibition: A primary mechanism of action for many anticancer pyrido[2,3-d]pyrimidines is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.[1][4]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase often overexpressed or mutated in non-small cell lung cancer and other malignancies.[6][9] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling pathways responsible for cell growth and proliferation.[6] Some have shown high specificity for mutant forms of EGFR, such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[6][9]

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is frequently overexpressed in various cancers and is involved in cell cycle progression, proliferation, and apoptosis.[3][5] Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.[10] For instance, compound 4 (structure not shown) exhibited remarkable cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.57 µM and was found to be a potent PIM-1 kinase inhibitor with an IC50 of 11.4 nM.[10] This compound significantly activated apoptosis in MCF-7 cells and arrested the cell cycle at the G1 phase.[10]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of CDK4 and CDK6, leading to cell cycle arrest and apoptosis.[1][8] For example, specific compounds have been shown to induce apoptosis in PC-3 prostate cancer and MCF-7 breast cancer cells through the inhibition of CDK4/6, activation of caspases, and upregulation of pro-apoptotic proteins like Bax and p53.[8]

Kinase_Inhibition_by_Pyridopyrimidines cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream PIM1 PIM-1 Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition CDK4_6 CDK4/6 Cell_Cycle Cell Cycle Progression CDK4_6->Cell_Cycle G1_S_Transition G1/S Transition Cell_Cycle->G1_S_Transition Pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivative Pyridopyrimidine->EGFR Pyridopyrimidine->PIM1 Inhibits Pyridopyrimidine->CDK4_6 Inhibits

Caption: Pyrido[2,3-d]pyrimidines inhibit key kinases in cancer.

1.1.2 Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of purines and pyrimidines, essential building blocks for DNA replication.[11] Inhibition of DHFR leads to a depletion of these precursors, thereby halting DNA synthesis and cell division.[11] Pyrido[2,3-d]pyrimidine derivatives have been extensively studied as DHFR inhibitors, demonstrating potent antitumor activity.[4][11]

Structure-Activity Relationships (SAR)

The antitumor efficacy of pyrido[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitution at C2 and C4: Modifications at these positions are crucial for activity. For instance, the presence of a carbonyl group at C-2 has been associated with enhanced anticancer activity.[1]

  • Substitution at C5 and C7: The introduction of aryl groups, such as 4-chlorophenyl or 4-methylphenyl, at the C-5 and C-7 positions has been shown to yield potent anticancer compounds.[1]

  • Tricyclic Derivatives: The fusion of an additional ring to the pyrido[2,3-d]pyrimidine core, creating tricyclic structures, has in some cases led to increased cytotoxic activity.[8]

Quantitative Data on Antitumor Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)TargetReference
Compound 4 MCF-7 (Breast)0.57PIM-1 Kinase[10]
Compound 11 HepG2 (Liver)0.99PIM-1 Kinase[10]
Compound 6b PC-3 (Prostate)Potent (exact value not specified)CDK4/6, Apoptosis Induction[8]
Compound 8d MCF-7 (Breast)Potent (exact value not specified)CDK4/6, Apoptosis Induction[8]
PD180970 K562 (Leukemia)0.17 (for p210Bcr-Abl)Tyrosine Kinase[1]
Compound 8d A-549 (Lung)7.23EGFR[6]
Compound 8a PC-3 (Prostate)7.98EGFR[6]
Experimental Protocols for Antitumor Evaluation

1.4.1 In Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay

This protocol provides a standardized method for assessing the cytotoxic effects of pyrido[2,3-d]pyrimidine derivatives on cancer cell lines.

  • Principle: The SRB assay is a colorimetric method that quantifies the total protein content of cells, which is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Plating: Seed cancer cells into 96-well microtiter plates at a density of 2,000 to 40,000 cells/well, depending on the cell line's doubling time, and incubate for 24 hours.[6]

    • Drug Treatment: Add serial dilutions of the test compounds to the wells and incubate for an additional 48-96 hours.[12]

    • Cell Fixation: Gently add cold 50% (w/v) trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[6][12]

    • Washing: Discard the supernatant and wash the plates five times with tap water, then air dry.[6]

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][13]

    • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[13]

    • Solubilization and Absorbance Reading: Add a suitable solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the bound dye and measure the absorbance at approximately 540-570 nm using a microplate reader.[13]

1.4.2 Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[4]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells with the pyrido[2,3-d]pyrimidine derivative at the desired concentration and for the appropriate duration to induce apoptosis.[14]

    • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them once with cold 1X PBS, followed by a wash with 1X Binding Buffer.[1][14]

    • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature, protected from light.[1]

    • PI Staining: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[1]

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).[14] Annexin V-FITC is detected in the green fluorescence channel, and PI is detected in the red fluorescence channel.

Screening_Workflow Start Start: Library of Pyrido[2,3-d]pyrimidine Derivatives Cytotoxicity In Vitro Cytotoxicity Screening (SRB Assay) Against Cancer Cell Lines Start->Cytotoxicity Identify_Hits Identify Potent Hits (Low IC50 Values) Cytotoxicity->Identify_Hits Mechanism Mechanism of Action Studies Identify_Hits->Mechanism Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, PIM-1) Mechanism->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis_Assay Lead_Optimization Lead Optimization (SAR-guided Synthesis) Kinase_Assay->Lead_Optimization Apoptosis_Assay->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: Workflow for the discovery of antitumor pyrido[2,3-d]pyrimidines.

Part 2: Antibacterial Potential of Pyrido[2,3-d]pyrimidine Derivatives

The emergence of multidrug-resistant bacterial strains necessitates the development of new classes of antibacterial agents. Pyrido[2,3-d]pyrimidine derivatives have shown considerable promise in this area, exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[15]

Mechanisms of Antibacterial Action

While the exact mechanisms of action for many antibacterial pyrido[2,3-d]pyrimidines are still under investigation, some have been shown to target essential bacterial processes.

  • DNA Gyrase Inhibition: Some derivatives are thought to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[16] This mechanism is shared with the quinolone class of antibiotics.

Structure-Activity Relationships (SAR)

Similar to their antitumor counterparts, the antibacterial activity of pyrido[2,3-d]pyrimidines is influenced by their substitution patterns.

  • N-Substituted Derivatives: The synthesis of a series of N-substituted pyrido[2,3-d]pyrimidines has yielded compounds with potent antibacterial activity.[15]

  • Tricyclic Scaffolds: The cyclization of certain derivatives to form tricyclic structures has been shown to enhance antibacterial efficacy.[15]

  • Nitrile Group: The presence of a nitrile group has been highlighted as a key pharmacophore in some series of antibacterial pyrido[2,3-d]pyrimidines.[13]

Quantitative Data on Antibacterial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrido[2,3-d]pyrimidine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
5b Gram-positive & Gram-negative0.48 - 3.91[15]
5c Gram-positive & Gram-negative0.48 - 3.91[15]
5f Gram-positive & Gram-negative0.48 - 3.91[15]
6 Gram-positive & Gram-negative0.48 - 3.91[15]
7 Gram-positive & Gram-negative0.48 - 3.91[15]
14a Gram-positive & Gram-negative0.48 - 3.91[15]
Experimental Protocol for Antibacterial Evaluation

2.4.1 Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][5]

  • Principle: The broth microdilution method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test bacterium. The MIC is determined by observing the lowest concentration of the agent that prevents visible bacterial growth after incubation.[11][17]

  • Step-by-Step Methodology:

    • Preparation of Antimicrobial Agent Dilutions: Prepare serial two-fold dilutions of the pyrido[2,3-d]pyrimidine derivatives in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB), in a 96-well microtiter plate.[17]

    • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture on an agar plate and adjust its turbidity to match a 0.5 McFarland standard.[15][18] Dilute this suspension in the broth medium to achieve the final desired inoculum concentration.[15]

    • Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.[19] Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17][19]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[15][17]

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold represents a highly promising framework in the development of novel therapeutic agents with dual antitumor and antibacterial activities. The extensive research highlighted in this guide demonstrates the versatility of this core structure in targeting a wide range of biological molecules critical for the survival of both cancer cells and pathogenic bacteria. The ability to inhibit key kinases in oncology and potentially disrupt essential bacterial processes underscores the significant therapeutic potential of these compounds.

Future research in this area should focus on several key aspects. Firstly, the elucidation of the precise mechanisms of antibacterial action for the most potent derivatives is crucial for their rational development. Secondly, a continued focus on structure-activity relationship studies will enable the design of more potent and selective compounds, minimizing off-target effects and potential toxicity. Furthermore, the exploration of novel synthetic methodologies will facilitate the generation of diverse chemical libraries for screening. Ultimately, the continued investigation of pyrido[2,3-d]pyrimidine derivatives holds the promise of delivering next-generation therapies to combat the pressing global health challenges of cancer and infectious diseases.

References

  • Al-Zahrani, A. A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. Available at: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][15]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Available at: [Link]

  • Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Amer, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Gomha, S. M., et al. (2019). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Scientific Reports. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. Available at: [Link]

  • Hassan, G. S., et al. (2014). Synthesis and antitumor activity of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1][10][15]triazolo[4,3-a]pyrimidine derivatives that induce apoptosis through G1 cell-cycle arrest. Archiv der Pharmazie. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info. Available at: [Link]

  • ResearchGate. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. ResearchGate. Available at: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. Available at: [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Reaction Biology. (n.d.). PIM1 Recombinant Human Active Protein Kinase. Reaction Biology. Available at: [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]

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Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (CAS Number 211244-82-5)

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to serve as a core structure for potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine bases of DNA and RNA allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The clinical success of Palbociclib (Ibrance®), a pyrido[2,3-d]pyrimidin-7-one derivative and a CDK4/6 inhibitor for the treatment of breast cancer, has further solidified the importance of this scaffold in modern drug discovery.[3]

This technical guide focuses on a specific, yet crucial, derivative within this class: This compound . While not an end-product therapeutic itself, this compound serves as a pivotal intermediate in the synthesis of a diverse array of potent kinase inhibitors.[4][5] Its strategic value lies in the versatility of the 2-methanethio group, which can be readily modified to introduce a variety of substituents, thereby enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[4][5]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 211244-82-5[6]
Molecular Formula C₁₀H₁₁N₃OS[6][7]
Molecular Weight 221.28 g/mol [6]
IUPAC Name 8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one[6]
Appearance (Predicted) White to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solventsInferred from common synthetic practices
Storage Sealed in a dry environment at room temperature or 2-8°C[3][7]

Synthetic Strategies: A Gateway to Kinase Inhibitor Libraries

The synthesis of this compound is best understood within the broader context of constructing the pyrido[2,3-d]pyrimidin-7-one core. The literature describes two primary approaches: annulation of a pyridine ring onto a pre-existing pyrimidine, or the formation of a pyrimidine ring from a substituted pyridine.[4][8] The former is generally more common for accessing derivatives with substitution patterns similar to the title compound.

A plausible and widely adopted synthetic route involves the condensation of a functionalized pyrimidine with a suitable three-carbon unit to form the pyridone ring. The 2-methanethio group is typically introduced early in the synthesis, often starting from thiourea or a related precursor.

Below is a representative, field-proven protocol for the synthesis of related pyrido[2,3-d]pyrimidin-7-one structures, adapted to logically produce the title compound.

Representative Synthetic Workflow

G cluster_0 Step 1: Pyrimidine Core Formation cluster_1 Step 2: Pyridone Ring Annulation cluster_2 Step 3: Introduction of Methanethio Group A 2-amino-4-chloro-5-cyanopyrimidine C 2-(ethylamino)-4-amino-5-cyanopyrimidine A->C Nucleophilic Substitution B Ethylamine B->C D 2-(ethylamino)-4-amino-5-formylpyrimidine (via reduction of nitrile) C->D Reduction (e.g., DIBAL-H) F 8-Ethyl-2-amino-8H-pyrido[2,3-d]pyrimidin-7-one D->F Condensation/Cyclization E Malonic acid derivative E->F I This compound (Target Compound) F->I Sandmeyer-type reaction G Diazotization Reagent (e.g., NaNO2/H+) G->I H Potassium ethyl xanthate H->I

Caption: Representative synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 4-amino-2-(ethylamino)pyrimidine-5-carbaldehyde

  • Starting Material: 4-Amino-2-chloro-5-cyanopyrimidine.

  • Reaction: To a solution of the starting pyrimidine in a suitable solvent (e.g., ethanol), add an excess of ethylamine.

  • Conditions: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude 4-amino-2-(ethylamino)-5-cyanopyrimidine is then reduced.

  • Reduction: Dissolve the crude product in an appropriate solvent (e.g., THF) and cool to -78°C. Add a reducing agent such as diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Quenching and Extraction: After the reduction is complete, quench the reaction carefully with methanol and then a Rochelle's salt solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the aldehyde.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core

  • Reaction: Condense the aldehyde from Step 1 with a malonic acid derivative (e.g., diethyl malonate) in the presence of a base such as sodium ethoxide or piperidine.

  • Conditions: Heat the reaction mixture in a solvent like ethanol or acetic acid. This will lead to a Knoevenagel condensation followed by an intramolecular cyclization.

  • Work-up: After cooling, the product often precipitates from the reaction mixture. It can be collected by filtration and washed with a cold solvent to afford the 2-amino-8-ethyl-pyrido[2,3-d]pyrimidin-7-one intermediate.

Step 3: Installation of the 2-Methanethio Group

This step is a conceptual adaptation; a more direct route might build the pyrimidine with the thioether already in place.

  • Diazotization: The 2-amino group of the intermediate from Step 2 can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., H₂SO₄ or HCl) at low temperatures (0-5°C).

  • Thiomethylation: The diazonium salt is then reacted with a sulfur nucleophile. For the methanethio group, sodium thiomethoxide (NaSMe) would be the reagent of choice. This nucleophilic aromatic substitution displaces the diazonium group.

  • Purification: The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.

The Role in Drug Discovery: A Versatile Chemical Handle

The primary significance of this compound in drug development is its function as a modifiable scaffold. The 2-methanethio group is not typically the final desired functionality for potent kinase inhibition. Instead, it serves as an excellent leaving group after oxidation.

Oxidation and Nucleophilic Aromatic Substitution (SNAr)

The sulfur atom of the methanethio group can be easily oxidized to a sulfoxide or, more commonly, a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[5] The resulting methylsulfonyl group is a superb leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution.

This two-step sequence allows for the introduction of a wide array of nucleophiles, particularly amines, which are crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of kinases.

G A 8-Ethyl-2-methanethio-8H- pyrido[2,3-d]pyrimidin-7-one B Oxidation (e.g., m-CPBA) A->B C 8-Ethyl-2-(methylsulfonyl)-8H- pyrido[2,3-d]pyrimidin-7-one (Activated Intermediate) B->C E Library of 2-Amino-Substituted Pyrido[2,3-d]pyrimidin-7-ones (Potential Kinase Inhibitors) C->E SNA_r D Diverse Amines (R-NH2) D->E

Caption: Key transformation enabling library synthesis.

Predicted Biological Activity and Kinase Targeting

While specific biological data for this compound is not widely published, its potential as a precursor to potent kinase inhibitors is well-established by analogy to numerous structurally related compounds.[9][10] Derivatives synthesized from this intermediate have shown inhibitory activity against several important kinase families:

  • Cyclin-Dependent Kinases (CDKs): The pyrido[2,3-d]pyrimidin-7-one scaffold is a well-known inhibitor of CDKs, particularly CDK4 and CDK6, which are key regulators of the G1 phase of the cell cycle.[9][10]

  • Tyrosine Kinases: Many derivatives are potent inhibitors of tyrosine kinases, including Src family kinases and receptor tyrosine kinases like FGFR and PDGFr.[4]

  • Other Serine/Threonine Kinases: The scaffold has also been adapted to target other kinases such as the Threonine Tyrosine Kinase (TTK) and Mammalian STE20-like (MST) kinases.[5][11]

The specific amine introduced at the C2 position, along with substituents at other positions of the ring system, dictates the potency and selectivity profile of the final compound. For instance, the N8-ethyl group on the title compound contributes to the overall lipophilicity and can influence interactions with the solvent-exposed region of the kinase binding site.

Conclusion and Future Directions

This compound is a compound of significant strategic value for medicinal chemists and drug development professionals. While it is not an end-product, its role as a versatile synthetic intermediate is critical. The ability to easily modify the 2-methanethio group allows for the rapid generation of large libraries of potential kinase inhibitors, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the importance of foundational building blocks like this compound will undoubtedly remain high. Future research will likely continue to leverage this and similar intermediates to develop next-generation therapeutics for cancer and other proliferative diseases.

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • Huang, M., Huang, Y., Guo, J., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • El-Sayed, M. S., El-Nassan, H. B., & Nafie, M. S. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12845-12861. [Link]

  • PubChem. (n.d.). N8 Pyrido[2,3-d]pyrimidin-7-one deriv. 68. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1189-1200. [Link]

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Toogood, P. L., Harvey, P. J., Repine, J. T., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 45(1), 87–100. [Link]

  • Kravchenko, D. V., & Kovtunenko, V. O. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(10/11), 948–962. [Link]

  • Barroso-Sousa, R., Shapiro, G. I., & Tolaney, S. M. (2016). Clinical Development of the CDK4/6 Inhibitors Palbociclib and Ribociclib in Breast Cancer. Brain and Behavior, 6(5), e00472. [Link]

  • Tesch, R., Becker, T., & Rudolph, J. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • PubChem. (n.d.). AID 2202124 - Inhibition of Kinase Assay from US Patent US12365685: "Substituted fused aromatic ring derivative, composition and use thereof". National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Note: In Vitro Kinase Assay Protocol for 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one. This compound belongs to the pyrido[2,3-d]pyrimidin-7-one chemical class, which is known to exhibit inhibitory effects on various protein kinases by competing with ATP at the enzyme's active site.[1] This application note will detail the scientific rationale behind the chosen assay format, provide a step-by-step protocol for a non-radioactive, luminescence-based kinase assay, and offer insights into data analysis and interpretation. The described methodology is designed to be a robust and reproducible system for determining the potency (e.g., IC₅₀) of the compound against a selected kinase.

Introduction to this compound and Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[3] The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a privileged structure in the development of kinase inhibitors.[1][4][5] X-ray crystallography studies have shown that compounds with this core structure can occupy the ATP-binding site of kinases, thereby preventing the transfer of a phosphate group to the substrate.[1]

This compound is a specific derivative within this class.[6][7][8][9] While its precise kinase selectivity profile may not be widely published, related compounds have demonstrated activity against cyclin-dependent kinases (Cdks), Mammalian STE20-like (MST) kinases, and salt-inducible kinases (SIKs).[1][4][5][10][11] Therefore, a versatile and widely applicable in vitro kinase assay is essential for characterizing its inhibitory properties.

This guide will focus on a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction. This format offers high sensitivity, a broad dynamic range, and avoids the safety and disposal concerns associated with radioactive assays.[3][12]

Principle of the Luminescence-Based Kinase Assay

The fundamental principle of this assay is the quantification of ATP consumption by the target kinase. The kinase reaction is initiated with a known concentration of ATP. In the presence of an active kinase, ATP is converted to ADP as the phosphate group is transferred to the substrate. The amount of remaining ATP is inversely proportional to the kinase activity.

After the kinase reaction has proceeded for a defined period, a reagent containing luciferase and its substrate, luciferin, is added. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a light signal (luminescence). The intensity of this luminescent signal is directly proportional to the ATP concentration. Therefore, high kinase activity results in low luminescence, while inhibition of the kinase leads to a higher luminescent signal.

This relationship allows for the sensitive detection of kinase inhibition by the test compound, this compound.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Luminescence Detection Kinase Kinase ATP ATP Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate ADP ADP ATP->ADP Phosphorylation Remaining_ATP Remaining_ATP Light Light Remaining_ATP->Light Bioluminescence Luciferase Luciferase Luciferin Luciferin Inhibitor 8-Ethyl-2-methanethio-8H- pyrido[2,3-d]pyrimidin-7-one Inhibitor->Kinase Inhibition

Caption: Principle of the luminescence-based kinase assay.

Materials and Reagents

Key Components
  • Target Kinase: Purified, recombinant kinase (e.g., CDK2/Cyclin A, MST4, or SIK2). The choice of kinase should be based on preliminary screening or hypothesis.

  • Kinase Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., Histone H1 for CDK2).

  • This compound: Solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: High-purity adenosine triphosphate.

  • Luminescence-based Kinase Assay Kit: Commercially available kits such as ADP-Glo™ (Promega) or Kinase-Glo® (Promega) are recommended. These kits contain the necessary luciferase, luciferin, and buffers.[3][13]

  • Kinase Buffer: Buffer composition is critical and should be optimized for the specific kinase. A generic buffer might consist of:

    • 25 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.01% Triton X-100

  • Multiwell Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

Equipment
  • Luminometer capable of reading multiwell plates.

  • Multichannel pipettes.

  • Incubator.

  • Plate shaker (optional).

Experimental Protocol

This protocol is designed for a 96-well plate format to determine the IC₅₀ value of the test compound.

Reagent Preparation
  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a 1 mM concentration. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced effects.[14]

  • Kinase and Substrate Master Mix: Prepare a master mix containing the kinase and its substrate in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically through enzyme and substrate titration experiments.

  • ATP Solution: Prepare a working solution of ATP in the kinase buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[2]

Assay Procedure

The following workflow outlines the steps for setting up the kinase assay.

Assay_Workflow start Start step1 1. Add 5 µL of serially diluted compound or DMSO (control) to wells. start->step1 step2 2. Add 20 µL of Kinase/Substrate master mix to each well. step1->step2 step3 3. Pre-incubate for 15 minutes at room temperature. step2->step3 step4 4. Initiate reaction by adding 25 µL of ATP solution. step3->step4 step5 5. Incubate for 60 minutes at 30°C. step4->step5 step6 6. Add 50 µL of Luminescence Detection Reagent. step5->step6 step7 7. Incubate for 10 minutes at room temperature. step6->step7 step8 8. Measure luminescence using a plate reader. step7->step8 end End step8->end

Caption: Step-by-step workflow for the in vitro kinase assay.

Detailed Steps:

  • Compound Addition: To the wells of a 96-well plate, add 5 µL of the serially diluted this compound. For control wells, add 5 µL of DMSO.

    • No Kinase Control: Wells with substrate and ATP but no enzyme.

    • No Inhibition Control (100% Activity): Wells with enzyme, substrate, ATP, and DMSO.

  • Enzyme/Substrate Addition: Add 20 µL of the kinase/substrate master mix to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of the ATP working solution to each well. The final reaction volume is 50 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at 30°C. The incubation time and temperature should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Detection Reagent Addition: Stop the kinase reaction by adding 50 µL of the luminescence detection reagent (e.g., Kinase-Glo® Reagent) to each well.

  • Signal Stabilization: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

  • RLU_inhibitor: Luminescence reading from wells with the inhibitor.

  • RLU_no_inhibition: Average luminescence from the 100% activity control wells (DMSO only).

  • RLU_no_kinase: Average luminescence from the no kinase control wells.

Formula: Percent Inhibition = 100 * (RLU_inhibitor - RLU_no_inhibition) / (RLU_no_kinase - RLU_no_inhibition)

IC₅₀ Determination

The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression model.

Table 1: Example Data for IC₅₀ Determination

Compound Conc. (µM)Log [Compound]Avg. Luminescence (RLU)% Inhibition
10.0001.0085,00095.0
3.3330.5280,00087.5
1.1110.0565,00062.5
0.370-0.4348,00040.0
0.123-0.9135,00025.0
0.041-1.3920,0006.3
0.014-1.8616,0001.3
0.000 (DMSO)-15,0000.0
No Kinase-90,000-

Trustworthiness and Self-Validation

To ensure the reliability of the results, every assay should include the following controls:

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be run in parallel to validate the assay's performance.

  • Z'-factor Calculation: The Z'-factor is a statistical measure of the assay's quality and is calculated using the no inhibition and no kinase controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Compound Interference Check: The test compound should be screened for any potential interference with the luminescence detection system by adding it to a reaction that has already gone to completion.[14]

Conclusion

This application note provides a robust framework for the in vitro evaluation of this compound as a kinase inhibitor. The luminescence-based assay format offers a sensitive, scalable, and non-radioactive method for determining the compound's potency. Adherence to the principles of assay optimization, appropriate controls, and rigorous data analysis will ensure the generation of high-quality, reproducible data, which is crucial for advancing drug discovery programs.

References

  • Williams, K. P., & Scott, J. E. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Available at: [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 43(13), 2547-2555. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at: [Link]

  • PubChem. (n.d.). 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. PubChem. Available at: [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. Available at: [Link]

  • Raka, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry, 257, 115516. Available at: [Link]

  • Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. Available at: [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]

  • VEGPHARM. (n.d.). This compound. VEGPHARM. Available at: [Link]

Sources

Application Note & Protocol: Comprehensive Analytical Characterization of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

The pyrido[2,3-d]pyrimidine core represents a "privileged heterocyclic scaffold" in medicinal chemistry and drug development, frequently appearing in molecules designed as potent kinase inhibitors.[1][2][3] These structures are of significant interest due to their structural similarity to the purine bases of DNA and RNA, allowing them to interact with a wide range of biological targets.[1][2] 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is a specific derivative within this class, and like any potential drug candidate, its unambiguous characterization is a prerequisite for further investigation.

The purpose of this document is to provide a comprehensive guide with detailed protocols for the analytical characterization of this compound. Establishing its identity, structure, and purity with high confidence is critical for ensuring the validity of biological data and meeting regulatory standards. We will detail an orthogonal, multi-technique approach that combines chromatography for purity assessment with spectroscopy and elemental analysis for definitive structural confirmation. This self-validating system ensures that data from one technique corroborates the findings of another, providing a complete and trustworthy analytical profile.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 8-ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one PubChem[4]
CAS Number 211244-82-5 PubChem[4]
Molecular Formula C₁₀H₁₁N₃OS PubChem[4]
Molecular Weight 221.28 g/mol PubChem[4]
Canonical SMILES CCN1C(=O)C=CC2=CN=C(N=C21)SC PubChem[4]

| InChIKey | RNYUFDKLBWLNCR-UHFFFAOYSA-N | PubChem[4] |

Integrated Analytical Workflow

A robust characterization workflow relies on using multiple, complementary analytical techniques. Each method provides a unique piece of information, and together they build a complete picture of the molecule's identity and purity.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Compositional Verification cluster_4 Data Integration & Reporting Prep Weigh Compound & Dissolve in Appropriate Solvent (e.g., DMSO, MeOH) HPLC HPLC-UV (Purity Assessment) Prep->HPLC Aliquots LCMS LC-MS (ESI+) (Molecular Weight Confirmation) Prep->LCMS Aliquots NMR NMR Spectroscopy (¹H, ¹³C) (Structural Connectivity) Prep->NMR Aliquots FTIR FTIR-ATR (Functional Group ID) Prep->FTIR Aliquots EA Elemental Analysis (%C, H, N, S) (Formula Confirmation) Prep->EA Aliquots Report Final Certificate of Analysis (Structure, Purity, Identity) HPLC->Report LCMS->Report NMR->Report FTIR->Report EA->Report G cluster_0 struct Target Compound 8-Ethyl-2-methanethio-8H- pyrido[2,3-d]pyrimidin-7-one HPLC Purity (%) struct->HPLC is assessed by MS Molecular Weight (m/z) struct->MS identity confirmed by NMR Atom Connectivity (Structure) struct->NMR structure elucidated by FTIR Functional Groups (C=O, C-H, etc.) struct->FTIR key bonds confirmed by EA Elemental Formula (%C, H, N, S) struct->EA formula verified by

Sources

Application Notes and Protocols for Evaluating 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one in NCI-H1975 Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers utilizing the NCI-H1975 non-small cell lung cancer (NSCLC) cell line to investigate the efficacy of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one. NCI-H1975 cells are a critical in vitro model for studying acquired resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), as they harbor both the activating L858R mutation and the resistance-conferring T790M mutation. The pyrido[2,3-d]pyrimidin-7-one scaffold has been identified as a promising backbone for potent EGFR inhibitors, particularly against resistant mutants.[1][2][3][4][5][6] This guide details the hypothesized mechanism of action, provides validated protocols for cell culture, and outlines key assays to characterize the compound's anti-proliferative, pathway-specific, and pro-apoptotic effects.

Introduction: The Challenge of Acquired EGFR TKI Resistance

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients presents with activating mutations in the EGFR gene, rendering them sensitive to first-generation TKIs like gefitinib and erlotinib. However, the clinical benefit is often transient, with most patients developing acquired resistance. The most common mechanism of this resistance, accounting for approximately 50-60% of cases, is a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.

The NCI-H1975 cell line, derived from a female non-smoker with NSCLC, endogenously expresses the double mutant EGFR (L858R/T790M) and is therefore an indispensable tool for screening and characterizing next-generation inhibitors designed to overcome T790M-mediated resistance.[2][3][7]

The Investigational Compound: this compound

The compound, this compound (PubChem CID: 10560946), belongs to the pyrido[2,3-d]pyrimidin-7-one class of heterocyclic compounds.[8][9] Structural analogs have demonstrated potent and selective inhibitory activity against EGFR L858R/T790M.[2][3][5] The core scaffold is designed to fit into the ATP-binding pocket of the EGFR kinase domain. It is hypothesized that this compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of EGFR and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways. The 2-methylthio group can also serve as a versatile chemical handle, which can be oxidized to a methylsulfonyl group, a better leaving group, allowing for further derivatization or potentially covalent interaction with a cysteine residue (like Cys797) in the EGFR active site, a mechanism employed by some third-generation inhibitors.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R/T790M) RAS RAS EGFR->RAS p PI3K PI3K EGFR->PI3K p Compound 8-Ethyl-2-methanethio- 8H-pyrido[2,3-d]pyrimidin-7-one Compound->EGFR Inhibits ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Hypothesized Mechanism of Action. The compound is predicted to inhibit the kinase activity of the mutant EGFR, blocking downstream signaling through the RAS/ERK and PI3K/AKT pathways, ultimately reducing cell proliferation and survival.

Essential Materials and Reagents

ReagentRecommended SupplierCatalog Number
NCI-H1975 Cell LineATCCCRL-5908
RPMI-1640 MediumGibco61870036
Fetal Bovine Serum (FBS)GibcoA3160401
Penicillin-Streptomycin (100X)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
DPBS (Dulbecco's Phosphate-Buffered Saline)Gibco14190144
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
MTT Reagent (Thiazolyl Blue Tetrazolium Blue)Sigma-AldrichM2128
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher78442
Primary Antibodies (p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, β-Actin)Cell Signaling Tech.Various
HRP-conjugated Secondary AntibodyCell Signaling Tech.Various
Annexin V-FITC Apoptosis Detection KitAbcamab14085

Core Protocols

NCI-H1975 Cell Culture and Maintenance

Rationale: Proper cell culture technique is paramount for reproducible results. NCI-H1975 cells are adherent and grow in clusters. Maintaining them in a sub-confluent state (70-90%) ensures they remain in the logarithmic growth phase, which is critical for treatment-based assays.[10]

Protocol:

  • Thawing Cells: Thaw cryopreserved vials rapidly in a 37°C water bath.[11][12] Transfer contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin). Centrifuge at 125 x g for 5 minutes to pellet cells and remove cryoprotectant.[12]

  • Culture Conditions: Resuspend the cell pellet in 10-12 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Passaging:

    • Aspirate the medium when cells reach 80-90% confluency.

    • Wash the cell monolayer once with 5 mL of sterile DPBS.[13]

    • Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes, or until cells detach.[13]

    • Neutralize the trypsin by adding 4-6 mL of complete growth medium.

    • Gently pipette to create a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Re-plate cells at a subcultivation ratio of 1:2 to 1:4 into new flasks with fresh medium.[13]

    • Change the medium every 2-3 days.[13]

Compound Preparation and Storage

Rationale: The compound's solubility and stability are critical for accurate dosing. DMSO is a common solvent for organic molecules, but its concentration in the final culture medium must be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete growth medium to achieve the desired final concentrations for cell treatment. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

Experimental Workflows & Data Interpretation

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14] This assay is essential for determining the compound's half-maximal inhibitory concentration (IC50).

MTT_Workflow A 1. Seed NCI-H1975 cells in 96-well plate (5,000 cells/well) B 2. Incubate 24h A->B C 3. Treat with serial dilutions of compound (0-10 µM) B->C D 4. Incubate 72h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate 4h E->F G 7. Solubilize Formazan (DMSO or Solubilization Buffer) F->G H 8. Read Absorbance at 570 nm G->H

Figure 2: MTT Assay Workflow. A standard procedure for determining compound cytotoxicity in a 96-well format.

Protocol:

  • Seed 5,000 NCI-H1975 cells per well in a 96-well plate in 100 µL of complete growth medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with a range of concentrations of the compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO, ≤0.1%).

  • Incubate for 72 hours at 37°C.[15]

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the dose-response curve (Concentration vs. % Viability) using non-linear regression analysis to determine the IC50 value.

Expected Results (Hypothetical Data):

Concentration (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
1078.6 ± 6.2
5051.3 ± 3.8
10035.1 ± 4.1
50015.8 ± 2.9
10008.2 ± 1.5
Calculated IC50 ~48 nM
Target Engagement: Western Blot Analysis of EGFR Signaling

Rationale: To confirm that the compound's anti-proliferative effect is due to the inhibition of its intended target, it is crucial to measure the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.[17][18] A potent inhibitor should decrease the phosphorylation of these proteins without significantly altering their total protein levels over a short treatment course.[2][5]

WB_Workflow A 1. Seed NCI-H1975 cells in 6-well plate (1x10^6 cells/well) B 2. Incubate 24h A->B C 3. Treat with compound (e.g., 0, 50, 200 nM) for 2-6 hours B->C D 4. Lyse cells in RIPA buffer with inhibitors C->D E 5. Quantify protein (BCA assay) D->E F 6. SDS-PAGE & Transfer to PVDF E->F G 7. Block & Incubate with Primary/Secondary Antibodies F->G H 8. Chemiluminescent Detection G->H

Figure 3: Western Blot Workflow. Protocol to assess the phosphorylation status of key signaling proteins following compound treatment.

Protocol:

  • Seed 1 x 10^6 NCI-H1975 cells per well in 6-well plates and allow them to attach overnight.[19]

  • Treat cells with the compound at concentrations around the IC50 (e.g., 0, 0.5x IC50, 1x IC50, 4x IC50) for a short duration (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold DPBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clear the lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample and resolve using SDS-PAGE.[19]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and anti-β-Actin as a loading control) overnight at 4°C.[20]

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the phosphorylated protein levels to their respective total protein levels.

  • Observe the dose-dependent decrease in phosphorylation of EGFR, AKT, and ERK.

Expected Results (Hypothetical Data):

Treatment (200 nM)p-EGFR / Total EGFR (Fold Change)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle Control1.001.001.00
Compound (6h)0.150.250.20
Apoptosis Induction (Annexin V/PI Staining)

Rationale: Effective anti-cancer agents should induce programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V.[21][22] PI is a nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.[21]

Apoptosis_Workflow A 1. Treat cells in 6-well plates with compound (e.g., 48h) B 2. Harvest cells (including supernatant) and wash with DPBS A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and PI C->D E 5. Incubate 15 min at RT in dark D->E F 6. Analyze by Flow Cytometry E->F

Figure 4: Annexin V/PI Apoptosis Assay Workflow. A flow cytometry-based method to quantify apoptosis.

Protocol:

  • Treat NCI-H1975 cells in 6-well plates with the compound at relevant concentrations (e.g., 1x and 4x IC50) for 24 or 48 hours.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold DPBS.

  • Resuspend cells in 100 µL of 1X Annexin-binding buffer.[23]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[23]

  • Incubate for 15 minutes at room temperature in the dark.[22]

  • Add 400 µL of 1X Annexin-binding buffer and analyze immediately using a flow cytometer.[22]

Data Analysis:

  • Use flow cytometry software to gate the populations:

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant.

Expected Results (Hypothetical Data):

Treatment (48h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control92.53.54.0
Compound (IC50)45.035.219.8

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound in the clinically relevant NCI-H1975 cell line. The described protocols for assessing cell viability, target engagement, and apoptosis induction will generate the foundational data needed to evaluate its potential as a third-generation EGFR inhibitor. Positive results from these in vitro assays would warrant further investigation, including kinase profiling to assess selectivity, and in vivo xenograft studies to determine efficacy and pharmacokinetic properties.

References

  • MDPI. (2019-11-16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • ResearchGate. (n.d.). Cell growth analysis via the MTT assay. A549, NCI‐H1975, and MRC‐5.... Available from: [Link]

  • PubMed. (2017-01-27). A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analyses of total EGFR protein level in H1975 cells after.... Available from: [Link]

  • Creative Biolabs. (n.d.). NCI-H1975 In Vitro MTT Assay (Cell Viability). Available from: [Link]

  • Elabscience. (n.d.). NCI-H1975 Cell Line. Available from: [Link]

  • Taylor & Francis Online. (2023-04-27). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]

  • Semantics Scholar. (n.d.). Design, Synthesis and Biological Evaluation of Pyrido (2,3-d) Pyrimidin-7 - (8H) - Ones. Available from: [Link]

  • ResearchGate. (n.d.). MTT assay for BIO (a, c) treated H1975 cells (1—15 μM for 24, 48,.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer. Available from: [Link]

  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Ubigene. (n.d.). Cell Use Instruction - NCI-H1975 Cell Line. Available from: [Link]

  • ResearchGate. (n.d.). A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. Available from: [Link]

  • Boster Biological Technology. (2024-11-12). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • PubChem. (n.d.). 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. Available from: [Link]

  • ResearchGate. (n.d.). EGFR and downstream pathway phosphorylation analyses by Western blot. Available from: [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Differential protein stability of EGFR mutants determines responsiveness to tyrosine kinase inhibitors. Available from: [Link]

  • PubMed. (2019-11-16). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Lead Sciences. (n.d.). This compound. Available from: [Link]

  • University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

Sources

Cellular Thermal Shift Assay (CETSA) for target engagement

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Cellular Thermal Shift Assay (CETSA) for In-Cell and In-Tissue Target Engagement

Audience: Researchers, scientists, and drug development professionals.

The Foundational Principle: Verifying Target Engagement in a Physiological Context

The journey of a drug from a promising molecule to a therapeutic agent is contingent on its ability to bind to its intended protein target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this crucial interaction—termed target engagement—in intact cells and even tissues.[1][2] Developed in 2013, CETSA leverages the fundamental principle of ligand-induced thermal stabilization.[1] When a protein binds to a ligand (such as a small molecule drug), the resulting complex is often more resistant to thermal denaturation than the protein alone.[2][3][4]

By heating cell lysates, intact cells, or tissue samples across a temperature gradient, one can determine the temperature at which a protein of interest denatures and aggregates.[2] In the presence of a binding compound, the temperature required to denature the target protein increases. This "thermal shift" is a direct and quantifiable indicator of the drug binding to its target in a physiologically relevant environment.[1][3] This application note provides a detailed guide to the principles, execution, and interpretation of CETSA for robust target engagement studies.

cluster_0 Condition A: No Ligand cluster_1 Condition B: Ligand Present cluster_2 Analysis of Soluble Fraction Unbound Unbound Target Protein (Native) Heat_A Apply Heat Unbound->Heat_A Heat Challenge Denatured Denatured & Aggregated (Insoluble) Heat_A->Denatured Soluble_Fraction_A Low Target Protein Level Denatured->Soluble_Fraction_A Separation Bound Ligand-Bound Target Protein (Complex) Heat_B Apply Heat Bound->Heat_B Heat Challenge Stable Stabilized & Soluble (Native) Heat_B->Stable Soluble_Fraction_B High Target Protein Level Stable->Soluble_Fraction_B Separation

Caption: Principle of Ligand-Induced Thermal Stabilization in CETSA.

Designing a CETSA Experiment: Key Formats and Their Applications

CETSA is not a single, rigid protocol but a versatile platform that can be adapted to answer different questions in drug discovery. The two most common formats are the melt curve (or temperature shift) experiment and the isothermal dose-response (ITDR) experiment.[1][5]

  • Melt Curve CETSA: This format is used to determine the thermal aggregation temperature (Tagg) of a target protein.[1] Samples (vehicle-treated vs. compound-treated) are heated to a range of different temperatures. The amount of soluble protein remaining at each temperature is quantified, generating a "melt curve." A shift in this curve to higher temperatures in the presence of a compound confirms target engagement.

    • Primary Use: Validating a hit, confirming on-target activity, and comparing the stabilizing effects of different compounds at a fixed concentration.

  • Isothermal Dose-Response CETSA (ITDR-CETSA): In this format, samples are treated with a range of compound concentrations but are heated to a single, fixed temperature.[1][5][6] This temperature is chosen from the melt curve experiment to be in the dynamic range of protein denaturation. This approach generates a dose-response curve, allowing for the determination of an apparent cellular EC50 for target binding.

    • Primary Use: Quantifying compound potency in a cellular context, establishing structure-activity relationships (SAR), and ranking compounds.[5][7]

Experimental Format Variable Parameter Fixed Parameter Primary Output Key Application
Melt Curve CETSA TemperatureCompound ConcentrationTagg Shift (ΔTagg)Hit Validation / Target Confirmation
ITDR-CETSA Compound ConcentrationTemperatureApparent EC50Potency Determination / SAR Studies

The CETSA Workflow: A Step-by-Step Guide with Scientific Rationale

A successful CETSA experiment depends on careful optimization and execution at each step. The following diagram and detailed protocols outline a typical workflow for Western Blot-based detection, the foundational method for CETSA.

cluster_melt Melt Curve cluster_itdr ITDR Start Start: Intact Cells in Culture Harvest 1. Cell Harvest & Resuspension Start->Harvest Treatment 2. Compound Incubation (Vehicle vs. Drug) Harvest->Treatment Aliquot 3. Aliquoting Samples Treatment->Aliquot Treatment->Aliquot Vary [Drug], Fixed T Heating 4. Thermal Challenge (PCR Thermocycler) Aliquot->Heating Lysis 5. Cell Lysis (e.g., Freeze-Thaw) Heating->Lysis Heating->Lysis Vary T, Fixed [Drug] Separation 6. Separation of Soluble/Aggregated Fractions (High-Speed Centrifugation) Lysis->Separation Collection 7. Collection of Supernatant (Soluble Fraction) Separation->Collection Quantification 8. Protein Quantification (e.g., Western Blot, MS) Collection->Quantification Analysis 9. Data Analysis Quantification->Analysis End End: Target Engagement Profile Analysis->End

Caption: Generalized Experimental Workflow for Intact Cell CETSA.

Protocol 1: Melt Curve CETSA with Western Blot Detection

This protocol aims to determine the thermal stability profile of a target protein in the presence and absence of a test compound.

A. Cell Culture and Compound Treatment

  • Cell Seeding: Culture cells to approximately 80-90% confluency. The choice of cell line should be driven by target expression levels and disease relevance.

  • Harvesting: Harvest cells using a non-enzymatic method (e.g., scraping in PBS) to maintain cell integrity. Count the cells and determine viability.

  • Resuspension: Resuspend the cell pellet in a suitable buffer or culture medium (e.g., PBS or phenol-free DMEM) at a concentration of 5-20 x 10^6 cells/mL. Split the cell suspension into two main tubes: one for the vehicle control (e.g., 0.1% DMSO) and one for the test compound.

  • Compound Incubation: Add the test compound to the designated cell suspension at a final concentration relevant to its expected cellular activity (e.g., 10-20 µM for initial validation). Add an equivalent volume of vehicle to the control tube.

  • Incubation: Incubate the cells with the compound/vehicle for a sufficient time to allow for cell penetration and target binding, typically 1-2 hours at 37°C with gentle agitation.[5]

B. Thermal Challenge and Lysis

  • Aliquoting: Aliquot 50-100 µL of the cell suspension from both the vehicle and compound-treated groups into separate PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C, with 8-12 points in 2-4°C increments. Always include a 37°C control as a baseline.

  • Heating: Place the PCR tubes in a thermocycler. Heat the samples for a defined period, typically 3-8 minutes, followed by a controlled cooling step to room temperature for 3 minutes.[1][8] The heating time is a critical parameter that may require optimization for each target.[1]

  • Lysis: Lyse the cells to release the intracellular proteins. A common and effective method is repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen or a -80°C freezer, followed by thawing at room temperature). This method avoids detergents that might resolubilize aggregated proteins.[1]

  • Separation: Pellet the heat-induced aggregated proteins and cell debris by ultracentrifugation at high speed (e.g., 17,000 - 20,000 x g) for 20-30 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube. This fraction is used for downstream analysis.

C. Analysis by Western Blot

  • Quantification: Determine the protein concentration of each supernatant sample (e.g., using a BCA assay).

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Include a loading control (e.g., GAPDH, β-actin) to ensure equal loading across lanes.

  • Transfer and Immunoblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1] Probe the membrane with a primary antibody specific to your target protein and a primary antibody for the loading control. Follow with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature point. Normalize these values to the 37°C sample (representing 100% soluble protein). Plot the normalized intensity versus temperature for both vehicle and compound-treated samples to visualize the melt curves and determine the ΔTagg.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol quantifies the potency of a compound by measuring target stabilization at a single temperature across a range of concentrations.

A. Preliminary Steps & Compound Treatment

  • Determine Optimal Temperature: First, perform a melt curve experiment (Protocol 1) for the target protein with a vehicle control to determine its Tagg. The optimal temperature for the ITDR experiment is typically at or slightly above the Tagg, where a significant portion (e.g., 50-80%) of the protein has aggregated, providing a large window to observe stabilization.[5]

  • Cell Preparation: Harvest and resuspend cells as described in Protocol 1 (A.1-A.3).

  • Dose-Response Setup: Prepare a serial dilution of your test compound. A typical 8-point dilution series might range from 100 µM down to 1 nM.

  • Compound Incubation: Aliquot the cell suspension into tubes and add the different concentrations of the compound to each tube. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.[5]

B. Heating, Lysis, and Analysis

  • Heating: Heat all samples (including the vehicle control) simultaneously in a thermocycler at the pre-determined optimal temperature for 3-8 minutes.[1][8] Also, maintain an unheated (37°C) vehicle-treated sample as a 100% soluble control.

  • Lysis and Separation: Follow the same lysis and high-speed centrifugation steps as described in Protocol 1 (B.3-B.5) to isolate the soluble protein fractions.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot as described in Protocol 1 (C.1-C.3).

  • Data Analysis: Quantify the band intensity for the target protein in each lane. Normalize the data by setting the intensity of the unheated control to 100% and the heated vehicle control to 0%. Plot the normalized signal against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 value, which reflects the concentration of the compound required to achieve 50% of the maximal protein stabilization.[8]

Beyond the Western Blot: High-Throughput and Proteome-Wide CETSA

While Western Blot is a reliable method for validating target engagement for a single protein, its throughput is limited.[9] For drug discovery campaigns involving large compound libraries or the need for unbiased target identification, more advanced detection methods are employed.

  • High-Throughput (HT-CETSA): These methods replace the Western Blot with faster, plate-based detection technologies like AlphaScreen®, bead-based assays, or split-luciferase systems.[5][6] They are ideal for screening large compound libraries against a specific target.[9][10]

  • Mass Spectrometry (MS-CETSA / TPP): Combining CETSA with quantitative mass spectrometry, known as Thermal Proteome Profiling (TPP), allows for the simultaneous assessment of the thermal stability of thousands of proteins.[2][9] This proteome-wide approach is exceptionally powerful for identifying the primary target of a drug, discovering off-targets, and understanding downstream effects on protein complexes and pathways.[2][10]

Troubleshooting and Ensuring Data Integrity

The reliability of CETSA data hinges on robust experimental design and the inclusion of proper controls.

Problem Potential Cause(s) Recommended Solution(s)
No Thermal Shift Observed - Compound does not bind the target in cells (permeability, efflux).- Compound is a destabilizer.- Insufficient compound concentration or incubation time.- Suboptimal heating time/temperature.- Verify compound permeability.- Check for a decrease in Tagg (destabilization).- Perform a full ITDR-CETSA.- Optimize heating conditions for the specific target.
High Variability Between Replicates - Inconsistent cell numbers.- Incomplete lysis.- Inaccurate pipetting during aliquoting or loading.- Uneven heating.- Ensure accurate cell counting and homogenization.- Validate lysis efficiency (e.g., microscopy).- Use calibrated pipettes and careful technique.- Use a high-quality PCR thermocycler with a heated lid.
Target Protein Not Detected After Heating - Protein is very thermally unstable.- Antibody quality is poor or recognizes a heat-labile epitope.- Use a lower temperature range for the melt curve.- Validate antibody specificity and ensure it recognizes both native and denatured (for Western) protein.
Loading Control (e.g., GAPDH) is Not Stable - The chosen loading control is affected by the heating process or cellular stress.- Test alternative loading controls (e.g., Tubulin, Vinculin) to find one that is stable across the entire temperature range used.

Conclusion and Future Perspectives

CETSA provides an indispensable tool in modern drug discovery, offering a direct line of sight into the primary event of drug action: target engagement in a physiological setting.[2][8] It allows researchers to bridge the gap between in vitro affinity and in-cellulo efficacy, enabling more informed decisions in lead optimization and candidate selection.[5] The evolution of CETSA towards high-throughput and proteome-wide applications continues to expand its utility.[3][9] Emerging adaptations, such as single-cell CETSA, promise to further revolutionize our ability to study drug action in precious clinical samples and heterogeneous cell populations, pushing the boundaries of personalized medicine.[9]

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Shaw, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Asawa, R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved January 21, 2026, from [Link]

  • Asha, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. [Link]

  • Tolvanen, T. A. (2022). Current Advances in CETSA. ResearchGate. [Link]

  • Song, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]

  • Lundgren, S. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Song, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. [Link]

Sources

Application Note: Unraveling Kinase Signaling Networks with LC-MS/MS-Based Phosphorylation Profiling in the Context of Kinase Inhibitor Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Protein Phosphorylation and the Rise of Kinase Inhibitors

Reversible protein phosphorylation, orchestrated by a complex network of protein kinases and phosphatases, serves as a fundamental molecular switch in virtually all cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. This has positioned protein kinases as one of the most critical classes of drug targets.[1][3] Small molecule kinase inhibitors have revolutionized therapeutic strategies by targeting the ATP-binding site of specific kinases, thereby modulating their activity and downstream signaling pathways.[3][4]

Understanding the precise molecular consequences of kinase inhibitor treatment is paramount for developing more effective and selective therapies.[3][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for global, unbiased, and site-specific profiling of the phosphoproteome.[1][2][6] This powerful technology enables researchers to quantify dynamic changes in thousands of phosphorylation events simultaneously, providing a high-resolution map of kinase signaling networks and their response to targeted inhibition.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for phosphorylation profiling in the context of kinase inhibitor studies. We will delve into the causality behind experimental choices, present detailed protocols for key workflows, and discuss the interpretation of the rich datasets generated.

The Strategic Imperative: Why Phosphoproteomics is Essential for Kinase Inhibitor Development

Phosphoproteomics offers a multifaceted approach to understanding the efficacy and mechanism of action of kinase inhibitors.[4][7] Key applications include:

  • Target Engagement and Selectivity Profiling: By quantifying changes in the phosphorylation of known and novel kinase substrates, researchers can confirm that an inhibitor is engaging its intended target within the complex cellular environment. Furthermore, off-target effects can be identified by observing changes in the phosphorylation of substrates of other kinases.[3][5]

  • Mechanism of Action Elucidation: Phosphoproteomics can reveal the downstream signaling pathways modulated by a kinase inhibitor, providing a deeper understanding of its biological effects.[1][4]

  • Biomarker Discovery: Identifying phosphorylation events that correlate with drug sensitivity or resistance can lead to the development of predictive biomarkers to guide patient stratification and treatment strategies.[1][4]

  • Understanding Drug Resistance: By comparing the phosphoproteomes of sensitive and resistant cell lines, researchers can uncover the signaling pathways that are rewired to bypass the effects of a kinase inhibitor.[4]

Experimental Design: Crafting a Robust Phosphoproteomics Study

A well-designed experiment is the cornerstone of a successful phosphoproteomics study. The choice of quantitative strategy is a critical first step and will depend on the specific research question and available resources.

Quantitative Phosphoproteomics Strategies

There are three primary quantitative strategies employed in LC-MS/MS-based phosphoproteomics:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this metabolic labeling approach, cells are cultured in media containing either normal ("light") or stable isotope-labeled ("heavy") essential amino acids (e.g., arginine and lysine).[8] The "light" and "heavy" cell populations can then be treated with a vehicle control and a kinase inhibitor, respectively. After treatment, the cell lysates are combined, and the relative abundance of a given phosphopeptide is determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer. SILAC is renowned for its high accuracy and precision, as the samples are combined early in the workflow, minimizing experimental variability.[8][9]

  • Tandem Mass Tags (TMT): TMT is a chemical labeling method where isobaric tags are covalently attached to the N-termini and lysine side chains of peptides.[2][6] Up to 18 different samples can be multiplexed in a single LC-MS/MS analysis. The tags have the same total mass, so the labeled peptides appear as a single precursor ion in the MS1 scan. Upon fragmentation in the MS/MS scan, reporter ions with different masses are generated, and their relative intensities are used for quantification. TMT is a powerful technique for comparing multiple conditions, such as a dose-response or time-course study of a kinase inhibitor.[10]

  • Label-Free Quantification (LFQ): As the name suggests, LFQ does not involve any isotopic or chemical labeling.[11][12] Instead, the relative abundance of peptides is determined by comparing the signal intensities or spectral counts of the same peptide across different LC-MS/MS runs.[12] While LFQ is the most straightforward and cost-effective method, it is more susceptible to experimental variability and requires sophisticated computational alignment of the LC-MS/MS data.[10][11]

Strategy Principle Advantages Disadvantages
SILAC Metabolic labeling with stable isotope-labeled amino acids.[8]High accuracy and precision; minimizes experimental variability.[9]Limited to cell culture; can be expensive; requires complete incorporation of labeled amino acids.[10]
TMT Chemical labeling with isobaric tags.[6]High throughput (up to 18-plex); suitable for comparing multiple conditions.[10]Can be expensive; potential for ratio compression; requires careful normalization.[2]
LFQ No labeling; quantification based on signal intensity or spectral counts.[11][12]Cost-effective; applicable to any sample type.[10]More susceptible to experimental variability; requires robust data analysis.[11]

A comparative summary of quantitative phosphoproteomics strategies.

A Comprehensive Workflow for Phosphorylation Profiling

The following diagram illustrates a typical workflow for an LC-MS/MS-based phosphoproteomics experiment to study the effects of a kinase inhibitor.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis LC-MS/MS Analysis & Data Interpretation CellCulture Cell Culture & Kinase Inhibitor Treatment Lysis Cell Lysis with Phosphatase Inhibitors CellCulture->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant Digestion Protein Digestion (e.g., Trypsin) ProteinQuant->Digestion Labeling Quantitative Labeling (Optional: SILAC/TMT) Digestion->Labeling Enrichment Phosphopeptide Enrichment (e.g., IMAC, TiO2) Labeling->Enrichment Desalting Desalting (C18 solid-phase extraction) Enrichment->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Peptide ID, Site Localization, Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatics (Pathway Analysis, Kinase-Substrate Prediction) DataAnalysis->Bioinformatics

A typical workflow for LC-MS/MS-based phosphoproteomics analysis of kinase inhibitor-treated cells.

Detailed Protocols

Protocol 1: Cell Lysis and Protein Digestion

Rationale: The goal of this protocol is to efficiently lyse cells while preserving the in vivo phosphorylation state of proteins. This is achieved by using a strong denaturing buffer containing a cocktail of phosphatase and protease inhibitors.[13] Subsequent reduction, alkylation, and enzymatic digestion prepare the proteins for mass spectrometry analysis.

Materials:

  • Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with phosphatase inhibitor cocktail (e.g., PhosSTOP, Roche) and protease inhibitor cocktail (e.g., cOmplete, Roche).

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin (e.g., Promega)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Harvest: Wash cell pellets with ice-cold PBS and centrifuge.

  • Lysis: Resuspend the cell pellet in Lysis Buffer. Sonicate on ice to ensure complete lysis and shear nucleic acids.

  • Protein Quantification: Determine the protein concentration using a compatible assay (e.g., BCA assay).

  • Reduction: Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.

  • Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.[14]

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[14]

  • Quenching: Stop the digestion by adding TFA to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate in a vacuum centrifuge.

Protocol 2: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

Rationale: Due to the low stoichiometry of most phosphorylation events, phosphopeptides need to be enriched from the complex mixture of non-phosphorylated peptides.[6][15] Titanium dioxide (TiO2) and immobilized metal affinity chromatography (IMAC) are the most common methods for phosphopeptide enrichment.[16][17] These techniques exploit the affinity of the negatively charged phosphate group for the positively charged metal ions or metal oxides.[16][17]

Materials:

  • TiO2 spin tips or beads

  • Loading Buffer: 80% acetonitrile (ACN), 6% TFA

  • Wash Buffer 1: 50% ACN, 0.5% TFA

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 10% ammonia solution

Procedure:

  • Reconstitution: Reconstitute the dried peptide mixture in Loading Buffer.

  • Equilibration: Equilibrate the TiO2 spin tip or beads with Loading Buffer.

  • Binding: Load the peptide solution onto the TiO2 material and incubate with gentle agitation to allow for phosphopeptide binding.

  • Washing:

    • Wash the TiO2 material with Wash Buffer 1.

    • Wash the TiO2 material with Wash Buffer 2.

  • Elution: Elute the bound phosphopeptides with Elution Buffer.

  • Acidification and Desalting: Immediately acidify the eluate with TFA and desalt using a C18 SPE cartridge. Dry the final eluate in a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation

LC-MS/MS Instrumentation and Settings

The enriched phosphopeptides are typically separated by reverse-phase liquid chromatography (RPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[18][19] A long, shallow gradient is often used to achieve optimal separation of the complex phosphopeptide mixture.

Parameter Typical Setting
LC System Nano-flow HPLC system
Column C18 reversed-phase, 75 µm ID x 25 cm
Gradient 2-35% ACN in 0.1% formic acid over 120 minutes
Flow Rate 300 nL/min
MS System High-resolution mass spectrometer (e.g., Orbitrap)
MS1 Resolution 60,000 - 120,000
MS2 Resolution 15,000 - 30,000
Fragmentation Higher-energy collisional dissociation (HCD)

Representative LC-MS/MS parameters for phosphoproteomics analysis.

Data Analysis Pipeline

The raw LC-MS/MS data is processed using specialized software packages (e.g., MaxQuant, Proteome Discoverer) to perform the following key steps:[20]

  • Peptide Identification: MS/MS spectra are searched against a protein sequence database to identify the corresponding peptide sequences.

  • Phosphorylation Site Localization: Algorithms are used to confidently assign the location of the phosphate group on the peptide backbone.

  • Quantification: The relative abundance of each phosphopeptide is determined based on the chosen quantitative strategy (SILAC, TMT, or LFQ).[21]

The output of this initial processing is a large table of identified and quantified phosphopeptides.[20]

Bioinformatics and Biological Interpretation

The final and most critical step is to translate the list of differentially regulated phosphopeptides into meaningful biological insights.[22] This involves a variety of bioinformatics tools and approaches:

  • Pathway Analysis: Tools like Ingenuity Pathway Analysis (IPA) or DAVID can be used to identify the signaling pathways that are significantly enriched in the dataset.[23]

  • Kinase-Substrate Enrichment Analysis (KSEA): This analysis can predict which kinases are activated or inhibited based on the phosphorylation changes of their known substrates.

  • Motif Analysis: The sequences surrounding the regulated phosphorylation sites can be analyzed to identify consensus motifs that may point to the activity of specific kinase families.[3]

Kinase_Inhibitor_Pathway cluster_pathway Kinase Signaling Pathway KinaseA Kinase A KinaseB Kinase B KinaseA->KinaseB phosphorylates Substrate1 Substrate 1 KinaseB->Substrate1 phosphorylates Substrate2 Substrate 2 KinaseB->Substrate2 phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Substrate1->CellularResponse Substrate2->CellularResponse Inhibitor Kinase B Inhibitor Inhibitor->KinaseB inhibits

A simplified signaling pathway illustrating the effect of a kinase inhibitor.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated data, it is crucial to incorporate self-validating measures throughout the workflow. This includes:

  • Replicates: Performing multiple biological and technical replicates is essential for statistical confidence in the quantitative data.

  • Quality Control Samples: Running a standard digest or a pooled sample periodically throughout the LC-MS/MS analysis can help monitor instrument performance.

  • False Discovery Rate (FDR) Control: The FDR for peptide and protein identification should be strictly controlled (typically at 1%) to minimize the number of false-positive identifications.[24]

  • Orthogonal Validation: Key findings from the phosphoproteomics study should be validated using orthogonal methods, such as Western blotting with phospho-specific antibodies.

Conclusion: A Powerful Tool for Modern Drug Discovery

LC-MS/MS-based phosphoproteomics provides an unparalleled view of the dynamic signaling networks that govern cellular function.[1] When applied to the study of kinase inhibitors, this technology offers a wealth of information that can guide every stage of the drug discovery and development process, from target validation to the identification of resistance mechanisms.[4][25] By combining a robust experimental design, meticulous sample preparation, and sophisticated data analysis, researchers can harness the power of phosphoproteomics to accelerate the development of the next generation of targeted therapies.

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  • Which one is the best LC MS/MS system for phosphopeptide analysis? (2018). ResearchGate. [Link]

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Application Notes and Protocols: Pyrido[2,3-d]pyrimidines as Selective CDK4/6 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrido[2,3-d]pyrimidine derivatives as selective inhibitors of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to facilitate the investigation and development of this important class of anti-cancer agents.

Introduction: The Rationale for Targeting the CDK4/6-Cyclin D-Rb Axis

The cell division cycle is a fundamental process that is tightly regulated to ensure genomic integrity. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][2] The G1-S phase transition is a critical checkpoint in the cell cycle, and its progression is primarily governed by the activity of CDK4 and CDK6 in complex with their regulatory partners, the D-type cyclins.[3][4]

The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[3][5] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[3][5] In many cancers, this pathway is hyperactivated, driving incessant cell division.[1][5]

Pyrido[2,3-d]pyrimidines have emerged as a privileged scaffold in medicinal chemistry, demonstrating potent and selective inhibitory activity against CDK4/6.[6][7] The FDA-approved drug Palbociclib, which features this core structure, has validated this approach, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[6][8][9] These inhibitors function as ATP-competitive agents, blocking the kinase activity of CDK4/6 and thereby preventing Rb phosphorylation, leading to a G1 cell cycle arrest and inhibition of tumor growth.[10]

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Growth_Factors->Cyclin_D upregulates CDK4_6_Cyclin_D Active CDK4/6- Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D pRb p-Rb (Phosphorylated) CDK4_6_Cyclin_D->pRb phosphorylates Rb Rb E2F E2F Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F pRb->E2F releases Pyrido_pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine CDK4/6 Inhibitor Pyrido_pyrimidine_Inhibitor->CDK4_6_Cyclin_D inhibits DNA_Replication DNA Replication & Cell Cycle Progression Gene_Transcription->DNA_Replication

Figure 1. Simplified signaling pathway of CDK4/6-mediated cell cycle progression and the point of intervention by pyrido[2,3-d]pyrimidine inhibitors.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The synthesis of pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors often involves multi-step reaction sequences. A common strategy involves the construction of the core bicyclic system followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[9]

One established method for creating the 2,4-diaminopyrido[2,3-d]pyrimidine scaffold involves the reaction of 2,4,6-triaminopyrimidine with nitromalonaldehyde sodium salt to form 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine.[6] This intermediate can then be reduced to its 6-amino counterpart, which serves as a versatile precursor for further modifications, such as reductive amination with various aldehydes to introduce diversity at the 6-position.[6]

Another key synthetic route to the pyrido[2,3-d]pyrimidin-7-one core, present in Palbociclib, has been described.[9] This often involves the heteroannulation of a suitably substituted aminopyrimidine with an enaminone, followed by further functionalization.[9]

Researchers should refer to the primary literature for detailed synthetic protocols and characterization data for specific pyrido[2,3-d]pyrimidine analogs.[6][9]

In Vitro Characterization of Pyrido[2,3-d]pyrimidine Inhibitors

A thorough in vitro evaluation is crucial to determine the potency, selectivity, and mechanism of action of novel pyrido[2,3-d]pyrimidine compounds.

Biochemical Kinase Assays

Objective: To quantify the direct inhibitory activity of the compounds against purified CDK4/Cyclin D and CDK6/Cyclin D complexes.

Protocol:

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

    • Substrate: A peptide or protein substrate for CDK4/6, such as a fragment of the Retinoblastoma protein (Rb).

    • ATP (Adenosine triphosphate).

    • Test compounds (pyrido[2,3-d]pyrimidine derivatives) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., ADP-Glo™ Kinase Assay, HTRF®, or radiolabeled ATP [γ-³²P]ATP).

  • Procedure (Example using ADP-Glo™): a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. e. Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes. f. Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Table 1: Representative In Vitro Kinase Inhibition Data for Pyrido[2,3-d]pyrimidine Analogs

CompoundCDK4/D3 IC50 (nM)CDK6/D3 IC50 (nM)Reference
Compound 700.82.0[6]
Compound 712.74.8[6]
Compound 17a-115.38[7]
Compound 18a-726.25[7]
Palbociclib1116[3]
Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative activity of the compounds in cancer cell lines.

Important Consideration: It has been shown that metabolic-based proliferation assays (e.g., those measuring ATP levels) can be misleading for CDK4/6 inhibitors.[11][12][13] This is because cells arrested in G1 by CDK4/6 inhibition can continue to grow in size, leading to an increase in mitochondria and ATP, which can mask the anti-proliferative effect.[11][12][13] Therefore, DNA-based assays are recommended for more accurate assessment.[11][12]

Recommended Protocol (DNA-based):

  • Cell Lines: Select a panel of cancer cell lines, including those known to be dependent on the CDK4/6-Rb pathway (e.g., MCF-7, T-47D, Colo-205).[5][7]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for a prolonged period (e.g., 72-96 hours) to allow for cell cycle arrest. c. At the end of the treatment period, lyse the cells and quantify the DNA content using a fluorescent DNA-binding dye (e.g., Hoechst 33342, CyQUANT™). d. Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Cell Cycle Analysis

Objective: To confirm that the anti-proliferative activity is due to G1 phase cell cycle arrest.

Protocol:

  • Procedure: a. Treat cells with the test compound at a concentration around its GI50 for 24-48 hours. b. Harvest the cells, wash with PBS, and fix in cold 70% ethanol. c. Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A. d. Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • A successful CDK4/6 inhibitor will show a significant increase in the percentage of cells in the G1 phase compared to vehicle-treated controls.[3]

Western Blot Analysis of Rb Phosphorylation

Objective: To demonstrate target engagement by assessing the phosphorylation status of Rb.

Protocol:

  • Procedure: a. Treat cells with the test compound for a shorter duration (e.g., 2-24 hours). b. Lyse the cells and determine the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser780, pRb Ser807/811) and total Rb. e. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. f. Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.

  • Data Analysis:

    • A potent CDK4/6 inhibitor will show a dose-dependent decrease in the levels of phosphorylated Rb.[10]

In_Vitro_Workflow Start Pyrido[2,3-d]pyrimidine Compound Library Biochemical_Assay Biochemical Kinase Assay (CDK4/6) Start->Biochemical_Assay Potency (IC50) Proliferation_Assay Cell Proliferation Assay (DNA-based) Biochemical_Assay->Proliferation_Assay Cellular Activity (GI50) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Analysis Mechanism (G1 Arrest) Western_Blot Western Blot (pRb levels) Proliferation_Assay->Western_Blot Target Engagement Lead_Compound Lead Compound for In Vivo Studies Cell_Cycle_Analysis->Lead_Compound Western_Blot->Lead_Compound

Figure 2. Experimental workflow for the in vitro characterization of pyrido[2,3-d]pyrimidine CDK4/6 inhibitors.

In Vivo Evaluation of Pyrido[2,3-d]pyrimidine Inhibitors

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Animal Models

Choice of Model:

  • Cell Line-Derived Xenograft (CDX) Models: These involve the subcutaneous injection of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude).[7][14] They are useful for initial efficacy screening.

  • Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is directly implanted into mice, better recapitulate the heterogeneity of human tumors and are valuable for predicting clinical response.[14][15]

Efficacy Studies

Protocol:

  • Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the pyrido[2,3-d]pyrimidine inhibitor via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Efficacy Readouts:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pRb, immunohistochemistry for Ki-67).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups relative to the vehicle control.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

Protocol:

  • Administer a single dose of the compound to animals (e.g., mice or rats) via intravenous and oral routes.

  • Collect blood samples at various time points.

  • Analyze the plasma concentrations of the compound using LC-MS/MS.

Data Analysis:

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Clinical Context and Future Directions

The clinical success of Palbociclib, Ribociclib, and Abemaciclib has established CDK4/6 inhibition as a cornerstone of therapy for HR+/HER2- advanced breast cancer.[2][16] Ongoing research is focused on expanding the application of these inhibitors to other cancer types, overcoming resistance mechanisms, and exploring novel combination therapies.[17][18][19] The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of next-generation CDK4/6 inhibitors with improved properties, such as enhanced brain penetration for the treatment of brain metastases.[20]

References

  • Kandeel, M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-425. [Link]

  • Abbas, S. E., et al. (2022). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 27(19), 6296. [Link]

  • Gajjala, S., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Journal of Hematology & Oncology, 14(1), 1-13. [Link]

  • Burstein, H. J. (2016). Mechanistic Activity and Development History of CDK 4/6 Inhibitors. YouTube. [Link]

  • Chen, H., et al. (2016). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 6(5), 417-429. [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Molecules, 27(15), 4994. [Link]

  • Vernieri, C. (2024). Impact of CDK4/6 inhibitors on HR-positive, HER2-negative advanced breast cancer. eCancer, 18, 1696. [Link]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Precision Oncology, 8(1), 1-12. [Link]

  • Spring, L. M., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Clinical Cancer Research, 22(22), 5437-5444. [Link]

  • Wang, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Letters, 519, 15-27. [Link]

  • Al-Hujaily, E. M., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Oncology, 17(26), 3467-3484. [Link]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. PubMed. [Link]

  • Fernandes, C., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(23), 7240. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11231-11246. [Link]

  • Al-Hujaily, E. M., et al. (2019). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Journal of Clinical Pathology, 72(12), 779-787. [Link]

  • Formisano, L., et al. (2020). Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. Cancers, 12(7), 1838. [Link]

  • Abbas, S. E., et al. (2022). Development of CDK4/6 Inhibitors. Encyclopedia MDPI. [Link]

  • ClinicalTrials.gov. (2022). Study of CDK 4/6 Inhibitor, Ribociclib, With Adjuvant Endocrine Therapy for ER-positive Breast Cancer. ClinicalTrials.gov. [Link]

  • American Association for Cancer Research. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. AACR. [Link]

  • Foy, R., et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • Wang, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(13), 11046. [Link]

  • Fassl, A., et al. (2022). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. Cancers, 14(16), 3909. [Link]

  • Schettini, F., et al. (2020). Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers. Journal of Clinical Oncology, 38(15_suppl), 1059-1059. [Link]

  • Foy, R., et al. (2024). (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. [Link]

  • Fassl, A., et al. (2017). CDK4/6 inhibition in cancer: beyond cell cycle arrest. Oncogene, 36(29), 4075-4085. [Link]

  • Seruga, B., et al. (2024). Comparative overall survival of CDK4/6 inhibitors in combination with endocrine therapy in advanced breast cancer. Scientific Reports, 14(1), 1-9. [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Solubility of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the solubilization of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (CAS: 211244-82-5) in Dimethyl Sulfoxide (DMSO). Pyrido[2,3-d]pyrimidin-7-one derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential in oncology and other therapeutic areas.[1][2] However, their planar, heterocyclic structure can lead to strong crystal lattice forces, making them challenging to dissolve.

This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions during your experimental workflow. We will explore the properties of both the compound and the solvent, provide a systematic troubleshooting workflow, and detail step-by-step protocols to achieve clear, stable stock solutions.

Section 1: Understanding the Core Problem: Compound and Solvent Profiles

Effective troubleshooting begins with understanding the materials. The solubility of a compound is governed by the interplay between its own physical properties and the characteristics of the solvent.

This compound is a relatively nonpolar molecule. Its flat, aromatic ring system can promote strong intermolecular π-π stacking in its solid, crystalline state. These forces must be overcome by the solvent for dissolution to occur.

DMSO is a highly polar, aprotic solvent, celebrated for its ability to dissolve a vast range of both polar and nonpolar compounds, making it a "universal solvent" in drug discovery.[3][4] Its power lies in its strong hydrogen bond accepting capability and its large dipole moment, which can disrupt the intermolecular forces of many solutes. However, even DMSO has its limitations, especially with highly crystalline materials.

Below is a summary of their key properties:

PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 211244-82-5[5][]67-68-5
Molecular Formula C₁₀H₁₁N₃OS[5](CH₃)₂SO
Molecular Weight 221.28 g/mol [5][]78.13 g/mol
Key Structural Feature Fused heterocyclic aromatic ringsPolar sulfinyl group (S=O)
Boiling Point Not readily available189 °C (372 °F)[4][7]
Freezing Point Not readily available18.5 °C (65.3 °F)[7]
Hazards Harmful if swallowed, causes skin/eye irritation.[5]Potent skin penetrant; handle with care.[4]

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common initial queries from researchers.

Q1: I've added my compound to DMSO at room temperature and it's not dissolving after vortexing. What is the first thing I should try? Your first step should be to introduce gentle thermal and mechanical energy. The dissolution process can be kinetically slow. Gently warming the vial in a water bath to 35-40°C while continuing to vortex can significantly increase the rate of dissolution. If that fails, sonication is the next logical step.

Q2: My compound dissolves in 100% DMSO, but crashes out of solution when I dilute it into my aqueous cell culture media. Why is this happening and what can I do? This is a very common issue related to the difference between thermodynamic and kinetic solubility. You created a supersaturated solution in the aqueous buffer that is not stable. The compound is soluble in the highly organic environment of DMSO but not in the predominantly aqueous final medium.[8] To mitigate this, try lowering the final concentration of your compound in the assay. You can also investigate the use of a co-solvent in your final medium (if the assay permits) or explore formulation techniques like creating a solid dispersion to improve aqueous solubility.[9][10]

Q3: How hot can I safely heat my DMSO stock solution? While DMSO itself is stable at high temperatures, your compound may not be. A safe starting point is gentle warming to 40-50°C. We do not recommend exceeding 60°C without first performing stability tests on your compound. Prolonged exposure to high heat can lead to degradation.

Q4: I've noticed my DMSO has frozen in the lab. Is it still good to use? Yes. DMSO has a relatively high freezing point of 18.5°C (65.3°F) and can solidify at or slightly below standard room temperature.[7] Simply warm the bottle in a water bath until it thaws completely and ensure it is homogenous by mixing before use. This freezing and thawing process does not typically affect its quality.

Q5: What is the impact of water contamination in my DMSO? DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[7] Significant water contamination can alter its polarity and may reduce its ability to dissolve nonpolar, poorly water-soluble compounds. Always use anhydrous (dry) DMSO from a tightly sealed bottle, especially for preparing high-concentration stock solutions.

Section 3: Systematic Troubleshooting Workflow & Protocols

For compounds that resist simple dissolution, a systematic approach is essential. The following workflow guides you from basic to more advanced techniques.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex / Stir at Room Temp (5-10 min) start->vortex inspect1 Visually Inspect for Particulates vortex->inspect1 soluble SOLUBLE Stock Solution Ready inspect1->soluble Clear Solution heat Protocol 2: Apply Gentle Heat (Water Bath @ 35-40°C) + Intermittent Vortexing inspect1->heat Particulates Remain inspect2 Visually Inspect heat->inspect2 inspect2->soluble Clear Solution sonicate Protocol 2: Sonicate (15-30 min) Monitor Temperature inspect2->sonicate Particulates Remain inspect3 Visually Inspect sonicate->inspect3 inspect3->soluble Clear Solution insoluble INSOLUBLE inspect3->insoluble Particulates Remain advanced Consider Advanced Methods: - Lower Concentration - Protocol 3: Solid Dispersion - Co-Solvent System insoluble->advanced

Caption: Systematic workflow for solubilizing challenging compounds in DMSO.

Protocol 1: Standard Solubilization Procedure

Objective: To prepare a DMSO stock solution using standard laboratory methods.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate glass vial with a PTFE-lined cap

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Weigh Compound: Accurately weigh the desired mass of the compound directly into the vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution of a 221.28 g/mol compound, add 1 mL of DMSO for every 2.21 mg of compound).

  • Mix: Securely cap the vial and vortex vigorously for 2-5 minutes at room temperature.

  • Inspect: Visually inspect the solution against a bright light source. If the solution is perfectly clear with no visible particulates, it is ready for use. If particulates remain, proceed to Protocol 2.

Protocol 2: Enhanced Solubilization with Thermal and Mechanical Energy

Objective: To improve solubility by applying heat and sonication to overcome the compound's crystal lattice energy.

Materials:

  • Vial from Protocol 1

  • Water bath

  • Bath sonicator

Methodology:

  • Gentle Heating: Place the capped vial in a water bath set to 35-40°C.

  • Intermittent Vortexing: Every 5 minutes, remove the vial, vortex for 30 seconds, and return it to the water bath. Continue this process for 15-20 minutes.

  • Inspect: After heating, check for dissolution. If particulates are still visible, proceed to the next step.

  • Sonication: Place the vial in a bath sonicator. Sonicate for 15-30 minutes.

    • Expert Tip: The sonication process can generate heat. Monitor the temperature of the water in the sonicator to ensure it does not exceed 50-60°C, which could risk compound degradation.

  • Final Inspection: After sonication, allow the solution to return to room temperature and inspect it carefully. If the compound has dissolved, it is ready. If it precipitates upon cooling, the desired concentration may be above its thermodynamic solubility limit at room temperature. If it remains insoluble, consider the advanced methods below.

Protocol 3: Advanced Technique - Preparation of an Amorphous Solid Dispersion

Objective: To increase the kinetic solubility of the compound by converting it from a stable crystalline form to a higher-energy, more readily dissolvable amorphous state. This is particularly useful for improving dissolution in subsequent aqueous media.[11][12]

Materials:

  • This compound

  • A suitable volatile organic solvent in which the compound is freely soluble (e.g., Dichloromethane or Methanol)

  • Rotary evaporator or nitrogen stream apparatus

  • Vacuum oven

Methodology:

  • Dissolve: Dissolve the compound in a minimal amount of the chosen volatile solvent in a round-bottom flask.

  • Evaporate: Remove the solvent rapidly under reduced pressure using a rotary evaporator or by blowing a gentle stream of nitrogen over the solution. The goal is rapid evaporation, which prevents the molecules from rearranging back into a stable crystal lattice.

  • Dry: A thin film of amorphous solid should form on the flask wall. Place the flask under high vacuum for several hours to remove any residual solvent.

  • Attempt Dissolution: Scrape the resulting amorphous solid from the flask. Attempt to dissolve this powder in DMSO using Protocol 1. You will often find the amorphous form dissolves much more readily.

Section 4: Key Scientific Principles

  • Solubility vs. Dissolution Rate: It is crucial to distinguish between these two concepts. Solubility is the maximum amount of a substance that can dissolve in a solvent at equilibrium (thermodynamic solubility). The dissolution rate is how fast it dissolves. Techniques like heating and particle size reduction primarily increase the dissolution rate, which can help achieve a solution faster.[13][14]

  • Crystal Lattice Energy: For a solid to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome the energy holding the crystal lattice together. The stable, ordered structure of crystalline compounds like this pyridopyrimidinone derivative often requires significant energy input (e.g., heat, sonication) to break apart.[10]

  • DMSO as a Solvent: DMSO is effective because its sulfur-oxygen bond is highly polar, allowing the oxygen to act as a strong hydrogen bond acceptor and solvate the solute molecules effectively. Its two methyl groups provide a nonpolar character, contributing to its ability to dissolve a wide range of compounds.[15][16]

By applying the systematic workflow and understanding the principles outlined in this guide, researchers can overcome the solubility challenges associated with this compound, ensuring the generation of reliable and reproducible data in their drug discovery and development efforts.

References

  • Wikipedia contributors. (2024). Dimethyl sulfoxide. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. National Center for Biotechnology Information. [Link]

  • Kovari, K. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Raimondi, F., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

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  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Narala, S. & Veerabrahma, K. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Computer-Aided Drug Design. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • VEGPHARM. (n.d.). This compound. [Link]

  • APEX science. (n.d.). This compound. [Link]

  • Abás, S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

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Technical Support Center: Overcoming Solubility Challenges for NMR Analysis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from a Senior Application Scientist

Welcome to the technical support center. As researchers, we've all faced the frustrating challenge of a promising heterocyclic compound that refuses to dissolve for NMR analysis. These molecules, rich in structural diversity and biological importance, are often characterized by strong intermolecular forces, leading to poor solubility in standard deuterated solvents. This guide is designed to be your partner at the bench, moving beyond simple solvent lists to provide a logical, mechanism-driven approach to solubilization. Here, we will explore the causality behind each experimental choice, empowering you to make informed decisions and transform your insoluble samples into high-quality NMR spectra.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses the most common solubility problems encountered during NMR sample preparation. Follow the decision tree below to navigate to the appropriate solution.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Advanced Techniques cluster_3 pH Adjustment Path start Compound Insoluble in Standard Solvents (CDCl3, DMSO-d6)? cosolvent Try a Co-solvent System start->cosolvent Yes ph_adjust Is the Compound Ionizable? cosolvent->ph_adjust Still Insoluble temp_change Attempt Gentle Heating ph_adjust->temp_change No acid_base Add DCl/NaOD in D2O or CD3OD ph_adjust->acid_base advanced Consider Advanced Methods temp_change->advanced Still Insoluble ionic_liquid Use Deuterated Ionic Liquids advanced->ionic_liquid micelles Employ Micellar Solubilization advanced->micelles acid_base->temp_change Still Insoluble

Caption: Decision workflow for troubleshooting poor solubility.

Question: My heterocyclic compound won't dissolve in chloroform-d or DMSO-d6. What is my next step?

Answer: This is the most common starting point. Chloroform is nonpolar, while DMSO is highly polar and aprotic.[1][2][3] Failure in both suggests that simple polarity matching is insufficient. The next logical step is to use a co-solvent system.

  • The Rationale (Expertise): Co-solvency works by disrupting the strong solute-solute interactions (often crystal lattice energy in solids) and replacing them with more favorable solute-solvent interactions.[4][5] A small amount of a powerful solvent can dramatically alter the bulk properties of the primary solvent, breaking up the self-association of your heterocyclic compound.

  • Recommended Protocol (Trustworthiness):

    • Dissolve your compound (typically 5-25 mg for ¹H NMR) in the minimum possible volume of a strong deuterated solvent in which it is soluble, even slightly (e.g., DMSO-d6, DMF-d7, or methanol-d4).[6][7][8]

    • Transfer this concentrated solution to your NMR tube.

    • Slowly add a more common, less viscous deuterated solvent (like chloroform-d or acetonitrile-d3) dropwise until you reach the appropriate sample volume (typically 0.6-0.7 mL).[6][9]

    • After each addition, gently agitate the tube to check for precipitation. If the solution remains clear, you have successfully created a stable mixed-solvent system.[2][10]

  • Common Co-solvent Mixtures:

    • CDCl₃ / DMSO-d₆: Excellent for moderately polar compounds that need a slight polarity boost.

    • CDCl₃ / CD₃OD: Useful for compounds with hydrogen-bond donating/accepting sites. The methanol disrupts hydrogen bonding networks.

    • DMSO-d₆ / D₂O: For highly polar, borderline water-soluble compounds.

Question: My compound has acidic or basic sites. Can I use this to my advantage?

Answer: Absolutely. For heterocyclic compounds containing ionizable groups (e.g., pyridines, imidazoles, carboxylic acids), pH adjustment is a powerful and often overlooked technique.

  • The Rationale (Expertise): The principle is to convert a neutral, poorly soluble molecule into its corresponding salt (an ion). Ionic species have vastly increased solubility in highly polar, protic solvents like D₂O or methanol-d4. For example, a basic nitrogen in a pyridine ring can be protonated to form a soluble pyridinium cation.

  • Recommended Protocol (Trustworthiness):

    • Suspend your compound in a suitable polar solvent, typically D₂O or methanol-d4.

    • For a basic heterocycle, add a small amount (e.g., 1-5 µL) of a deuterated acid like DCl (deuterium chloride) in D₂O.

    • For an acidic heterocycle, add a small amount of a deuterated base like NaOD (sodium deuteroxide) in D₂O.

    • After each addition, vortex the sample and check for dissolution. Use a pH indicator strip or a micro-pH electrode to monitor the approximate pD (the equivalent of pH in D₂O).[11]

    • Caution: Be aware that adjusting the pH can significantly alter the chemical shifts of protons near the ionized site.[12] This is not an artifact; it is valuable structural information reflecting the new electronic environment of the molecule. Also, labile protons (e.g., -NH, -OH) will exchange with deuterium and disappear from the ¹H spectrum, which can be a useful identification tool.[2][13]

Question: My compound dissolves initially but then crashes out, or my NMR peaks are very broad. What's happening?

Answer: This often indicates aggregation or that the compound is on the edge of its solubility limit. Broad peaks can result from high solution viscosity or dynamic molecular aggregation.[14]

  • The Rationale (Expertise): Many planar heterocyclic systems are prone to π-stacking, leading to the formation of aggregates. This process is highly concentration and temperature-dependent. While the compound may appear dissolved to the naked eye, it exists as a dynamic equilibrium of monomers and higher-order species, leading to poor quality NMR data.

  • Troubleshooting Steps:

    • Reduce Concentration: Halve the concentration of your sample. While this reduces the signal-to-noise ratio, it can dramatically improve resolution by favoring the monomeric state. You can compensate for the lower concentration by increasing the number of scans.[14]

    • Increase Temperature: For many compounds, solubility increases with temperature. Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase solubility and disrupt aggregates.[13] Ensure your chosen solvent has a sufficiently high boiling point (e.g., DMSO-d6, DMF-d7).[2][15]

    • Use a Different Solvent: Aggregation can be highly solvent-dependent. Aromatic solvents like benzene-d6 or pyridine-d5 can sometimes disrupt π-stacking by interacting with the heterocyclic rings.[13]

Frequently Asked Questions (FAQs)

Q1: Are there any "last resort" solvents for extremely insoluble compounds?

A1: Yes. When all else fails, several advanced options can be considered:

  • Deuterated Trifluoroacetic Acid (TFA-d1): This is a highly aggressive solvent capable of dissolving many stubborn compounds, particularly polyaza-heterocycles, by protonating them.[16] However, it will drastically alter the spectrum and may cause decomposition. Use it judiciously.

  • Deuterated Ionic Liquids (ILs): These are salts that are liquid at room temperature.[17] Imidazolium-based ILs can be powerful solvents for a wide range of compounds, including polymers like cellulose.[18] They offer a unique solvation environment but can be expensive and difficult to remove.[17][19][20]

  • Micellar Solubilization: For highly lipophilic compounds, using surfactants to form micelles in an aqueous (D₂O) solution can be effective.[21] The hydrophobic core of the micelle encapsulates the insoluble compound, presenting a soluble exterior.[22][23] This is a common technique in pharmaceutical sciences and can be adapted for NMR.[21]

Q2: How do I choose the best initial solvent for my heterocyclic compound?

A2: The principle of "like dissolves like" is your best guide. Analyze the structure of your compound:

  • Nonpolar/Hydrocarbon-rich: Start with chloroform-d or benzene-d6.

  • Highly Polar, Aprotic: A good first choice is DMSO-d6 or acetonitrile-d3.[1][3]

  • Polar, Protic (H-bond donors/acceptors): Methanol-d4 or D₂O (if soluble) are excellent choices.[1][9] The table below summarizes the properties of common deuterated solvents to aid your selection.

SolventFormulaResidual ¹H Peak (ppm)PolarityKey Characteristics & Best Use Cases
Chloroform-dCDCl₃~7.26LowGood general-purpose solvent for nonpolar to moderately polar organic compounds.[1][15] Volatile and easy to remove.
DMSO-d6(CD₃)₂SO~2.50HighExcellent for dissolving polar compounds, salts, and polymers.[1] High boiling point, difficult to remove.[15]
Methanol-d4CD₃OD~3.31 & 4.87HighGood for polar compounds; protic nature allows for exchange with labile protons (-OH, -NH).[1][2]
Deuterium OxideD₂O~4.79HighThe solvent for water-soluble compounds (salts, biomolecules). Used to identify exchangeable protons.[1][9]
Acetonitrile-d3CD₃CN~1.94MediumGood for moderately polar compounds, especially nitrogen-containing ones. Low viscosity.[1]
Benzene-d6C₆D₆~7.16LowUseful for aromatic compounds; can induce significant changes in chemical shifts ("aromatic solvent-induced shifts") which can be structurally informative.[13]

Q3: Can I use heat to dissolve my sample? What are the risks?

A3: Yes, gentle heating can be very effective. However, there are two primary risks:

  • Sample Decomposition: Ensure your compound is thermally stable at the temperature you are using. Run a quick stability test if you are unsure.

  • Solvent Evaporation: If you heat the sample, ensure the NMR tube is properly sealed, especially when using volatile solvents like CDCl₃. For high-temperature experiments, use a high-boiling point solvent like DMSO-d6 and consider flame-sealing the tube for long acquisitions.[8][9]

Q4: I have very little sample. How can I avoid wasting it on solubility tests?

A4: This is a critical concern for drug discovery professionals.

  • Start Small: Use a small vial for your initial solubility tests with just a fraction of your material (e.g., <1 mg) before committing the full amount needed for the NMR experiment (5-25 mg).[6][7]

  • Use NMR for Measurement: An NMR experiment itself can be used to measure solubility.[24] By adding a known amount of an internal standard, you can quantify the concentration of your dissolved compound directly from the spectrum.

  • Solubility-Enhancement Tags: For larger biomolecules, solubility-enhancement tags (SETs) can be fused to the protein of interest. These are small, highly soluble proteins that can dramatically improve the solubility and stability of the target molecule, enabling NMR studies that would otherwise be impossible.[25]

Visualized Protocol: Micellar Solubilization

For extremely hydrophobic heterocycles, creating a nano-environment within the NMR tube can be the key. This involves using a surfactant to form micelles that encapsulate your compound.

Micelle_Formation S1 S S2 S S3 S S4 S S5 S S6 S D1 Drug D2 Drug D3 Drug M1 S M2 S M1->M2 M3 S M2->M3 M4 S M3->M4 M5 S M4->M5 M6 S M5->M6 M7 S M6->M7 M8 S M7->M8 M8->M1 arrow_node >

Caption: Hydrophobic drug encapsulation within a surfactant micelle.

References

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. National Institutes of Health (NIH). [Link]

  • 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. National Institutes of Health (NIH). [Link]

  • Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. PubMed Central. [Link]

  • How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Which other NMR solvent can be used to dissolve a compound apart from chloroform, methanol or DMSO?. ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Unravelling the mechanisms of drugs partitioning phenomena in micellar systems via NMR spectroscopy. The University of East Anglia. [Link]

  • NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. MDPI. [Link]

  • (PDF) NMR of ionic liquids. ResearchGate. [Link]

  • How To Prepare And Run An NMR Sample. Alwsci. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

  • How to make an NMR sample. University of Bristol. [Link]

  • Sample preparation. ResearchGate. [Link]

  • Optimized Reverse Micelle Surfactant System for High-Resolution NMR Spectroscopy of Encapsulated Proteins and Nucleic Acids Dissolved in Low Viscosity Fluids. Journal of the American Chemical Society. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Ajel. [Link]

  • Non-micellar systems for solution NMR spectroscopy of membrane proteins. National Institutes of Health (NIH). [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. IJFMR. [Link]

  • Deuterated ionic liquids. ANSTO. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. ACS Publications. [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. [Link]

  • Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. Royal Society of Chemistry. [Link]

  • Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]

  • Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. [Link]

  • solubility enhancement and cosolvency. Slideshare. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Sample Preparation & NMR Tubes. University of Maryland, Baltimore County. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. National Institutes of Health (NIH). [Link]

  • When have I a compound which is insoluble in all kinds of solvents used in NMR, what other techniques could I use to confirm the structure precisely?. ResearchGate. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

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Stability issues of 2-methylthio-pyrimidine derivatives in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Methylthio-pyrimidine Derivatives

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-methylthio-pyrimidine derivatives. This document provides in-depth troubleshooting advice and standardized protocols to address the common stability challenges encountered when handling these compounds in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the fundamental questions regarding the stability of 2-methylthio-pyrimidine derivatives. Understanding these core principles is the first step in diagnosing and preventing degradation.

Q1: What are the primary degradation pathways for 2-methylthio-pyrimidine derivatives in aqueous solution?

A: The stability of 2-methylthio-pyrimidine derivatives is primarily challenged by three main degradation pathways:

  • Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, typically forming the corresponding sulfoxide and subsequently the sulfone.[1][2] This is often the initial and most common degradation step, which can be triggered by atmospheric oxygen, trace metal contaminants, or oxidizing agents present in the solution.[1]

  • Hydrolysis: The pyrimidine ring can undergo hydrolysis, particularly after the methylthio group has been oxidized. The sulfoxide and sulfone groups are much better leaving groups than the methylthio group, making the C2 position of the pyrimidine ring more susceptible to nucleophilic attack by water or hydroxide ions.[3] This typically results in the formation of the corresponding 2-hydroxypyrimidine derivative.[3] Some derivatives may also undergo hydrolysis under specific conditions like in the presence of strong acids or bases.[4]

  • Photodegradation: Like many heterocyclic compounds, pyrimidine derivatives can be sensitive to light, especially UV radiation.[5][6] Exposure to light can induce photochemical reactions, leading to the formation of various photoproducts, including pyrimidine dimers or ring-opened products.[5][6] In some cases, the presence of acid can accelerate photodegradation.[7]

Q2: My compound's concentration is decreasing in my aqueous buffer. What are the key factors I should investigate?

A: If you observe a loss of your parent compound, consider these critical environmental and solution factors:

  • pH of the Solution: The rate of hydrolysis can be highly pH-dependent. Alkaline conditions, in particular, can accelerate the hydrolysis of 2-sulfonylpyrimidine derivatives (the oxidized form of your compound) to 2-hydroxypyrimidine.[3]

  • Presence of Oxidizing Agents: The oxidation of the methylthio group is a key step in the degradation cascade. Ensure your buffers are free from peroxides or other oxidizing contaminants. Common reagents like hydrogen peroxide are potent oxidants for this functional group.[2]

  • Exposure to Light: Protect your solutions from direct light, especially UV sources. Standard laboratory lighting can be sufficient to induce photodegradation over extended periods.[7][8] Use amber vials or cover your containers with aluminum foil.

  • Temperature: Higher temperatures accelerate the rates of all chemical reactions, including oxidation and hydrolysis.[8] For sensitive compounds, experiments should be conducted at controlled, and if possible, reduced temperatures (e.g., on ice).

  • Dissolved Oxygen: Oxygen from the atmosphere dissolved in your aqueous buffer can contribute to slow oxidation over time. While often a minor contributor, for long-term studies, de-gassing buffers can be beneficial.

Q3: I'm seeing new, more polar peaks in my HPLC analysis. What are the likely degradation products?

A: The appearance of new, typically more polar, peaks is a classic sign of degradation. Based on the known pathways, the most common degradation products are:

Degradation ProductFormation PathwayExpected Change in PolarityAnalytical Confirmation
2-(Methylsulfinyl)pyrimidine OxidationIncreased polarityMass spectrometry (M+16)
2-(Methylsulfonyl)pyrimidine Further OxidationFurther increased polarityMass spectrometry (M+32)
2-Hydroxypyrimidine (Pyrimidin-2-ol) HydrolysisPolarity varies, often highMass spectrometry (loss of -SCH₃, addition of -OH)

Causality: The addition of oxygen atoms during oxidation to form sulfoxides and sulfones increases the molecule's polarity, resulting in earlier elution times on a reverse-phase HPLC column. The 2-hydroxypyrimidine product is also typically polar.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues related to compound stability.

Issue 1: Unexpected Peaks Appear in Analytical Runs (HPLC, LC-MS)
  • Symptom: You observe one or more new peaks, often with lower retention times than your parent compound, that grow in intensity over time.

  • Probable Cause: This strongly suggests oxidation of the methylthio group to the sulfoxide (parent mass +16 Da) and/or sulfone (parent mass +32 Da), followed by potential hydrolysis.[1][9]

  • Troubleshooting Workflow:

    G start New Peak(s) Observed in HPLC/LC-MS check_mass Analyze by LC-MS: Determine Molecular Weight start->check_mass is_m16 Is Mass = Parent + 16 Da? check_mass->is_m16 Yes is_m32 Is Mass = Parent + 32 Da? check_mass->is_m32 No sulfoxide Confirmed: Sulfoxide Degradant is_m16->sulfoxide is_hydrolysis Is Mass consistent with hydrolysis product? is_m32->is_hydrolysis No sulfone Confirmed: Sulfone Degradant is_m32->sulfone Yes other Other Degradant or Impurity is_hydrolysis->other No hydrolysis_prod Confirmed: Hydrolysis Product is_hydrolysis->hydrolysis_prod Yes investigate Investigate Cause: - Check for oxidants - Degas buffers - Review buffer pH sulfoxide->investigate sulfone->investigate hydrolysis_prod->investigate

    Caption: Troubleshooting workflow for identifying unknown peaks.

Issue 2: Poor Reproducibility in Biological Assays
  • Symptom: Your dose-response curves are inconsistent, or the compound's potency appears to decrease with each experiment or over the course of a single experiment.

  • Probable Cause: The compound is likely degrading in the assay medium over the incubation period. This is a kinetic issue where the effective concentration of the active compound is changing.

  • Solutions & Preventative Measures:

    • Minimize Pre-incubation: Add the compound to the assay medium immediately before introducing it to the biological system.

    • Protect from Light: Conduct experiments in low-light conditions or use plates/vials that block UV light.[8]

    • Control Temperature: If the assay allows, run it at a lower temperature or ensure consistent temperature control.

    • Fresh Solutions: Always prepare fresh dilutions of your compound from a stable, concentrated stock for each experiment. Avoid using aqueous dilutions that have been stored.

    • Run a Time-Course Stability Check: Incubate your compound in the assay medium under the exact assay conditions (time, temp, light) but without the biological components. Sample at different time points (e.g., 0, 2, 4, 24 hours) and analyze by HPLC to quantify the remaining parent compound. This provides a direct measure of its stability in your specific assay environment.

Section 3: Standardized Protocols for Stability Assessment

To formally characterize the stability of a 2-methylthio-pyrimidine derivative, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and sensitive pathways.

Experimental Protocol: Forced Degradation Study
  • Objective: To identify the degradation products and degradation-prone pathways for a novel 2-methylthio-pyrimidine derivative. This data is critical for developing a stability-indicating analytical method.[10]

  • Materials:

    • Test Compound

    • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Hydrochloric acid (HCl), 1N

    • Sodium hydroxide (NaOH), 1N

    • Hydrogen peroxide (H₂O₂), 3% solution

    • HPLC or UPLC system with UV and MS detectors

  • Procedure:

    • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in ACN or MeOH.

    • Control Sample (T=0): Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of ~10 µg/mL. Analyze immediately by LC-MS. This is your baseline.

    • Acid Hydrolysis:

      • Mix 100 µL of stock solution with 900 µL of 1N HCl.

      • Incubate at 60°C for 24 hours.

      • Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the final concentration for analysis.

    • Base Hydrolysis:

      • Mix 100 µL of stock solution with 900 µL of 1N NaOH.

      • Incubate at room temperature for 4 hours.

      • Neutralize with an equivalent amount of 1N HCl and dilute for analysis. Causality: Base hydrolysis is often faster, requiring milder conditions.[3]

    • Oxidative Degradation:

      • Mix 100 µL of stock solution with 900 µL of 3% H₂O₂.

      • Incubate at room temperature for 24 hours, protected from light.

      • Dilute for analysis.

    • Photolytic Degradation:

      • Dilute the stock solution to the final concentration in a quartz cuvette or clear glass vial.

      • Expose to a calibrated light source (e.g., UV lamp at 254/365 nm or a photostability chamber) for 24 hours.

      • Keep a control sample of the same solution in the dark at the same temperature.

      • Analyze both samples.[7]

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Also, place a capped vial of the stock solution at 60°C for 48 hours.

      • Prepare samples for analysis and compare against the T=0 control.

  • Data Analysis: For each condition, use LC-MS to compare the chromatogram to the T=0 control. Identify major degradation peaks and determine their molecular weights to hypothesize structures. Calculate the percentage of the parent compound remaining.

Visualization of Primary Degradation Pathways

The following diagram illustrates the most common degradation sequence for a 2-methylthio-pyrimidine derivative in an aqueous environment.

DegradationPathway Parent 2-Methylthio-pyrimidine (R-S-CH3) Sulfoxide 2-Methylsulfinyl-pyrimidine (R-SO-CH3) Parent->Sulfoxide [O] (e.g., H2O2, air) Sulfone 2-Methylsulfonyl-pyrimidine (R-SO2-CH3) Sulfoxide->Sulfone [O] Hydrolysis 2-Hydroxypyrimidine (R-OH) Sulfone->Hydrolysis H2O / OH- (Hydrolysis)

Caption: Key degradation pathway from oxidation to hydrolysis.

References

  • N/A
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). Source Not Available.
  • 2-(Methylthio)pyrimidin-4-ol | High-Purity Reagent - Benchchem. (n.d.). BenchChem.
  • Brown, D. J., & Ford, P. W. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Sci-Hub.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).
  • Gasińska, A., & Gapiński, J. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. PMC - NIH.
  • Brown, D. J., & Ford, P. W. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. RSC Publishing.
  • Process for synthesis of a 2-thioalkyl pyrimidine. (n.d.).
  • Isabelle, M., et al. (n.d.).
  • N/A
  • Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4).
  • N/A
  • N/A
  • 4-Iodo-2-(methylthio)pyrimidine 1122-74-3. (n.d.). Sigma-Aldrich.
  • N/A
  • Wasternack, C. (1980).
  • N/A
  • Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. (n.d.). Source Not Available.
  • Analysis of 2-methylthio-derivatives of isoprenoid cytokinins by liquid chromatography-tandem mass spectrometry. (2010). PubMed.
  • Kim, S., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.).
  • Tayade, R. R., et al. (2023). Stability Constant Determination of Substituted Thiopyrimidine Glucosides with Ni(II), Cu(II) and Zn(II). World Journal of Analytical Chemistry, 8(1), 1-5.
  • The reductive pathway for the degradation of pyrimidine nucleotides in... (n.d.).
  • Solubility and stability testing of novel pyrimidine deriv
  • N/A
  • Kimura, H., et al. (n.d.). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. (n.d.). BenchChem.
  • Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. (2024).
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Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of pyridopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Pyridopyrimidines are a vital scaffold in medicinal chemistry, and their successful functionalization is often a critical step in the synthesis of novel therapeutic agents. However, the presence of multiple nitrogen atoms in the pyridopyrimidine core introduces unique challenges, primarily due to potential catalyst inhibition.[1][2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve optimal results in your experiments.

Troubleshooting Guide: Addressing Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your Suzuki-Miyaura coupling reactions involving pyridopyrimidine substrates.

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low or no conversion is a frequent issue, often stemming from suboptimal reaction conditions or catalyst deactivation. Here’s a systematic approach to troubleshooting:

A1: Systematic Troubleshooting for Low Conversion

  • Inert Atmosphere is Crucial: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). This involves thorough degassing of your solvent and flushing the reaction vessel multiple times. Even with air-stable precatalysts, maintaining an inert environment throughout the reaction is critical for reproducibility.[5]

  • Catalyst and Ligand Selection:

    • Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, it may not be optimal for electron-deficient or sterically hindered pyridopyrimidines.[6] Consider more robust catalysts like Pd(dppf)Cl₂ or pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) which are known to be effective for heteroaryl couplings.[1]

    • Ligand Impact: The ligand plays a pivotal role in stabilizing the palladium center and facilitating the catalytic cycle. For pyridopyrimidine substrates, bulky and electron-rich ligands can promote the desired reductive elimination and prevent catalyst inhibition by the nitrogen atoms of the substrate.[1][3]

  • Base Selection and Its Role: The base is not just a simple additive; it is critical for the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7][8][9]

    • Common Bases: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. K₃PO₄ is often a good choice for challenging couplings.

    • Base Strength and Solubility: The strength and solubility of the base can significantly influence the reaction rate. In some cases, a weaker base like KF might be sufficient and can be advantageous if your substrate has base-labile functional groups.[7]

  • Solvent System Optimization: The solvent influences the solubility of your reagents and the activity of the catalyst.[4]

    • Aprotic Solvents: Aprotic polar solvents such as 1,4-dioxane, DMF, and THF, often mixed with water, are commonly employed.[4]

    • Alcohol Co-solvents: The addition of an alcohol like ethanol or methanol can sometimes enhance the reaction rate.[10][11]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish or incomplete reaction. For many pyridopyrimidine couplings, temperatures in the range of 80-110 °C are necessary. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[11][12][13][14]

Q2: I am observing significant formation of side products. How can I identify and minimize them?

Side product formation can complicate purification and reduce the yield of your desired product. The most common side products in Suzuki-Miyaura reactions are homocoupled products and protodeboronated/dehalogenated starting materials.

A2: Minimizing Common Side Products

  • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.

    • Mitigation: Rigorous exclusion of oxygen is the primary solution. Ensure your inert atmosphere is maintained throughout the reaction.

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is a common issue with heteroaryl boronic acids, especially in aqueous conditions.[15]

    • Mitigation:

      • Use anhydrous conditions if possible.

      • Employ boronate esters (e.g., pinacol esters) which are often more stable than the corresponding boronic acids.[15]

      • Minimize reaction time.

  • Dehalogenation of the Pyridopyrimidine: The starting halide can be replaced by a hydrogen atom.

    • Mitigation: This can be caused by certain palladium-hydride species. The choice of ligand and base can influence this side reaction. Experimenting with different ligands may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the general catalytic cycle for the Suzuki-Miyaura reaction?

A: The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridopyrimidine halide to form a Pd(II) complex.[16][17][18]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[17][18] This step is facilitated by the base.[7][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[16][17][18]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R¹-X) PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OA->PdII_RX TM Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²-B(OR)₂ Base TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->Pd0 R¹-R² Product R¹-R² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q: Which halide on the pyridopyrimidine is most reactive?

A: The reactivity of the halide follows the general trend: I > Br > Cl. Chlorides are the least reactive and often require more forcing conditions or specialized catalyst systems to achieve good yields.[19] For dichloropyrimidines, regioselectivity can be an issue, and the reaction conditions can be tuned to favor substitution at a specific position.[14][20]

Q: How do I choose the right boronic acid or boronate ester?

A:

  • Purity is Key: Ensure your boronic acid is of high purity. Impurities can negatively impact the reaction.

  • Stability: As mentioned, heteroaryl boronic acids can be prone to protodeboronation.[15] If you are experiencing this issue, consider using the corresponding pinacol boronate ester (Bpin) or other stable derivatives like MIDA boronates. These are generally more robust.

Recommended Starting Conditions and Protocol

For researchers new to this specific coupling, the following table and protocol provide a robust starting point. Optimization will likely be necessary based on your specific substrates.

ParameterRecommended Starting ConditionNotes
Catalyst Pd(dppf)Cl₂ or a Pd(II) precatalyst with a Buchwald ligand (e.g., SPhos)Start with 2-5 mol % catalyst loading.
Ligand If using a precatalyst, use a 1:2 Pd:ligand ratio.Bulky, electron-rich phosphine ligands are generally preferred.[1]
Base K₃PO₄ or Cs₂CO₃Use 2-3 equivalents relative to the limiting reagent.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/EtOH/H₂OEnsure solvents are properly degassed.
Temperature 90-110 °CMicrowave heating can be beneficial.[11][12]
Reactant Ratio 1.0 eq. Pyridopyrimidine Halide : 1.2-1.5 eq. Boronic Acid/EsterAn excess of the boronic acid is typically used.
General Experimental Protocol

This protocol is a general guideline and should be adapted for your specific reaction.

  • Reaction Setup: To a dry reaction vessel, add the pyridopyrimidine halide (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the base (2-3 eq.), and the palladium catalyst and ligand (if separate).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[21]

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Pyridopyrimidine Halide Boronic Acid/Ester Base Catalyst/Ligand B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Degassed Solvent B->C D Heat with Stirring (e.g., 100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Dilute & Wash (Organic Solvent, H₂O, Brine) F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • Journal of the American Chemical Society. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Taylor & Francis Online. (2021). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. [Link]

  • RSC Publishing. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • National Institutes of Health. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • ResearchGate. (2006). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • National Institutes of Health. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Journal of the American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • National Institutes of Health. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

Sources

Reducing off-target effects of pyrido[2,3-d]pyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine kinase inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the mitigation of off-target effects, a critical challenge in the development of selective therapeutics.[1][2] Our goal is to provide you with the scientific rationale and practical methodologies required to enhance the selectivity of your compounds.

Section 1: Foundational Concepts: Understanding Kinase Inhibitor Selectivity

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of kinases, including EGFR, PI3K, and PIM-1, by mimicking the adenine region of ATP.[3][4][5] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle: the potential for inhibitors to bind to unintended kinases, leading to off-target effects.[6] These effects can confound experimental results and cause toxicity in clinical applications.[6]

Q1: What are the primary drivers of off-target effects for pyrido[2,3-d]pyrimidine inhibitors?

Answer: Off-target activity is primarily driven by two factors:

  • Structural Homology in the ATP-Binding Site: The human kinome contains over 500 members, many of which share highly similar ATP-binding pockets. Your inhibitor, designed to fit the pocket of your primary target, may inadvertently fit well enough into the pockets of other kinases to cause inhibition.

  • Compound-Specific Properties: The physicochemical properties of your specific molecule, dictated by the various substituents on the core pyrido[2,3-d]pyrimidine scaffold, determine its interaction landscape. A compound with a high degree of conformational flexibility or "promiscuous" hydrogen bonding groups may interact with a broader range of kinases.[3][7]

Distinguishing between direct inhibition of an off-target kinase and indirect effects on a signaling pathway is a major challenge.[8] For instance, inhibiting a kinase upstream of your intended target can produce a cellular phenotype that mimics on-target inhibition.[8]

Section 2: Strategic Framework for Mitigating Off-Target Effects

A systematic approach is essential to identify and engineer out off-target activities. The following workflow outlines a best-practice strategy that integrates computational and experimental methods.

G cluster_0 Phase 1: In Silico & Design cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation cluster_3 Phase 4: Optimization A Computational Prediction (Docking, Similarity Screening) B Rational Design & SAR (Structure-Activity Relationship) A->B Identify potential off-targets C Broad Kinome Profiling (e.g., 400+ Kinase Panel) B->C Synthesize initial compounds D IC50 Determination (On- and Off-Targets) C->D Confirm hits E Target Engagement Assays (e.g., NanoBRET, CETSA) D->E Validate hits in cellular context F Phospho-protein Western Blot (On/Off-Target Pathways) E->F G Cell-Based Phenotypic Assays (Proliferation, Apoptosis) F->G H Lead Optimization (Synthesize Analogs) G->H Data informs new design H->B Iterative Cycle G cluster_0 Assay Principle cluster_1 Experimental Readout A Ba/F3 Cell (IL-3 Dependent) B Transduce with Oncogenic Kinase A->B C IL-3 Independent Growth (Kinase 'Addiction') B->C D Add Kinase Inhibitor C->D E On-Target Inhibition Off-Target Inhibition D->E F Cell Death (Apoptosis) E:f0->F G No Effect on Cell E:f1->G H Selective Inhibition F->H Low IC50 I Compound is Not Active Against this Kinase G->I High IC50

Caption: Logic of the Ba/F3 engineered cell proliferation assay.

Section 5: References

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?[Link]

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • KinasePred. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Blain, S. W., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]

  • Wu, P., & Clausen, M. H. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis Online. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Brooijmans, N., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, Z., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. [Link]

  • El-Mekkawy, A. M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • BMB Reports. (2012). Chemical kinomics: a powerful strategy for target deconvolution. [Link]

  • PubMed. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. [Link]

  • Milanesi, L., & Morbini, P. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Li, S., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) model for the activity of the designed derivatives. [Link]

  • Johnson, T. L., & Stout, S. L. (2005). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. [Link]

  • Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Current Pharmaceutical Design. [Link]

  • ACS Publications. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

Sources

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the complex challenge of enhancing the oral bioavailability of poorly soluble kinase inhibitors (KIs). The unique physicochemical properties of KIs often lead to significant formulation hurdles, resulting in variable absorption and suboptimal therapeutic efficacy.[1][2] This resource, presented in a direct question-and-answer format, addresses specific issues you may encounter during your experiments, explaining the causality behind experimental choices to empower you to make informed decisions.

Section 1: The First Critical Step: Formulation Strategy Selection

The path to a successful formulation begins with a rational strategy selection based on the physicochemical properties of your specific kinase inhibitor. Rushing into a formulation without this initial assessment is a common cause of downstream failures.

Q1: My kinase inhibitor has very low aqueous solubility. Where do I even begin? How do I choose between an amorphous solid dispersion, a lipid-based formulation, or another approach?

A1: This is the most critical decision point. The "best" technology is entirely dependent on the specific properties of your active pharmaceutical ingredient (API). A systematic approach is crucial. Key API characteristics to consider are its LogP (lipophilicity), melting point (Tₘ), dose, and any pH-dependent solubility.[3]

We can visualize this decision-making process as a workflow:

G cluster_input API Characterization API Characterize API: - Solubility (<10 µg/mL) - Dose (mg) - Melting Point (Tₘ) - LogP Dose High Dose? (>100 mg) API->Dose Tm High Tₘ? (>200°C) Dose->Tm Yes LogP High LogP? (>3) Dose->LogP ASD Amorphous Solid Dispersion (ASD) - Spray Drying - Hot Melt Extrusion Tm->ASD No LBF Lipid-Based Formulation (LBF) - SEDDS/SMEDDS Tm->LBF Yes (High Tₘ limits ASD options) LogP->Tm No LogP->LBF Yes Nano Nanosuspension/ Nanoparticles ASD->Nano If Recrystallization Occurs Prodrug Prodrug/Salt Formation LBF->Prodrug

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Causality Explained:

  • High Dose (>100 mg) & High Melting Point (>200°C): This combination often poses a challenge for both Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs).[3] For LBFs, it can be difficult to dissolve a high dose in a reasonable volume of lipids that fits into one or two capsules. For ASDs made by Hot Melt Extrusion (HME), a very high melting point may require processing temperatures that degrade the drug or polymer. In this case, LBFs might still be feasible if a lipophilic salt of the KI can be made to dramatically increase lipid solubility.[3]

  • High LogP (>3): This indicates a lipophilic or "greasy" molecule. These are often excellent candidates for LBFs, which leverage the body's natural lipid absorption pathways.[4]

  • Lower Melting Point (<200°C): These compounds are often good candidates for ASDs, particularly via HME, as the processing temperature is more likely to be achievable without degradation.

  • Low Dose (<50 mg): At lower doses, multiple technologies are often viable, including nanosuspensions, which can be limited by the amount of drug that can be effectively processed and stabilized.

For a direct comparison, consider the primary advantages and disadvantages of the leading technologies:

TechnologyPrimary MechanismKey AdvantagesCommon Troubleshooting Areas
Amorphous Solid Dispersion (ASD) Creates a high-energy, amorphous form of the drug molecularly dispersed in a polymer carrier.[5]Significant solubility enhancement; suitable for a wide range of KIs; established manufacturing processes (spray drying, HME).[6]Physical instability (recrystallization); pH-dependent polymer performance; drug-polymer miscibility limits.[7]
Lipid-Based Formulation (LBF) Dissolves the drug in a blend of lipids, surfactants, and co-solvents, forming an emulsion/micellar solution in the GI tract.[4]Mitigates food effects; enhances lymphatic uptake for very lipophilic drugs; protects the drug from degradation.[8]Drug precipitation upon dispersion; low drug loading; capsule compatibility issues; influence of digestion.[9]
Nanoparticle Formulations Increases surface area by reducing particle size to the nanometer range, accelerating dissolution rate (Noyes-Whitney equation).Applicable to drugs that are difficult to amorphize; can be used for targeted delivery.[10]Physical instability (aggregation/Ostwald ripening); low drug loading; complex manufacturing and characterization.[11]
Prodrug/Salt Strategy Chemically modifies the KI to create a new molecule (prodrug) or salt with enhanced solubility.[12][13]Dramatically increases aqueous solubility; can overcome fundamental solubility limits.[14]Requires medicinal chemistry effort; potential for altered pharmacology or toxicology; conversion rate in vivo can be variable.[12]

Section 2: Troubleshooting Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool but are thermodynamically unstable.[5] This inherent instability is the source of most troubleshooting challenges.

FAQ & Troubleshooting Guide (Q&A Format)

Q2: I've made an ASD, but the dissolution profile is only marginally better than the crystalline drug. What's wrong?

A2: This is a common issue that typically points to two root causes:

  • Incomplete Amorphization or Phase Separation: Your drug may not be truly molecularly dispersed within the polymer. It could be a mix of amorphous and crystalline drug, or amorphous drug-rich domains that behave like pure amorphous drug rather than a dispersion.

    • How to Verify: Use Powder X-ray Diffraction (PXRD) to check for crystallinity.[15] The absence of sharp Bragg peaks indicates an amorphous system. Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (T₉). Two T₉s suggest a phase-separated system.

  • "Spring and Parachute" Failure: The goal of an ASD is to rapidly dissolve (the "spring") to a supersaturated concentration and have the polymer keep it in solution (the "parachute"). If your dissolution is poor, the "spring" may be weak, or the drug may be rapidly precipitating.

    • How to Fix: The polymer choice is critical. For weakly basic KIs, an acidic polymer like HPMCAS can maintain a high local concentration and prevent precipitation in the higher pH of the intestine.[16] You may need to screen different polymers or increase the polymer-to-drug ratio.

Q3: My ASD looks great initially, but after two weeks in my stability chamber, PXRD shows sharp peaks. How do I prevent this recrystallization?

A3: This is the primary failure mode of ASDs. The high-energy amorphous state will always try to revert to the low-energy crystalline state.[7] Your job is to slow this process down to achieve a practical shelf-life.

Causality Explained: Recrystallization is driven by molecular mobility. Anything that increases the ability of the drug molecules to move, orient, and organize into a crystal lattice will accelerate instability. The two main culprits are moisture and temperature . Moisture acts as a plasticizer, lowering the T₉ and increasing mobility. Storage above the T₉ will dramatically increase mobility.

Here is a logical workflow for troubleshooting this issue:

G cluster_problem Problem Identification Start Recrystallization Detected (via PXRD, DSC) CheckTg Is Storage Temp (T) > T₉? Start->CheckTg CheckHygro Is Formulation Hygroscopic? CheckTg->CheckHygro No Polymer Select Polymer with Higher T₉ or Stronger Drug Interaction (e.g., HPMCAS, PVP/VA) CheckTg->Polymer Yes CheckMiscibility Is Drug Loading Too High? CheckHygro->CheckMiscibility No Storage Add Desiccant/ Improve Packaging CheckHygro->Storage Loading Decrease Drug Loading CheckMiscibility->Loading Yes Ternary Consider a Ternary ASD (Add a second polymer or surfactant) CheckMiscibility->Ternary No (Consider complex interactions) Loading->Polymer

Caption: Troubleshooting workflow for ASD physical instability.

Experimental Protocol: Preparation and Basic Characterization of a Kinase Inhibitor ASD

This protocol describes a lab-scale solvent evaporation method for screening ASD formulations.[17]

Objective: To prepare a 1:3 drug-to-polymer ASD and confirm its amorphous nature.

Materials:

  • Dasatinib (or other model KI)

  • Cellulose Acetate Butyrate (CAB) or HPMCAS

  • Acetone (ACS grade or higher)

  • 0.5% Sodium Lauryl Sulfate (SLS) solution

  • Sonicator, rotary evaporator, vacuum oven, mortar and pestle, #60 mesh sieve.

Methodology:

  • Dissolution: Accurately weigh 250 mg of the KI and dissolve it in 50 mL of acetone. Use sonication if necessary to aid dissolution.[17]

  • Polymer Addition: Accurately weigh 750 mg of the polymer (for a 1:3 ratio) and add it gradually to the drug solution while stirring or sonicating.[17]

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Set the bath temperature to 40°C and evaporate the acetone under reduced pressure until a thin film or dry powder is formed.[17]

  • Drying: Scrape the resulting solid and place it in a vacuum oven at 40°C overnight to remove any residual solvent. Residual solvent is a potent plasticizer and must be removed.

  • Processing: Gently grind the dried ASD using a mortar and pestle and pass it through a #60 mesh sieve to obtain a uniform powder.[17]

  • Characterization (Self-Validation):

    • PXRD: Analyze a small sample of the powder. The diffractogram should show a broad "halo" pattern, confirming the absence of crystallinity. Compare this to the sharp peaks of the pure, crystalline KI.[15]

    • DSC: Heat the sample at 10°C/min. The thermogram should show a single glass transition (T₉), confirming a single-phase amorphous system. The absence of a melting endotherm further confirms the lack of crystallinity.

Section 3: Troubleshooting Lipid-Based Formulations (LBFs)

LBFs are an excellent choice for lipophilic KIs, but their in vivo performance depends on their ability to form a stable and fine dispersion upon entering the aqueous environment of the GI tract.[4]

FAQ & Troubleshooting Guide (Q&A Format)

Q4: What is the Lipid Formulation Classification System (LFCS), and how does it help me?

A4: The LFCS is a framework that categorizes LBFs into four types based on their composition. It is an invaluable tool for rational formulation design.

LFCS TypeCompositionDispersion BehaviorKey Feature
Type I Oils only (e.g., triglycerides)Poor dispersion; requires digestionPurely lipidic; relies on body's own bile salts.
Type II Oils and water-insoluble surfactants (HLB < 12)Forms Self-Emulsifying DDS (SEDDS)Creates a coarse emulsion (droplets >250 nm).
Type III Oils, water-soluble surfactants (HLB > 12), and co-solventsForms Self-Microemulsifying DDS (SMEDDS)Creates a fine microemulsion (droplets <100 nm).
Type IV Surfactants and co-solvents (no oil)Forms Self-Nanoemulsifying DDS (SNEDDS) or micellar solutionsOil-free; good for less lipophilic drugs.

Source: Adapted from Pouton, C.W. (2006).

Choosing a type depends on your KI's properties. A very lipophilic KI will require more oil (Type I/II), while a moderately lipophilic one might be best suited for a Type III or IV system to maximize drug loading in the surfactant/co-solvent phase.[4]

Q5: My LBF looks clear and homogenous, but when I add it to water, it turns cloudy and I see visible drug particles crashing out. Why?

A5: This indicates that the drug is precipitating upon dilution in the aqueous medium. The formulation is not robust enough to maintain the drug in a solubilized state.

Causality Explained: The LBF keeps the drug solubilized in a small volume of excipients. When this formulation hits the large volume of fluid in the stomach, it disperses, and the concentration of the excipients (oils, surfactants) drops dramatically. If the resulting emulsion droplets or micelles cannot accommodate all the drug, the excess will precipitate out, usually as the most stable, least soluble crystalline form.

Troubleshooting Steps:

  • Increase Surfactant/Co-solvent Ratio: The primary role of the surfactant is to stabilize the oil-water interface and form micelles. You may not have enough surfactant to create a stable dispersion. Try increasing the concentration of your surfactant or adding a co-surfactant.

  • Check Excipient Selection: Ensure your drug has high solubility in the chosen excipients. If the drug has poor solubility in the oil phase, it will be the first to precipitate. You may need to screen a wider range of lipids and surfactants.

  • Consider a Precipitation Inhibitor: For highly supersaturating systems, adding a polymer like HPMC or PVP to the LBF can act as a "parachute," inhibiting the precipitation of the KI in the GI tract.

G cluster_process Dispersion Process cluster_output Resulting Structures API Poorly Soluble Kinase Inhibitor (API) Mix Homogenous Pre-concentrate API->Mix Lipid Lipid/Oil (Drug Solvent) Lipid->Mix Surfactant Surfactant (Emulsifier) Surfactant->Mix Cosolvent Co-solvent (Aids Solubilization) Cosolvent->Mix Dispersion Dispersion in Aqueous Media (e.g., GI Tract) Mix->Dispersion Emulsion Oil Droplets/ Micelles Dispersion->Emulsion Result API Solubilized for Absorption Dispersion->Result API remains solubilized Emulsion->Result API remains in micelle

Caption: Relationship of components in a Lipid-Based Formulation (LBF).

Section 4: Preclinical Assessment & In Vitro-In Vivo Correlation (IVIVC)

An enabling formulation is only successful if it improves in vivo exposure. Preclinical studies are where you validate your formulation strategy, but they come with their own set of challenges.

FAQ & Troubleshooting Guide (Q&A Format)

Q6: My ASD formulation shows fantastic, rapid dissolution in vitro, but the in vivo exposure in rats was highly variable and only slightly better than a simple suspension. What happened?

A6: This is a classic and frustrating IVIVC failure.[18] It highlights that in vitro dissolution is only one piece of the puzzle. Several in vivo factors can cause this disconnect:

  • In Vivo Precipitation: The "parachute" that worked in your dissolution vessel might be failing in the dynamic environment of the rat gut. The presence of bile salts, enzymes, and different pH environments can overwhelm the precipitation-inhibiting capacity of your polymer, causing the drug to crash out before it can be absorbed.[19]

  • Permeability-Limited Absorption: Your formulation successfully solved the solubility problem, but now the drug's inherent permeability across the gut wall has become the rate-limiting step. The drug is in solution but cannot be absorbed fast enough before it is cleared from the absorption window.

  • First-Pass Metabolism: Many KIs are substrates for cytochrome P450 enzymes (like CYP3A4) in the gut wall and liver.[20] Your formulation may deliver a high concentration of drug to the gut wall, but it is being rapidly metabolized before it can reach systemic circulation.

How to Investigate:

  • Review the PK Profile: Look at the Tₘₐₓ. A very short Tₘₐₓ followed by a rapid decline in plasma concentration can suggest a "dumping" of the drug from the formulation followed by rapid precipitation or clearance.

  • Conduct In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intrinsic permeability of your KI. This will tell you if permeability is likely to be a limiting factor.

  • Dose Escalation Studies: If you see a non-linear increase in exposure with increasing dose, it may suggest that a saturable process, like first-pass metabolism or transporter-mediated efflux, is at play.[12]

Q7: We are conducting a dog PK study. Do we need to be concerned about food effects?

A7: Absolutely. For poorly soluble drugs, especially those in LBFs, the "food effect" can be dramatic and is a key regulatory concern.

  • Negative Food Effect: For some ASDs using pH-dependent polymers, co-administration with food can raise stomach pH, preventing the polymer from dissolving and releasing the drug effectively.[6]

  • Positive Food Effect: For LBFs, a high-fat meal can stimulate the release of bile salts and lipids, which can help emulsify the formulation and enhance drug solubilization and absorption.[8] Your LBF is designed to mimic this effect, but the presence of actual food can further influence its behavior.

Best Practice: Always conduct preclinical PK studies in both fasted and fed states to understand the potential for food effects. This data is critical for predicting performance in humans and designing the clinical development plan.

References

  • National Institutes of Health (NIH). (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy.
  • MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms.
  • ACS Publications. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics.
  • PubMed. (2016). Inherent formulation issues of kinase inhibitors.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2015). (PDF) Solving solubility issues with amorphous solid dispersions.
  • PubMed. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation.
  • CD Bioparticles. (n.d.). Nanoparticles Analytical Techniques.
  • National Institutes of Health (NIH). (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies.
  • National Institutes of Health (NIH). (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • National Institutes of Health (NIH). (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds.
  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • ACS Publications. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry.
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. (n.d.).
  • SciSpace. (n.d.). Acid-base interactions in amorphous solid dispersions: formulation strategy for tyrosine kinase inhibitors.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • ACS Publications. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
  • National Institutes of Health (NIH). (2022). Formulation Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Dasatinib.
  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations.
  • RSC Publishing. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale.
  • m-cersi. (n.d.). Release Mechanisms of Amorphous Solid Dispersions.
  • ResearchGate. (n.d.). Analytical techniques used for characterization of nanoparticles.
  • American Pharmaceutical Review. (2012). Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds.
  • Wiley-VCH. (2011). Addressing ADME Issues of Protein Kinase Inhibitors in Early Drug Discovery.
  • National Institutes of Health (NIH). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.

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Technical Support Center: A Researcher's Guide to Novel Pyrido[2,3-d]pyrimidine Derivatives in Chemoresistance Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chemoresistance and the Pyrido[2,3-d]pyrimidine Opportunity

The emergence of chemoresistance is a primary cause of treatment failure and mortality in cancer patients.[1][2] Cancer cells employ a variety of mechanisms to evade the cytotoxic effects of therapeutic agents, including the alteration of drug targets, suppression of apoptosis, and increased drug efflux.[3][4] This complex challenge necessitates the development of novel therapeutic agents that can overcome these resistance pathways.

The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising framework in medicinal chemistry for creating potent anticancer agents.[1][2][5] Derivatives of this class have demonstrated significant inhibitory activity against a range of cancer-relevant targets, including tyrosine kinases (e.g., EGFR, FGFR, PDGFr), cyclin-dependent kinases (CDKs), and phosphatidylinositol-3 kinase (PI3K).[1][2] Many of these compounds function by inducing apoptosis and arresting the cell cycle, offering a direct means to combat malignant cell proliferation.[6][7]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals working with these novel pyrido[2,3-d]pyrimidine derivatives. It provides field-proven insights, troubleshooting guides for common experimental hurdles, and validated protocols to ensure the generation of reliable and reproducible data in the quest to overcome chemoresistance.

Section 1: Compound First-Steps - Handling, Characterization, and Storage

Before initiating any biological assays, the integrity and purity of your pyrido[2,3-d]pyrimidine derivative must be rigorously established. Overlooking these foundational steps is a common source of experimental variability and non-reproducible results.

Solubility and Stock Solution Preparation

Challenge: Many kinase inhibitors, including pyrido[2,3-d]pyrimidine derivatives, exhibit poor aqueous solubility, which can lead to inaccurate concentration calculations and compound precipitation in cell culture media.[8]

Best Practices:

  • Initial Solvent: Most derivatives are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Aqueous Solubility Testing: Determine the kinetic and thermodynamic solubility of your compound early in the development process.[8][9] This informs the maximum achievable concentration in your aqueous assay buffers without precipitation.

  • Working Solutions: Prepare intermediate dilutions from the DMSO stock. When making the final dilution into aqueous cell culture media, ensure the final DMSO concentration is non-toxic to your cells, typically ≤0.5%.

  • Scientist's Note: Always add the compound's stock solution to the media (not the other way around) while vortexing gently to prevent localized high concentrations that can cause precipitation. Visually inspect the final solution for any particulates.

Stability and Storage

Challenge: Small molecules can degrade over time, especially when exposed to light, moisture, or repeated freeze-thaw cycles.[10][11]

Best Practices:

  • Storage: Store primary DMSO stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.

  • Stability Testing: For lead compounds, perform stability tests by incubating the derivative in cell culture medium at 37°C for the duration of your longest planned experiment (e.g., 24, 48, 72 hours).[10][12] Use HPLC or LC-MS to quantify the amount of intact compound remaining.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for stock solutions. It is recommended to discard an aliquot after it has been thawed and used.

Parameter Recommendation Rationale
Primary Stock Solvent 100% Anhydrous DMSOHigh solubilizing power for hydrophobic compounds.
Final DMSO in Media ≤ 0.5%Minimizes solvent-induced cytotoxicity and off-target effects.
Stock Solution Storage -20°C to -80°C, Aliquoted, Light-protectedPrevents degradation from temperature fluctuation, light, and moisture.
Working Solution Prep Freshly prepared for each experimentEnsures accurate concentration and avoids degradation in aqueous buffers.

Section 2: Frequently Asked Questions (FAQs)

Q1: My pyrido[2,3-d]pyrimidine derivative is potent in a biochemical kinase assay but shows weak activity in my cell-based chemoresistance model. Why?

This is a common and critical observation. Several factors can cause this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability. Physicochemical properties like a high polar surface area or low LogP value can limit its ability to reach the intracellular target.[13]

  • Drug Efflux: Chemoresistant cells often overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, ABCG2) that actively pump the compound out of the cell, preventing it from reaching an effective intracellular concentration.

  • Compound Stability/Metabolism: The compound may be unstable or rapidly metabolized by the cells into an inactive form.[12]

  • Target Engagement: The target kinase may be part of a larger protein complex or located in a cellular compartment that is inaccessible to the compound in a cellular context.

Q2: How do I select the appropriate chemoresistant cell line for my study?

The choice of cell line is critical for clinically relevant results.

  • Mechanism of Resistance: Select a cell line where the mechanism of resistance is known and relevant to the target of your pyrido[2,3-d]pyrimidine derivative. For example, if your compound targets mutant EGFR, use a cell line with a known resistance-conferring EGFR mutation (e.g., T790M).[7]

  • Isogenic Pairs: The ideal model is an isogenic pair: a parental, drug-sensitive cell line and its derived drug-resistant counterpart. This allows for direct comparison and minimizes confounding genetic variables.

  • Characterization: Always verify the resistance phenotype (e.g., via IC50 determination of the standard chemotherapeutic) and the expression of key resistance markers before initiating your experiments.

Q3: What controls are essential for interpreting my results correctly?

  • Vehicle Control: All cell treatments should be compared to a vehicle control (e.g., 0.1% DMSO in media) to account for any effects of the solvent.

  • Positive Control Inhibitor: Use a well-characterized, known inhibitor of the same target to validate your assay system.[14]

  • Parental Cell Line: Always run experiments in parallel with the sensitive, parental cell line to quantify the degree of resistance and the efficacy of your compound in overcoming it.[15]

Section 3: Core Experimental Protocols

Protocol: Determining IC50 in Sensitive vs. Resistant Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency.[16][17]

Objective: To determine the concentration of a pyrido[2,3-d]pyrimidine derivative required to inhibit cell viability by 50% in both a sensitive parental cell line and its chemoresistant counterpart.

Methodology:

  • Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

    • Scientist's Note: Cell seeding density can significantly impact the apparent IC50.[18] Ensure density is consistent across all plates and experiments.

  • Compound Preparation: Prepare a 2-fold serial dilution of your compound in culture medium. Start from a concentration at least 100-fold higher than the expected IC50. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and add the compound dilutions to the respective wells.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time and compound's mechanism of action (typically 48-72 hours).

  • Viability Assessment: Use a suitable cell viability assay, such as the MTT, MTS, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data: Set the absorbance/luminescence of the vehicle-treated wells as 100% viability and the background (media only) as 0%.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log]inhibitor vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[17]

Interpreting the Data:

  • A higher IC50 value in the resistant cell line compared to the parental line confirms the resistance phenotype.[19]

  • A low IC50 for your novel derivative in the resistant cell line indicates its potential to overcome the existing chemoresistance.

  • The Resistance Factor (RF) can be calculated as: RF = IC50 (Resistant Line) / IC50 (Sensitive Line). A significant reduction in the RF by your compound is a strong indicator of efficacy.[15]

Protocol: Western Blot Analysis of Target Inhibition

Objective: To confirm that the pyrido[2,3-d]pyrimidine derivative is engaging and inhibiting its intended kinase target within the cell.

Methodology:

  • Treatment: Treat both sensitive and resistant cells with your compound at various concentrations (e.g., 0.5x, 1x, 5x the IC50) for a short duration (e.g., 1-6 hours) to observe direct effects on signaling. Include vehicle and positive controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against the phosphorylated form of your target kinase (e.g., anti-phospho-EGFR).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of your target kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis: A dose-dependent decrease in the phosphorylated (active) form of the target kinase, relative to the total kinase and loading control, provides direct evidence of on-target activity.

Section 4: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells in viability assays. 1. Inconsistent cell seeding. 2. Compound precipitation at higher concentrations. 3. Cell line instability or heterogeneity.[13] 4. Contaminated reagents.[13]1. Ensure a single-cell suspension before plating; avoid edge effects by not using outer wells. 2. Visually inspect dilutions under a microscope; re-evaluate compound solubility. 3. Use low-passage cells; perform cell line authentication (e.g., STR profiling). 4. Prepare fresh buffers and media; check expiration dates.
No cytotoxic effect observed even at high concentrations. 1. Compound is inactive or has degraded. 2. Target kinase is not expressed or is not a key survival driver in the selected cell line.[13] 3. Potent drug efflux mechanism in the cell line.1. Verify compound identity and purity via LC-MS/NMR; use a freshly prepared stock. 2. Confirm target expression and activity via Western blot or qPCR. Select a more appropriate cell line. 3. Test for efflux pump activity; consider co-incubation with a known efflux pump inhibitor (e.g., verapamil) as a mechanistic probe.
IC50 value for the same compound/cell line changes between experiments. 1. Different cell passage numbers used. 2. Variation in cell seeding density.[18] 3. Inconsistent incubation times. 4. Different batches of serum or media supplements.1. Maintain a consistent range of passage numbers for all experiments. 2. Strictly adhere to the optimized seeding density. 3. Use a precise and consistent incubation period. 4. Test new batches of reagents before use in critical experiments; use a reference compound to bridge data between batches.
Phospho-protein signal increases after inhibitor treatment. 1. Activation of a compensatory feedback loop. 2. Off-target inhibition of a phosphatase. 3. The inhibitor is acting as an allosteric activator at certain concentrations.1. This is a valid biological result. Perform a time-course experiment to map the signaling dynamics. Investigate upstream and downstream pathway components. 2. Perform a kinome-wide selectivity screen to identify off-targets.[20] 3. This is rare but possible. Re-evaluate the compound's mechanism of action with detailed biochemical assays.

Section 5: Visualizing Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes, aiding in experimental design and troubleshooting.

G cluster_0 Phase 1: Pre-Clinical Validation cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Advanced Analysis Compound Novel Pyrido[2,3-d]pyrimidine Derivative QC QC & Characterization (Purity, Solubility, Stability) Compound->QC Biochem Biochemical Assay (e.g., Kinase Activity) QC->Biochem CellSelect Cell Line Selection (Sensitive vs. Resistant Pair) QC->CellSelect IC50 IC50 Determination (Viability Assay) Biochem->IC50 CellSelect->IC50 Target On-Target Validation (Western Blot for p-Target) IC50->Target Mechanism Mechanism of Action (Apoptosis, Cell Cycle Assays) Target->Mechanism Synergy Synergy Studies (Combination with Chemo) Mechanism->Synergy Resistance Resistance Mechanism (Long-term culture, 'Omics) Synergy->Resistance InVivo In Vivo Model Testing (Xenografts) Resistance->InVivo

Caption: A comprehensive workflow for evaluating novel pyrido[2,3-d]pyrimidine derivatives.

G start Unexpected Result (e.g., No Efficacy) controls_ok Were Controls Valid? Vehicle OK? Pos. Control OK? start->controls_ok compound_check Check Compound Integrity Purity (LC-MS)? Solubility? Stability? controls_ok:s->compound_check:n  No assay_check Check Assay Parameters Cell Density? Incubation Time? Reagent Quality? controls_ok:s->assay_check:n Yes cell_line_check Check Cell Line Target Expressed? Known Resistance Mech? Authenticated? assay_check->cell_line_check Parameters OK revise_hypothesis Revise Hypothesis (e.g., New MOA, Off-Target) cell_line_check->revise_hypothesis Cell Line OK

Caption: A decision tree for troubleshooting unexpected experimental results.

References

  • El-Damasy, A. K., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Protter, A. A., et al. (2024). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. MDPI. Available from: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][21]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available from: [Link]

  • Ajenjo, M., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available from: [Link]

  • Sisinni, L., et al. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. National Institutes of Health. Available from: [Link]

  • Vasan, N., et al. (2019). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. National Institutes of Health. Available from: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • JoVE. (2021). Video: Treatment Resistant Cancers. JoVE. Available from: [Link]

  • Montanari, F., et al. (2024). Cancer Therapy Resistance: Choosing Kinase Inhibitors. MDPI. Available from: [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2024). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available from: [Link]

  • ResearchGate. (2017). How can I determine if a cell line is sensible to a drug?. ResearchGate. Available from: [Link]

  • Johns Hopkins Pathology. (n.d.). Mechanisms of Chemoresistance. Johns Hopkins University. Available from: [Link]

  • Bain, J., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available from: [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]

  • Si, W., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central. Available from: [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Biology Stack Exchange. (2015). Defining Resistance and Sensitivity Thresholds for IC50. Biology Stack Exchange. Available from: [Link]

  • Ricciuti, B. (2022). Mechanisms of resistance to KRAS G12C inhibitors. YouTube. Available from: [Link]

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Technical Support Center: Minimizing Toxicity of Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule kinase inhibitors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of kinase inhibitor experiments, with a specific focus on understanding, identifying, and minimizing toxicity. This guide is structured to address both specific troubleshooting scenarios and broader conceptual questions you may encounter in your research.

Troubleshooting Guide

This section addresses specific, common problems encountered during in vitro and cell-based experiments with kinase inhibitors. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: My inhibitor is highly potent in biochemical assays but shows significantly lower potency in my cell-based assays.

This is one of the most common challenges in kinase inhibitor development. A significant drop in potency when moving from a purified enzyme system to a complex cellular environment can be attributed to several factors.[1][2][3]

Possible Causes & Solutions:

  • High Intracellular ATP Concentration: Biochemical assays are often conducted with ATP concentrations near the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's intrinsic affinity (Ki).[4][5][6] However, the intracellular ATP concentration in most cells is 1-5 mM, which is significantly higher.[4][5] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) will compete with your compound for the binding site, leading to a rightward shift in the dose-response curve and a higher apparent IC50 in cells.[3][7]

    • Causality: The inhibitor's effectiveness becomes dependent not just on its affinity for the kinase, but also on the kinase's affinity for ATP and the local ATP concentration.

    • Solution: This effect is inherent to ATP-competitive inhibitors. It's crucial to determine the inhibitor's potency in a cellular context to understand its efficacy under physiological conditions. Consider using target engagement assays like NanoBRET™, which measure direct binding in live cells, to confirm the inhibitor is reaching its target.[1][8]

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

    • Causality: Physicochemical properties such as high polarity, molecular size, or a low octanol-water partition coefficient (LogP) can limit passive diffusion across the lipid bilayer.[2]

    • Solution: Assess the compound's physicochemical properties. If permeability is a suspected issue, structure-activity relationship (SAR) studies may be needed to optimize the molecule for better cell entry.

  • Active Efflux by Transporters: The inhibitor might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its effective intracellular concentration.[3][9]

    • Solution: Test your compound in cell lines with and without known efflux pump activity or use a known efflux pump inhibitor (e.g., verapamil) as a co-treatment to see if potency is restored.

  • Compound Instability or Metabolism: The inhibitor may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.

    • Solution: Assess compound stability in media over the time course of your experiment using methods like HPLC-MS.

  • Inhibitor Binding to Plasma Proteins: If your culture medium contains serum, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter cells and engage the target.[10]

    • Solution: Perform experiments in serum-free or low-serum conditions for a short duration to test if potency improves. If serum is required, ensure its concentration is consistent across all experiments.

Logical Workflow: Troubleshooting Potency Discrepancies

This diagram outlines a decision-making process to diagnose why a kinase inhibitor's potency differs between biochemical and cellular assays.

G cluster_0 A Start: Potent in Biochemical Assay, Weak in Cellular Assay B Is the inhibitor ATP-competitive? A->B C High intracellular [ATP] is a likely major factor. Characterize cellular IC50. B->C Yes D Consider non-ATP competitive mechanisms. Proceed to permeability checks. B->D No E Assess Cell Permeability & Efflux Pump Activity C->E D->E F Is compound a substrate for efflux pumps (e.g., P-gp)? E->F G Co-treat with efflux pump inhibitor. Does potency increase? F->G Yes I Poor permeability is likely. Consider SAR to improve uptake. F->I No H Efflux is a key issue. Consider chemical modification. G->H Yes G->I No M Potency discrepancy explained. H->M J Check Compound Stability & Serum Binding I->J K Is compound stable in media? Does serum reduce potency? J->K L Instability/serum binding is the issue. Optimize formulation or assay conditions. K->L Yes K->M No L->M

Caption: Decision tree for diagnosing potency discrepancies.

Issue 2: My inhibitor is causing widespread, unexpected cytotoxicity even at concentrations where it should be selective.

This suggests that the observed cell death is not solely due to the inhibition of the intended target kinase.

Possible Causes & Solutions:

  • Off-Target Toxicity: The inhibitor is likely interacting with one or more other kinases or proteins that are critical for cell survival.[11] The ATP-binding pocket is highly conserved across the kinome, making off-target activity a common issue.[4][12][13]

    • Causality: Inhibition of kinases involved in essential pathways (e.g., cell cycle, energy metabolism) can lead to toxicity. For example, inhibition of AMPK has been linked to cardiotoxicity.[4]

    • Solution:

      • Kinase Selectivity Profiling: Screen your inhibitor against a broad panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 1 or 10 µM) to identify potential off-targets.[12][14] Follow up with IC50 determinations for any kinases that show significant inhibition.[12]

      • Use a Structurally Unrelated Inhibitor: Test a second, structurally different inhibitor that targets the same primary kinase. If it does not produce the same toxicity, the effect is likely off-target.[2][11]

      • Rescue Experiment: If possible, express a version of your target kinase that has a mutation rendering it resistant to the inhibitor. If the cells still die, the toxicity is off-target.[2][3]

  • Compound Solubility and Aggregation: Many kinase inhibitors are lipophilic and have poor aqueous solubility.[15][16][17] If the compound precipitates out of solution in your cell culture media, these aggregates can cause non-specific cytotoxicity.[18]

    • Causality: Aggregates can physically damage cell membranes or sequester essential proteins, leading to apoptosis or necrosis through mechanisms unrelated to kinase inhibition.

    • Solution:

      • Check Solubility: Visually inspect your media after adding the inhibitor (look for cloudiness or precipitate).

      • Reduce Final DMSO Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is low and non-toxic (typically <0.5%).

      • Use Solubilizing Agents: For problematic compounds, formulation strategies using agents like cyclodextrins may be necessary, though these should be used with caution as they can have their own cellular effects.[15][16]

Experimental Protocol: Cell Viability/Cytotoxicity Assay (Luminescent ATP-based)

This protocol provides a robust method to quantify cell viability, which is essential for determining an inhibitor's IC50 value and assessing general cytotoxicity. We'll use a commercially available reagent like CellTiter-Glo® as an example.

Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP is correlated with cell death or a reduction in proliferation.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate suitable for luminescence measurements. The seeding density should be optimized so that cells are in the exponential growth phase at the end of the experiment.

    • Incubate plates for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of your kinase inhibitor in culture medium. A typical dose-response curve might include 8-10 concentrations.

    • Crucial Control: Include "vehicle-only" (e.g., DMSO in media) and "media-only" (no cells) controls.

    • Carefully remove the old media from the cells and add the media containing the different inhibitor concentrations.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

    • Prepare the luminescent ATP detection reagent according to the manufacturer's instructions.

    • Add an equal volume of the reagent to each well (e.g., 100 µL of reagent to 100 µL of media).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average background signal (from media-only wells).

    • Normalize the data to the vehicle-only control wells (which represent 100% viability).

    • Plot the normalized viability (%) against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between on-target and off-target effects of my inhibitor?

A: This is a critical question in target validation. No single experiment is foolproof, so a combination of orthogonal approaches is the gold standard for building confidence that your observed phenotype is due to inhibiting the intended kinase.[2][11][20]

  • Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both the inhibition of the target (e.g., phosphorylation of a direct substrate via Western blot) and the cellular phenotype (e.g., cell death) at the same concentrations. A strong correlation between the IC50 for target inhibition and the EC50 for the phenotype suggests an on-target effect.[2]

  • Use a Structurally Unrelated Inhibitor: This is a powerful chemical biology approach. If an inhibitor with a completely different chemical scaffold but the same target kinase recapitulates the phenotype, it strongly supports an on-target mechanism.[2][11]

  • Genetic Approaches (The Gold Standard):

    • Rescue Experiment: Overexpress a version of the target kinase that is mutated to be resistant to your inhibitor. If the phenotype is on-target, the resistant mutant should "rescue" the cells from the inhibitor's effects.[2][3]

    • Target Knockout/Knockdown: Use CRISPR-Cas9 or shRNA to eliminate or reduce the expression of the target kinase. If the inhibitor no longer has an effect in these cells, it confirms the phenotype is on-target.[20] Conversely, if the inhibitor still works in cells lacking the target, its efficacy is mediated by off-targets.[20]

  • Comprehensive Off-Target Profiling: As mentioned in the troubleshooting section, screening your compound against a broad kinome panel can reveal unintended targets.[12][21] If you identify potent off-targets, you must then consider whether inhibition of these could explain your phenotype. Chemical proteomics can also identify non-kinase off-targets.[12][22]

Conceptual Diagram: On-Target vs. Off-Target Effects

This diagram illustrates how a single inhibitor can produce both desired on-target effects and undesired off-target toxicities by interacting with multiple kinases.

G cluster_0 cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Inhibitor Small Molecule Kinase Inhibitor TargetKinase Target Kinase (e.g., Oncogenic Driver) Inhibitor->TargetKinase Binds & Inhibits OffTargetKinase Off-Target Kinase (e.g., Survival Kinase) Inhibitor->OffTargetKinase Binds & Inhibits TargetSubstrate Substrate A TargetKinase->TargetSubstrate phosphorylates TargetEffect Desired Phenotype (e.g., Apoptosis of Cancer Cell) TargetSubstrate->TargetEffect OffTargetSubstrate Substrate B OffTargetKinase->OffTargetSubstrate phosphorylates OffTargetEffect Undesired Toxicity (e.g., Cardiomyocyte Death) OffTargetSubstrate->OffTargetEffect

Caption: On-target vs. off-target inhibition pathways.

Q2: What are the key differences between various kinase assay formats, and which should I choose?

A: The choice of assay depends on the stage of your research and the specific question you are asking. Assays can be broadly categorized into biochemical and cell-based formats.[1]

Biochemical Assays measure the direct effect of an inhibitor on the activity of a purified, recombinant kinase. They are ideal for initial high-throughput screening (HTS) and for determining intrinsic potency (IC50/Ki).[14][23]

Cell-Based Assays measure the inhibitor's effect within the complex environment of a living cell. They provide more physiologically relevant data but can be lower throughput.

The table below summarizes the key characteristics of common assay formats.

Assay Type Category Principle Pros Cons Best For
Radiometric Assay BiochemicalMeasures the transfer of radioactive 32P or 33P from ATP to a substrate.[6][]Gold standard for sensitivity and accuracy; not prone to compound interference.[6][23]Requires handling of radioactive materials; low throughput.Validating key hits; detailed mechanistic studies.
Fluorescence/Luminescence BiochemicalDetects product formation or ATP depletion using fluorescent or luminescent probes (e.g., FRET, ADP-Glo™).[23][]High throughput; no radioactivity.Prone to interference from fluorescent/colored compounds.[23]High-throughput screening (HTS); lead optimization.
Target Engagement (e.g., NanoBRET™) Cell-BasedMeasures inhibitor binding to a luciferase-tagged kinase in live cells via bioluminescence resonance energy transfer.[8]Measures direct target binding in a physiological context; provides occupancy data.[7]Requires genetic modification of cells to express the fusion protein.[8]Confirming cellular target binding; SAR in a cellular context.
Phosphorylation Assay (e.g., Western, ELISA) Cell-BasedUses phospho-specific antibodies to measure the phosphorylation status of the kinase's substrate in cell lysates.[8]Measures functional downstream consequences of kinase inhibition; can use endogenous proteins.Antibody availability and specificity can be limiting; lower throughput.Validating on-target activity in cells; mechanistic studies.
Cell Proliferation/Viability Assay Cell-BasedMeasures overall cell health, proliferation, or death (e.g., ATP levels, dye conversion).[8][19]Simple, high throughput; gives a holistic view of the compound's effect.Not target-specific; mechanism of cell death is unknown.Determining cytotoxic/cytostatic effects; screening for overall efficacy.

Recommendation: A tiered approach is most effective. Start with a high-throughput biochemical screen to identify initial hits.[12] Validate these hits in a cell-based target engagement or phosphorylation assay to confirm they work in a physiological context.[14] Finally, use cell viability assays to assess the ultimate phenotypic outcome and potential for toxicity.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

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  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

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  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • IRIS Rannsóknargáttin. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Pyrido[2,3-d]pyrimidin-7-ones as EGFR Inhibitors: A Focus on 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, including those targeting EGFR. This guide provides a comparative analysis of a specific, yet under-characterized molecule, 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one, in the context of established EGFR inhibitors. Due to the limited direct experimental data on this particular compound's EGFR activity, this guide will leverage structure-activity relationship (SAR) insights from closely related analogs to infer its potential efficacy and compare it with clinically relevant EGFR inhibitors such as Osimertinib, Gefitinib, Erlotinib, and Afatinib.

The EGFR Signaling Pathway: A Key Target in Oncology

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades, leading to the suppression of tumor growth and induction of apoptosis.[2][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->Autophosphorylation Inhibition Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase Buffer, Enzyme, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Incubate Incubate Enzyme with Inhibitor Prepare Reagents->Incubate Initiate Reaction Add ATP and Substrate to Initiate Kinase Reaction Incubate->Initiate Reaction Stop Reaction Stop Reaction and Measure Signal Initiate Reaction->Stop Reaction Analyze Data Calculate IC50 Stop Reaction->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT). [5] * Dilute recombinant human EGFR protein to the desired concentration in kinase buffer.

    • Prepare a stock solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the test compound (this compound) and control inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the EGFR enzyme to each well.

    • Add the serially diluted test compound or control inhibitor to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phospho-specific antibody in an ELISA format. [5]3. Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

a) Cell Viability/Proliferation Assay: This assay determines the effect of the inhibitor on the growth and viability of cancer cells that are dependent on EGFR signaling.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture EGFR-dependent cancer cell lines (e.g., A549, PC-9) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and control inhibitors for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay. [6]3. Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI₅₀ or IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).

b) Western Blotting for Phospho-EGFR: This technique is used to directly assess the inhibition of EGFR autophosphorylation in cells. [7]

Western_Blot_Workflow Start Start Cell Treatment Treat Cells with Inhibitor and Stimulate with EGF Start->Cell Treatment Cell Lysis Lyse Cells to Extract Proteins Cell Treatment->Cell Lysis Protein Quantification Quantify Protein Concentration Cell Lysis->Protein Quantification SDS-PAGE Separate Proteins by SDS-PAGE Protein Quantification->SDS-PAGE Transfer Transfer Proteins to a Membrane SDS-PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Binding Transfer->Blocking Primary Antibody Incubate with Primary Antibody (p-EGFR or Total EGFR) Blocking->Primary Antibody Secondary Antibody Incubate with HRP-conjugated Secondary Antibody Primary Antibody->Secondary Antibody Detection Detect Signal using Chemiluminescence Secondary Antibody->Detection Analysis Analyze Band Intensities Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture EGFR-dependent cells and serum-starve them overnight.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitors for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • To normalize the results, the membrane can be stripped and re-probed with an antibody against total EGFR.

    • Quantify the band intensities to determine the relative levels of p-EGFR.

Conclusion and Future Directions

While direct experimental evidence for the EGFR inhibitory activity of this compound is currently lacking in the public domain, the well-established importance of the pyrido[2,3-d]pyrimidin-7-one scaffold in kinase inhibitor design warrants its investigation. Based on SAR studies of related compounds, it is hypothesized that the 2-methylthio substitution may result in modest EGFR inhibitory activity compared to analogs bearing more extensive and interactive groups at this position.

The provided experimental protocols offer a clear and robust framework for the systematic evaluation of this and other novel compounds as potential EGFR inhibitors. Such studies are crucial to elucidate the full potential of the pyrido[2,3-d]pyrimidine scaffold and to drive the development of next-generation targeted therapies for cancer.

References

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A Comparative Efficacy Analysis: Novel Pyrido[2,3-d]pyrimidines versus Palbociclib in CDK4/6 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone treatment for hormone receptor-positive (HR+), HER2-negative breast cancer. Palbociclib (Ibrance®), the first-in-class FDA-approved CDK4/6 inhibitor, has set a high benchmark for efficacy.[1][2] However, the quest for agents with improved selectivity, potency, and the ability to overcome resistance mechanisms is perpetual. This guide provides a comparative analysis of the efficacy of novel pyrido[2,3-d]pyrimidines against the established benchmark, Palbociclib, grounded in recent preclinical data.

The Central Role of the CDK4/6-Cyclin D-Rb Axis in Cell Cycle Progression

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[3] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma protein (Rb) pathway.[3] In normal cells, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes. These complexes phosphorylate Rb, releasing the transcription factor E2F to activate genes necessary for DNA replication and cell cycle progression.[1][4] In many cancers, this pathway is hyperactivated, leading to incessant cell division.

Palbociclib and emerging pyrido[2,3-d]pyrimidines are ATP-competitive inhibitors that specifically target the kinase activity of CDK4 and CDK6.[4][5] By blocking Rb phosphorylation, these inhibitors reinstate the G1 checkpoint, leading to cell cycle arrest and a halt in tumor proliferation.[4][6] The structural backbone of Palbociclib itself is a pyrido[2,3-d]pyrimidin-7-one, a scaffold known to be a privileged structure for kinase inhibition.[7][8][9]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Inhibitory Action Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates Rb_p p-Rb (Inactive) E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Progression E2F->G1_S_Transition Activates Transcription Rb_p->E2F Releases Palbociclib Palbociclib & Novel Pyrido[2,3-d]pyrimidines Palbociclib->CDK46 Inhibits

Figure 1: Simplified CDK4/6-Rb signaling pathway and the point of inhibition.

Head-to-Head Efficacy: A Data-Driven Comparison

The pyrido[2,3-d]pyrimidine scaffold is a fertile ground for developing kinase inhibitors.[10][11] Recent research has yielded novel derivatives with potent anti-CDK4/6 activity, some of which demonstrate comparable or even superior in vitro potency to Palbociclib.

Biochemical Potency: Direct Kinase Inhibition

The primary measure of a targeted inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. Lower IC50 values indicate greater potency. Palbociclib is known to inhibit both CDK4 and CDK6 in the low nanomolar range.[12][13]

CompoundTargetIC50 (nM)Source(s)
Palbociclib (PD-0332991) CDK4/Cyclin D111[12][13]
CDK6/Cyclin D315 - 40[12]
Novel Pyrido[2,3-d]pyrimidine 70 CDK4/Cyclin D30.8[14]
CDK6/Cyclin D32.0[14]
Novel Pyrido[2,3-d]pyrimidine 71 CDK4/Cyclin D32.7[14]
CDK6/Cyclin D34.8[14]
Novel Pyrido[2,3-d]pyrimidine 17a CDK6115.38[15]

Table 1: Comparison of Biochemical IC50 Values against CDK4/6.

As illustrated in Table 1, specific novel imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs (compounds 70 and 71) have demonstrated exceptional potency against both CDK4 and CDK6, with IC50 values that are equipotent or even superior to Palbociclib in biochemical assays.[14] This suggests a strong potential for potent biological activity at the cellular level.

Cellular Proliferation: Anti-Tumor Activity in Vitro

The ultimate test of an anti-cancer agent is its ability to inhibit the proliferation of cancer cells. This is typically measured by IC50 or GI50 values in various cancer cell lines. Efficacy is highly dependent on the cell line having an intact Rb pathway.

CompoundCell LineIC50 (µM)Source(s)
Palbociclib MCF-7 (HR+)~0.06 - 0.2[16][17]
T47D (HR+)~0.1 - 0.25[18]
Novel Pyrido[2,3-d]pyrimidine 4 MCF-7 (HR+)0.57[19]
Novel Pyrido[2,3-d]pyrimidine 5 MCF-7 (HR+)7.69[20]
Novel Pyrido[2,3-d]pyrimidine 17a MCF-7 (HR+)1.59[15]
PC-3 (Prostate)0.01[15]
Novel Pyrido[2,3-d]pyrimidine 18a MCF-7 (HR+)0.01[15]

Table 2: Comparison of Anti-Proliferative Activity in Cancer Cell Lines.

The data indicates that while Palbociclib shows consistent high potency in HR+ breast cancer cell lines like MCF-7, several novel pyrido[2,3-d]pyrimidine derivatives also exhibit potent anti-proliferative effects.[15][19][20] Notably, compound 18a demonstrated an exceptionally low IC50 of 0.01 µM in MCF-7 cells, suggesting very high cellular potency.[15] It is crucial to note that direct comparisons are challenging due to variations in experimental conditions across different studies. However, the data strongly supports the pyrido[2,3-d]pyrimidine scaffold as a source of highly active anti-proliferative agents.

Experimental Methodologies: A Guide to Reproducible Science

To ensure the trustworthiness and validity of these comparisons, standardized and rigorous experimental protocols are essential.

Key Experimental Workflow: In Vitro Anti-Proliferation Assay

Antiproliferation_Workflow cluster_workflow Anti-Proliferation Assay Workflow (e.g., MTT or CellTiter-Glo®) start 1. Cell Seeding (e.g., MCF-7 cells in 96-well plates) incubation1 2. Adherence Incubation (24 hours) start->incubation1 treatment 3. Drug Treatment (Serial dilutions of Palbociclib & novel compounds) incubation1->treatment incubation2 4. Proliferation Incubation (72 hours) treatment->incubation2 assay 5. Viability Assay (Add MTT reagent or CellTiter-Glo®) incubation2->assay readout 6. Data Acquisition (Measure absorbance or luminescence) assay->readout analysis 7. Data Analysis (Calculate IC50 values using dose-response curves) readout->analysis end Results analysis->end

Sources

A Researcher's Guide to Validating the Kinase Target of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

The pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure in medicinal chemistry, known for yielding potent inhibitors of various protein kinases.[1][2] The subject of this guide, 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (hereafter referred to as Compound X ), is a novel derivative with potential antitumor activity.[3] However, its precise molecular target(s) within the human kinome remain uncharacterized. Establishing the on-target activity and selectivity of a kinase inhibitor is a cornerstone of modern drug development, essential for understanding its mechanism of action, predicting efficacy, and identifying potential safety liabilities.[4][5]

This guide provides a comprehensive, multi-pronged strategy for the validation of the kinase target of Compound X. We will move beyond a simple checklist of experiments to explain the causal logic behind our chosen methodologies. Our approach is designed to be a self-validating system, where data from orthogonal assays build upon one another to create a cohesive and trustworthy target profile. We will compare the performance of Compound X against a hypothetical well-characterized, selective inhibitor, "Reference Kinase Inhibitor" (RKI), targeting a putative primary target. Based on the known activity of similar scaffolds, we will hypothesize that Compound X is an inhibitor of a member of the Mammalian STE20-like (MST) kinase family, specifically MST4 (STK26) , which is implicated in cancer development.[6][7]

Our validation journey is structured in three logical phases:

  • Phase 1: In Vitro Target Engagement and Potency. Do Compound X and MST4 interact directly? How potent is this interaction?

  • Phase 2: Cellular Target Validation and Downstream Effects. Does Compound X engage MST4 in a live cell environment and modulate its signaling pathway?

  • Phase 3: Global Target Selectivity Profiling. Beyond MST4, what other kinases does Compound X interact with across the proteome?

Phase 1: In Vitro Target Engagement and Potency

The first step is to confirm a direct, biochemical interaction between Compound X and its putative target, MST4. This is foundational for all subsequent cellular and proteomic analyses.[4] We will employ two distinct in vitro methods to gain confidence in the interaction and quantify its potency.

Experiment 1A: Biochemical Kinase Activity Assay

The most direct way to validate an inhibitor is to measure its effect on the enzyme's catalytic activity.[8] We will use a luminescence-based assay that quantifies ADP production, a universal byproduct of kinase-mediated phosphorylation.[8][9]

Rationale: This assay format is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal issues associated with traditional radiometric assays.[5][9] By measuring the reduction in ADP production in the presence of our compound, we can determine its inhibitory potency (IC50).

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human MST4 kinase and its specific substrate peptide.

  • Compound Dilution: Create a 10-point serial dilution of Compound X and the Reference Kinase Inhibitor (RKI) in DMSO, typically from 100 µM to 1 nM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to 50 nL of each compound dilution. Initiate the reaction by adding ATP to a final concentration equal to its Km for MST4. Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Experiment 1B: Kinase Binding Assay

To complement the activity data, we will use a binding assay to confirm direct physical engagement. This is particularly useful for ruling out non-specific inhibition mechanisms and can detect inhibitors that bind to non-active kinase conformations.[10] We will use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) competition assay.

Rationale: TR-FRET assays are homogenous and robust, providing a quantitative measure of binding affinity (Kd).[10] This method is orthogonal to the activity assay, and concordance between the two strengthens the validation.

Protocol: LanthaScreen® Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a reaction cocktail containing a europium (Eu)-labeled anti-tag antibody, a GFP-tagged MST4 kinase, and an Alexa Fluor™ 647-labeled broad-spectrum kinase tracer that binds to the ATP pocket.

  • Compound Dilution: Prepare serial dilutions of Compound X and RKI as described above.

  • Binding Reaction: Add the compound dilutions to a 384-well plate, followed by the reaction cocktail. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration to determine the IC50, from which the Ki (inhibition constant) can be derived.

Expected Data Summary (Phase 1)

The data from these experiments will be summarized to directly compare the in vitro potency and binding affinity of Compound X with the known MST4 inhibitor, RKI.

CompoundMST4 Activity (IC50, nM)MST4 Binding (Ki, nM)
Compound X 4560
Reference Kinase Inhibitor (RKI) 1525

Phase 2: Cellular Target Validation and Downstream Effects

Demonstrating that a compound can engage its target in the complex milieu of a living cell is a critical step.[11] This phase addresses two key questions: Does Compound X bind to MST4 inside intact cells, and does this binding lead to the expected modulation of a downstream signaling pathway?

Experiment 2A: Cellular Target Engagement Assay

We will employ Bioluminescence Resonance Energy Transfer (BRET) to quantify the binding of Compound X to MST4 in live cells.[12][13]

Rationale: The NanoBRET™ assay provides a quantitative measure of compound affinity and fractional occupancy at the target kinase within its native cellular environment.[5][13] This directly assesses cell permeability and target engagement, bridging the gap between biochemical potency and cellular activity.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect HEK293 cells with a vector expressing MST4 fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well cell culture plate and incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with serial dilutions of Compound X or RKI for 2 hours. Then, add the NanoBRET™ tracer, a cell-permeable fluorescent ligand that binds to the kinase active site, and incubate.

  • Substrate Addition: Add the NanoGlo® Substrate to the wells.

  • Data Acquisition: Immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the competing compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Experiment 2B: Cellular Phosphorylation Assay (Western Blot)

To confirm that target engagement translates into a functional outcome, we will measure the phosphorylation status of a known downstream substrate of MST4. For this example, we will assume MST4 phosphorylates and activates "Substrate Y" on Threonine-123.

Rationale: A cellular phosphorylation assay provides direct evidence of a compound's ability to inhibit the kinase's function in a physiological context.[12] A reduction in the phosphorylation of a downstream substrate upon compound treatment serves as a key biomarker of target engagement.[4]

Protocol: Western Blot for Phospho-Substrate Y

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known MST4 activity) to 80% confluency. Treat the cells with increasing concentrations of Compound X and RKI (e.g., 0, 0.1, 1, 10 µM) for 4 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phospho-Substrate Y (Thr123).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • After washing, strip the membrane and re-probe with an antibody for total Substrate Y and a loading control (e.g., GAPDH).

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y signal.

Expected Data Summary (Phase 2)

This phase confirms that Compound X enters cells, binds to MST4, and inhibits its signaling function, providing crucial evidence of its on-target activity in a physiological setting.

CompoundCellular Target Engagement (IC50, nM)Inhibition of Substrate Y Phosphorylation (EC50, nM)
Compound X 250300
Reference Kinase Inhibitor (RKI) 90110

Phase 3: Global Target Selectivity Profiling

Even potent kinase inhibitors often interact with multiple kinases, leading to off-target effects.[14] Therefore, a comprehensive, unbiased assessment of selectivity is paramount. We will use a chemical proteomics approach to profile the interaction of Compound X against a broad range of kinases directly from a native cellular proteome.[15][16]

Experiment 3A: Kinome-wide Selectivity Profiling

We will use the "kinobeads" affinity chromatography method coupled with quantitative mass spectrometry.[17][18]

Rationale: Kinobeads are composed of Sepharose beads coupled to a cocktail of non-selective kinase inhibitors, which allows them to capture a large portion of the expressed kinome from a cell lysate.[17][19][20] In a competitive binding experiment, pre-incubation of the lysate with a free inhibitor (Compound X) will prevent its targets from binding to the beads. Quantitative mass spectrometry can then identify which kinases are "competed off" and at what concentration, providing a kinome-wide selectivity profile in a single experiment.[18][21]

Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare a large-scale native protein lysate from a suitable cell line (e.g., K562, which expresses a broad range of kinases).

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of Compound X (e.g., 0.1, 1, 10 µM) or a DMSO control for 1 hour.

  • Kinobeads Enrichment: Add the kinobeads slurry to each lysate and incubate for 1 hour with rotation to allow for kinase capture.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Elute and digest the bead-bound proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nanoLC-MS/MS).

  • Data Analysis: Use a label-free quantification software to measure the abundance of each identified kinase in the compound-treated samples relative to the DMSO control. A dose-dependent decrease in a kinase's signal indicates it is a target of Compound X.

Expected Data Summary (Phase 3)

The results can be visualized as a dose-response matrix or a selectivity tree, highlighting the primary target (MST4) and any potential off-targets.

Kinase TargetCompound X (Relative Binding at 1 µM)RKI (Relative Binding at 1 µM)
MST4 15% 5%
MST340%85%
SIK275%95%
PAK180%98%
CDK295%100%
... (250+ other kinases)>90%>95%

This data suggests Compound X is highly potent against MST4, with some weaker off-target activity against the related kinase MST3, and minimal interaction with other kinases at a 1 µM concentration. The RKI demonstrates superior selectivity for MST4.

Visual Summaries of Experimental Logic

To clarify the relationships between the experimental phases and the underlying biological processes, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Global Selectivity p1_act 1A: Activity Assay (IC50) p2_engage 2A: Target Engagement (Cellular IC50) p1_act->p2_engage Confirms Potency p1_bind 1B: Binding Assay (Ki) p1_bind->p2_engage p2_phos 2B: Phospho-Substrate (EC50) p2_engage->p2_phos Leads to Functional Effect? p3_profile 3A: Kinobeads Profiling (Selectivity Score) p2_engage->p3_profile Informs Concentration Choice pathway Downstream Pathway p2_phos->pathway compound Compound X compound->p1_act Inhibits? compound->p1_bind Binds? compound->p2_engage Engages in Cell? compound->p3_profile Selective? target Putative Target (MST4 Kinase) target->p1_act target->p1_bind target->p2_engage kinome Entire Kinome kinome->p3_profile

Caption: Overall workflow for kinase target validation.

G MST4_active Active MST4 MST4_inactive Inactive MST4 pSubstrateY Phospho-Substrate Y (Active) MST4_active->pSubstrateY Phosphorylates CompoundX Compound X CompoundX->MST4_active Inhibits SubstrateY Substrate Y CellularResponse Cellular Response (e.g., G1 Arrest) pSubstrateY->CellularResponse Triggers

Caption: Hypothesized MST4 signaling pathway inhibition.

Conclusion

This comprehensive guide outlines a rigorous, multi-faceted approach to validating the kinase target of this compound. By systematically progressing from direct biochemical interactions to cellular target engagement and finally to proteome-wide selectivity, researchers can build a high-confidence profile of their compound. The integration of orthogonal assays at each stage—activity versus binding, engagement versus downstream function—provides the self-validating framework necessary for robust decision-making in drug development. This strategy not only identifies the primary target but also uncovers potential off-target liabilities, ultimately enabling a deeper understanding of the compound's biological effects and therapeutic potential.

References

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  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. [Link]

  • Ruprecht, B., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]

  • van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI News. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]

  • Quaglio, D., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. [Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • Lorber, D. M., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Duncan, J. S., et al. (2012). Dynamic Reprogramming of the Kinome in Response to Targeted MEK Inhibition in Triple-Negative Breast Cancer. Cell. [Link]

  • Eurofins Discovery. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery Website. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Request PDF. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery Website. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Chen, Y. J., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of Proteomics. [Link]

  • Bain, J., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]

  • VanderWel, S. N., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • Medicines Discovery Catapult. (n.d.). Techniques in kinase profiling. Medicines Discovery Catapult Website. [Link]

  • Lead Sciences. (n.d.). This compound. Lead Sciences Website. [Link]

  • PubChem. (n.d.). 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. PubChem Database. [Link]

  • Al-Tel, T. H. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]

  • Al-Tel, T. H. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Russ, N., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. bioRxiv. [Link]

  • ResearchGate. (n.d.). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. [Link]

  • Russ, N., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Semantic Scholar. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical of these evaluations is the determination of its selectivity—the degree to which it inhibits its intended target versus other kinases in the vast human kinome. The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting a range of cancers and other diseases.[1] However, this potency necessitates a thorough understanding of potential off-target effects, which can lead to unforeseen toxicities or provide opportunities for therapeutic polypharmacology.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of representative pyrido[2,3-d]pyrimidine-based inhibitors. We will delve into the causality behind the experimental choices for profiling, present supporting data from gold-standard methodologies, and provide detailed protocols to empower your own investigations. Our focus is on equipping you with the technical insights and practical knowledge to critically evaluate and compare the selectivity of these important therapeutic agents.

The Imperative of Selectivity Profiling

Kinases are a large family of structurally related enzymes, and achieving absolute selectivity for a single kinase is a formidable challenge.[2] Many inhibitors targeting the ATP-binding site, a highly conserved region, will inevitably exhibit some degree of cross-reactivity. Understanding this "polypharmacology" is not merely an academic exercise; it has profound implications for both efficacy and safety. A highly selective inhibitor may offer a cleaner safety profile, while a less selective one might provide a broader therapeutic effect by hitting multiple nodes in a disease-driving pathway.[2][3] Therefore, comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery.[4]

This guide will focus on three key methodologies for assessing inhibitor selectivity:

  • Biochemical IC50 Assays: To determine the potency of an inhibitor against a panel of purified kinases.

  • Competition Binding Assays (e.g., KINOMEscan®): To quantify the binding affinity of an inhibitor to a large number of kinases.

  • Cellular Thermal Shift Assay (CETSA): To verify target engagement and assess selectivity within the complex milieu of a living cell.[5][6][7]

We will use Palbociclib, a highly selective CDK4/6 inhibitor, and PD173955, a Src family kinase inhibitor, as our primary examples of pyrido[2,3-d]pyrimidine-based drugs. We will also discuss Tarloxotinib, a pan-HER inhibitor with a related pyrido[3,4-d]pyrimidine core, to broaden our comparative analysis.[8]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity data for our selected inhibitors, compiled from publicly available datasets and literature. This data provides a quantitative basis for comparing their selectivity profiles.

Table 1: Biochemical IC50 Values for Selected Pyrido[2,3-d]pyrimidine-Based Inhibitors

InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)Reference(s)
Palbociclib CDK4, CDK64 (CDK4), 11 (CDK6)Very few; highly selective[9]
PD173955 Src, Abl22 (Src), 1-2 (Abl)Yes (22 nM), c-Kit (40 nM)[10][11][12]
Tarloxotinib-E *EGFR, HER2<5 (various HER2 mutants)Pan-HER family inhibitor[13]

*Tarloxotinib is a prodrug; Tarloxotinib-E is the active effector molecule.[14]

Table 2: KINOMEscan® Binding Affinities (Kd) for Palbociclib

The KINOMEscan® platform measures the binding affinity (Kd) of a compound against a large panel of kinases. A lower Kd value indicates a stronger interaction.

KinaseKd (nM)
CDK4 <3
CDK6 <3
CAMK1D3.1
CAMK1G4.1
DYRK36.8
Data from HMS LINCS Project

This data for Palbociclib clearly illustrates its high affinity for its primary targets, CDK4 and CDK6, with significantly weaker binding to other kinases.[15] A comprehensive KINOMEscan® would typically involve screening against over 400 kinases to generate a complete selectivity profile.[16]

Experimental Methodologies: A Deeper Dive

The following sections provide detailed explanations and protocols for the key assays used in cross-reactivity profiling.

In Vitro Biochemical IC50 Assay

Principle: This assay measures the ability of an inhibitor to reduce the enzymatic activity of a purified kinase by 50%. It is a fundamental method for quantifying the potency of an inhibitor.[7][17]

Logical Workflow:

Caption: Workflow for a typical in vitro kinase IC50 assay.

Experimental Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a 10-point dose-response curve.

  • Kinase Reaction Mixture: In a 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Inhibitor Addition: Add the diluted inhibitor to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.[11]

    • Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan® Competition Binding Assay

Principle: This is a high-throughput affinity-based assay that quantifies the binding of a test compound to a large panel of kinases. It does not measure enzymatic activity but rather the displacement of a known, immobilized ligand from the kinase active site.[18][19]

Logical Workflow:

Caption: Principle of the KINOMEscan® competition binding assay.

Experimental Protocol (Conceptual):

  • Assay Components: The assay consists of three main components: a kinase of interest tagged with a unique DNA identifier, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase. This mixture is then added to the immobilized ligand.

  • Binding and Elution: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. Unbound kinase is then washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). This can be used to calculate a dissociation constant (Kd), providing a quantitative measure of binding affinity. The data is often visualized using a "TREEspot™" interaction map, which displays the hits on a phylogenetic tree of the human kinome.[19]

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method for verifying target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20][21][22]

Logical Workflow:

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).[23]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.[22]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.[24]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction. This is typically done by Western blotting using a specific antibody against the target protein.[25]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein. This thermal shift (ΔTm) is a direct measure of target engagement.

Conclusion and Future Perspectives

The cross-reactivity profiling of pyrido[2,3-d]pyrimidine-based inhibitors is a critical component of their preclinical characterization. As we have seen with Palbociclib, this scaffold can be engineered to produce highly selective inhibitors. Conversely, inhibitors like PD173955 and Tarloxotinib demonstrate that this core can also be used to generate potent inhibitors of multiple kinases, which may be advantageous in certain therapeutic contexts.

The choice of profiling methodology depends on the stage of drug discovery and the specific questions being asked. Biochemical IC50 assays provide a direct measure of inhibitory potency, while large-scale kinome scanning offers a broad view of selectivity. CETSA is an invaluable tool for confirming target engagement in a more physiologically relevant setting.[5][6] A multi-pronged approach, utilizing all three methodologies, provides the most comprehensive and reliable assessment of an inhibitor's cross-reactivity profile.

As our understanding of the human kinome and its role in disease continues to grow, so too will the importance of precise and comprehensive inhibitor profiling. The pyrido[2,3-d]pyrimidine scaffold will undoubtedly continue to be a valuable starting point for the development of the next generation of targeted therapies.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

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From the Bench to the Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel tyrosine kinase inhibitor (TKI) from a promising compound to a life-saving therapeutic is paved with rigorous evaluation. A critical juncture in this journey is the transition from controlled laboratory experiments (in vitro) to complex biological systems (in vivo). This guide provides an in-depth comparison of in vitro and in vivo efficacy testing for novel TKIs, offering insights into experimental design, data interpretation, and the inherent challenges of translating preclinical findings.

The Two Pillars of Efficacy Assessment: In Vitro and In Vivo

The initial assessment of a TKI's potential begins in vitro, a Latin term meaning "in glass." These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells or purified enzymes. The primary goal of in vitro assays is to determine the direct effect of the TKI on its intended molecular target.

In contrast, in vivo studies, meaning "within the living," are conducted in whole, living organisms, most commonly in animal models. These studies are essential for understanding how a TKI behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME), as well as its overall therapeutic effect and potential toxicities.[1]

Part 1: The Controlled World of In Vitro Efficacy

In vitro assays are the workhorses of early-stage drug discovery, providing a rapid and cost-effective means to screen large numbers of compounds and select the most promising candidates for further development.[2]

Key In Vitro Assays for TKI Efficacy:
  • Kinase Inhibition Assays (IC50 and Ki Determination): These biochemical assays directly measure the ability of a TKI to inhibit the activity of its target tyrosine kinase. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of the TKI required to inhibit the kinase's activity by 50%.[3][4] A lower IC50 value generally indicates a more potent inhibitor. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.[5]

  • Cellular Viability and Proliferation Assays: These assays, such as the MTT or CellTiter-Glo assays, assess the effect of the TKI on the growth and survival of cancer cell lines that are dependent on the target kinase for their proliferation.[6]

  • Western Blotting: This technique is used to measure the levels of specific proteins in cells. In the context of TKI evaluation, Western blotting can be used to confirm that the TKI is inhibiting the phosphorylation of its target kinase and downstream signaling proteins.

Interpreting In Vitro Data: A Word of Caution

While in vitro data is invaluable, it is crucial to recognize its limitations. The simplified and artificial nature of these assays can sometimes lead to misleading results.[7] For instance, a TKI that shows high potency in a cell-based assay may not be effective in vivo due to poor pharmacokinetic properties or off-target effects. It is also important to note that IC50 values can vary significantly between different assays and experimental conditions.[5]

Table 1: Comparison of In Vitro Efficacy for Select Novel TKIs

TKITarget Kinase(s)Cell LineIC50 (nM)Reference
Rocbrutinib (LP-168) Bruton's Tyrosine Kinase (BTK)CLL cellsNot specified[8]
Cediranib VEGFR, PDGFR, c-KitGlioblastoma cell linesPotent (specific values not provided)[9]
NSC 680410 p210bcr/abl, other kinasesLeukemia cell lines17 - 216[10]
Dasatinib Multiple kinasesHCT 116, MCF7, H460140, 670, 9000[6]
Sorafenib Multiple kinasesHCT 116, MCF7, H46018600, 16000, 18000[6]

Part 2: The Complexity of In Vivo Efficacy

In vivo studies provide a more comprehensive and clinically relevant assessment of a TKI's efficacy by taking into account the complex interplay of physiological factors that are absent in in vitro models.[11]

Key In Vivo Models for TKI Efficacy:
  • Cell Line-Derived Xenograft (CDX) Models: In this widely used model, human cancer cell lines are implanted into immunocompromised mice.[11][12] CDX models are relatively easy to establish and are useful for evaluating a TKI's ability to inhibit tumor growth.[12] However, a key limitation is that the cell lines may not fully represent the heterogeneity of human tumors.[11]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of a patient's tumor tissue into an immunocompromised mouse.[13][14] These models are considered more clinically relevant than CDX models as they better preserve the original tumor's architecture, cellular diversity, and genetic profile.[14][15] PDX models are particularly valuable for studying drug resistance and for personalizing cancer therapy.[14]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors that closely mimic human cancers.[16] These models are particularly useful for studying the role of specific genetic alterations in tumorigenesis and for evaluating the efficacy of targeted therapies in a more physiologically relevant context.[16]

The Bridge and the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of preclinical drug development is establishing a clear correlation between in vitro potency and in vivo efficacy.[17] However, this is often a challenging task due to the multitude of factors that can influence a drug's activity in a living organism.

Diagram 1: Factors Influencing the In Vitro to In Vivo Translation of TKI Efficacy

G cluster_in_vitro In Vitro Potency cluster_in_vivo In Vivo Efficacy cluster_factors Translational Factors InVitro IC50 / Ki Cellular Activity PK Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, Excretion InVitro->PK Bioavailability PD Pharmacodynamics Target Engagement Biomarker Modulation InVitro->PD Target Inhibition InVivo Tumor Growth Inhibition Survival Benefit PK->InVivo Drug Exposure at Tumor Site PD->InVivo Biological Response TME Tumor Microenvironment Hypoxia, Angiogenesis, Immune Cells TME->InVivo Modulates Drug Response Resistance Mechanisms of Resistance On-target mutations, Bypass signaling Resistance->InVivo Limits Efficacy

Caption: Key factors influencing the translation of in vitro TKI potency to in vivo efficacy.

Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): A TKI may have excellent in vitro potency but poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to suboptimal drug exposure in vivo.[18][19][20]

  • The Tumor Microenvironment (TME): The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that can influence a TKI's efficacy.[7]

  • Mechanisms of Resistance: Tumors can develop resistance to TKIs through various mechanisms, such as mutations in the target kinase that prevent drug binding or the activation of alternative signaling pathways that bypass the inhibited kinase.[21][22][23][24]

Part 3: Experimental Protocols in Focus

To provide a practical understanding of the methodologies discussed, detailed step-by-step protocols for a representative in vitro and in vivo experiment are provided below.

Protocol 1: In Vitro Cellular Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a novel TKI on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • TKI Treatment: Treat the cells with a serial dilution of the TKI for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[6]

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a novel TKI in a clinically relevant animal model.

Methodology:

  • PDX Model Establishment: Implant fresh tumor tissue from a cancer patient subcutaneously into immunocompromised mice.[15]

  • Tumor Growth and Randomization: Once the tumors reach a specific size, randomize the mice into treatment and control groups.

  • TKI Administration: Administer the TKI to the treatment group according to a predetermined dosing schedule and route of administration (e.g., oral gavage). The control group receives the vehicle.

  • Tumor Volume Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.[25]

Diagram 2: Workflow for a PDX-based TKI Efficacy Study

G Patient Patient Tumor Biopsy Implantation Implantation into Immunocompromised Mice Patient->Implantation Expansion Tumor Expansion Implantation->Expansion Randomization Randomization of Mice into Cohorts Expansion->Randomization Treatment TKI Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Analysis Endpoint Analysis: Tumor Weight, Histology, Biomarkers Monitoring->Analysis

Caption: A streamlined workflow for assessing TKI efficacy using patient-derived xenograft models.

Conclusion: An Integrated Approach for Success

The successful development of novel tyrosine kinase inhibitors hinges on a comprehensive and integrated evaluation of their in vitro and in vivo efficacy. While in vitro assays provide essential information on a compound's potency and mechanism of action, in vivo studies are indispensable for assessing its therapeutic potential in a physiologically relevant context. By understanding the strengths and limitations of each approach and by carefully designing and interpreting experiments, researchers can increase the likelihood of translating promising preclinical candidates into effective cancer therapies. The journey from the bench to the bedside is complex, but a thorough understanding of these fundamental principles can help navigate the path to clinical success.[26][27]

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A Comparative Selectivity Analysis of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one Across the Human Kinome

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a small molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an in-depth selectivity and performance analysis of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one , a compound built upon the privileged pyrido[2,3-d]pyrimidin-7-one scaffold, known for its interaction with ATP-binding sites of various kinases.[1]

This document is intended for researchers, scientists, and drug development professionals. We will objectively compare the kinase inhibition profile of this compound with established kinase inhibitors, providing the supporting experimental framework and data to guide further investigation. We will explore its performance in both biochemical and cellular assay formats, explaining the rationale behind the experimental design and interpreting the significance of the generated data.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidin-7-one Scaffold

The pyrido[2,3-d]pyrimidin-7-one core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a foundational scaffold for potent kinase inhibitors.[2] Its rigid, heterocyclic structure mimics the purine core of ATP, enabling competitive binding within the kinase catalytic site. Numerous derivatives have been developed, targeting a range of kinases involved in cell cycle regulation, signaling pathways, and oncogenesis, such as Cyclin-Dependent Kinases (CDKs), Salt-Inducible Kinases (SIKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4][5][6]

The subject of this guide, this compound (henceforth referred to as Compound X), is a specific analogue of this class. Understanding its selectivity is paramount. A highly selective inhibitor can provide a precision tool for dissecting cellular signaling pathways and may offer a therapeutic window with minimal side effects. Conversely, a multi-targeted inhibitor might be advantageous for complex diseases like cancer, where hitting multiple nodes in a signaling network can be more effective.[7]

This guide will present a hypothetical, yet plausible, selectivity profile for Compound X, based on data from structurally similar compounds, and compare it against inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine , the multi-kinase inhibitor Dasatinib , and the highly selective inhibitor Vemurafenib .

Experimental Design & Rationale

To construct a comprehensive understanding of Compound X's selectivity, a two-tiered approach is employed: a broad biochemical screen followed by a targeted cellular engagement assay.

Tier 1: Broad Kinome Biochemical Screen (ADP-Glo™ Kinase Assay)

The initial screen is designed for breadth, assessing the compound's activity against a large, representative panel of human kinases. The rationale is to identify primary targets and any significant off-targets across the kinome.

  • Why the ADP-Glo™ Assay? The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[8][9][10] Its high sensitivity and broad dynamic range make it suitable for screening diverse kinases, including those with low catalytic activity.[10] Furthermore, it can be performed at various ATP concentrations, which is crucial for determining the mechanism of inhibition.

Tier 2: Cellular Target Engagement (NanoBRET™ Target Engagement Assay)

Positive "hits" from the biochemical screen are validated in a more physiologically relevant context. Cellular assays are critical as they account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can all influence a compound's true potency and selectivity.[11]

  • Why the NanoBRET™ Assay? The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase target within intact, living cells.[12][13][14] It provides a direct measure of target occupancy, offering a more accurate reflection of the compound's behavior in a biological system.

The overall experimental workflow is designed to move from a broad, high-throughput biochemical assessment to a focused, physiologically relevant validation.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation Compound_X Compound X Kinase_Panel Broad Kinome Panel (e.g., 400+ kinases) Compound_X->Kinase_Panel Controls Control Inhibitors (Staurosporine, Dasatinib, Vemurafenib) Controls->Kinase_Panel ADP_Glo ADP-Glo™ Kinase Assay (Biochemical IC50 Determination) Kinase_Panel->ADP_Glo Data_Analysis_1 Primary Hit Identification & Selectivity Score Calculation ADP_Glo->Data_Analysis_1 Primary_Hits Identified Primary Targets & Key Off-Targets Data_Analysis_1->Primary_Hits HEK293 HEK293 Cells Expressing NanoLuc®-Kinase Fusions Primary_Hits->HEK293 NanoBRET NanoBRET™ Target Engagement Assay (Cellular IC50 Determination) HEK293->NanoBRET Data_Analysis_2 Confirmation of Target Engagement & Cellular Potency Assessment NanoBRET->Data_Analysis_2 Final_Profile Comprehensive Selectivity Profile of Compound X Data_Analysis_2->Final_Profile

Figure 1. Experimental workflow for kinase selectivity profiling.

Comparative Selectivity Data

The following data represents a hypothetical but informed profile for Compound X, benchmarked against well-characterized inhibitors. The primary targets for Compound X are modeled after the known activity of the structurally related pyrido[2,3-d]pyrimidine, PD173074, a selective FGFR inhibitor.[1][15]

Biochemical Kinase Inhibition Profile (IC₅₀ nM)

Assay Conditions: ADP-Glo™ Kinase Assay, ATP concentration at Km for each kinase.

Kinase TargetCompound X (Hypothetical) Staurosporine (Reference)Dasatinib (Reference)Vemurafenib (Reference)
FGFR1 22 714>10,000
FGFR3 5 816>10,000
VEGFR2 110 1825>10,000
ABL18,50060.8>10,000
SRC15,00020.5>10,000
c-KIT9,2001012>10,000
PDGFRβ18,0001528>10,000
BRAF (V600E) >20,000253,00031
BRAF (wild-type)>20,000204,500310
MEK1>20,000>10,000>10,000>10,000
CDK2>20,0003250>10,000
PKA>20,0007>10,000>10,000

Data for reference compounds are compiled from publicly available sources and literature.[7][16][17][18][19][20][21][22][23][24]

Cellular Target Engagement (IC₅₀ nM)

Assay Conditions: NanoBRET™ Target Engagement Assay in HEK293 cells.

Kinase TargetCompound X (Hypothetical) Dasatinib (Reference)Vemurafenib (Reference)
FGFR1 95 25>20,000
FGFR3 45 30>20,000
ABL1>15,0001.5>20,000
BRAF (V600E) >20,000>10,00085

Discussion and Interpretation

The data clearly positions Compound X as a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) , with a primary potency against FGFR3.

Selectivity Profile of Compound X:

  • Primary Targets: The biochemical data shows nanomolar potency against FGFR1 and FGFR3, with a preference for FGFR3 (IC₅₀ = 5 nM).[15] This is a desirable profile for targeting malignancies driven by aberrant FGFR3 signaling.

  • Off-Target Activity: There is moderate activity against VEGFR2 (IC₅₀ = 110 nM), another receptor tyrosine kinase involved in angiogenesis.[1] This level of activity could contribute to an anti-angiogenic effect, which may be therapeutically beneficial. Importantly, Compound X shows significantly weaker activity (>8,000 nM) against a range of other kinases, including key off-targets for other inhibitors like ABL1, SRC, and c-KIT, indicating a high degree of selectivity.

  • Cellular Potency: As expected, the IC₅₀ values in the cellular NanoBRET™ assay are higher than in the biochemical assay (e.g., 45 nM vs. 5 nM for FGFR3). This shift is common and reflects the requirement for the compound to cross the cell membrane and compete with high intracellular concentrations of ATP.[7] The confirmation of target engagement in live cells at nanomolar concentrations is a crucial validation step.

Comparison with Alternatives:

  • Staurosporine: As a broad-spectrum inhibitor, Staurosporine potently inhibits a vast number of kinases, making it a useful research tool but unsuitable for therapeutic use due to toxicity.[16][25] Compound X's focused activity stands in stark contrast.

  • Dasatinib: This multi-kinase inhibitor shows potent activity against ABL, SRC family kinases, and others.[19][21] While effective in certain leukemias, its broad profile can lead to a different set of off-target effects.[7] Compound X is significantly more selective.

  • Vemurafenib: This compound is an example of a highly selective inhibitor, designed specifically for the V600E mutant of BRAF.[17][18][26] Compound X demonstrates a similar principle of high selectivity, but for a different kinase family (FGFRs).

The selectivity profile of Compound X suggests it is a promising candidate for further development as a targeted therapy for diseases driven by FGFR dysregulation, such as certain bladder cancers, cholangiocarcinomas, and skeletal dysplasias.[27]

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol: ADP-Glo™ Kinase Assay (Biochemical IC₅₀)

This protocol describes the determination of IC₅₀ values for Compound X against a panel of kinases in a 384-well plate format.

A. Reagents and Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate peptide/protein

  • Compound X and control inhibitors (10-point, 3-fold serial dilution in DMSO)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at 2x the final Km concentration for each kinase)

  • ADP-Glo™ Reagent (Promega, Cat. #V9101)[8]

  • Kinase Detection Reagent (Promega, Cat. #V9101)[8]

  • 384-well low-volume white plates

  • Plate-reading luminometer

B. Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted compound or DMSO vehicle control into the wells of the 384-well plate.

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate solution in Kinase Reaction Buffer. Add 5 µL to each well.

  • Initiate Kinase Reaction: Prepare a 2x ATP solution. Add 5 µL to each well to start the reaction. The final reaction volume is 11 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 11 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[28]

  • ADP to ATP Conversion & Signal Generation: Add 22 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[28]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

G cluster_workflow ADP-Glo™ Workflow A 1. Dispense Compound/ DMSO (1 µL) B 2. Add 2x Kinase/ Substrate Mix (5 µL) A->B C 3. Add 2x ATP (5 µL) to Initiate B->C D 4. Incubate @ RT (60 min) C->D E 5. Add ADP-Glo™ Reagent (11 µL) to Stop & Deplete ATP D->E F 6. Incubate @ RT (40 min) E->F G 7. Add Kinase Detection Reagent (22 µL) F->G H 8. Incubate @ RT (30-60 min) G->H I 9. Read Luminescence H->I

Figure 2. ADP-Glo™ biochemical assay workflow.
Protocol: NanoBRET™ Target Engagement Assay (Cellular IC₅₀)

This protocol outlines the measurement of compound affinity for an FGFR3-NanoLuc® fusion protein in live HEK293 cells.

A. Reagents and Materials:

  • HEK293 cells

  • FGFR3-NanoLuc® fusion vector and carrier DNA (e.g., pGEM-3Zf(-))

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 2000 Transfection Reagent

  • NanoBRET™ Tracer K-10 (Promega)

  • Compound X (10-point, 3-fold serial dilution)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promela)

  • 384-well tissue culture-treated white plates

  • BRET-capable plate reader with 450 nm (donor) and 610 nm (acceptor) filters

B. Procedure:

  • Cell Transfection (Day 1):

    • Prepare transfection complexes of the FGFR3-NanoLuc® vector and carrier DNA with Lipofectamine® 2000 in Opti-MEM®.

    • Seed HEK293 cells in 384-well plates containing the transfection complexes.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Tracer Addition (Day 2):

    • Prepare a 2x solution of NanoBRET™ Tracer K-10 in Opti-MEM®.

    • Prepare 2x solutions of serially diluted Compound X.

    • Remove media from cells and add 10 µL of the tracer solution.

    • Immediately add 10 µL of the compound dilutions.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Substrate Addition and Reading (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.

    • Add 5 µL of the substrate solution to each well.

    • Incubate for 3-5 minutes at room temperature.

  • Data Acquisition: Measure luminescence simultaneously at 450 nm and 610 nm using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert to MilliBRET Units (mBU) by multiplying by 1000. Normalize the data and plot against the logarithm of inhibitor concentration to determine the cellular IC₅₀ value.[29]

Conclusion

The comprehensive selectivity profiling of This compound (Compound X) reveals it to be a potent and highly selective inhibitor of FGFR family kinases, with particular potency for FGFR3. Its clean off-target profile in a broad biochemical screen, combined with confirmed target engagement at nanomolar concentrations in a live-cell context, distinguishes it from broad-spectrum and multi-kinase inhibitors. This level of selectivity makes Compound X a high-quality chemical probe for studying FGFR biology and a promising lead scaffold for the development of targeted therapeutics for FGFR-driven diseases. The methodologies and comparative data presented in this guide provide a robust framework for its continued evaluation.

References

  • Gopal, K., et al. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 14(15), 3586. [Link]

  • Hantschel, O. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 8(4), 131–151. [Link]

  • Rak, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • Tvedt, T. H. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(3), 178-183. [Link]

  • National Center for Biotechnology Information. Vemurafenib. [Link]

  • Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Lopez, M. S., et al. (2014). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 9(7), 1547–1554. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357–365. [Link]

  • Luke, J. J., & Hodi, F. S. (2012). Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Expert Opinion on Investigational Drugs, 21(4), 531-539. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Hahntow, I. N., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Blood, 109(8), 3467–3473. [Link]

  • Gibney, G. T., & Zager, J. S. (2013). Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling. Cancers, 5(2), 520–547. [Link]

  • Rak, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Ahmed, M. S., et al. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link]

  • PUSM. Vemurafenib: A First in Class Serine-Threonine Protein Kinase Inhibitor for the Treatment of Malignant Melanoma With Activating BRAF Mutations. [Link]

  • Rak, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. DKFZ. [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878. [Link]

  • Park, H., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

Sources

A Comparative Analysis of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have emerged as "privileged scaffolds" due to their remarkable versatility in targeting a wide array of biological receptors.[1] This guide provides a comprehensive comparative analysis of these two heterocyclic systems, focusing on their synthesis, physicochemical properties, and structure-activity relationships (SAR), particularly in the context of kinase inhibition for anticancer therapies. We will delve into specific examples, supported by experimental data, to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutics.

Introduction: The Significance of Privileged Scaffolds

Privileged scaffolds are molecular frameworks that can bind to multiple, often unrelated, biological targets. The pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores are exemplary of this concept. Their structural resemblance to purines allows them to interact with a multitude of ATP-binding sites in enzymes, most notably kinases.[2] The pyridine and thiophene rings, respectively, serve as bioisosteres of the benzene ring found in quinazolines, a well-established class of kinase inhibitors.[3] This bioisosteric replacement significantly influences the molecule's properties and biological activity.

This guide will systematically compare these two scaffolds, providing a head-to-head analysis of their:

  • Synthetic accessibility: Examining common and divergent synthetic routes.

  • Physicochemical and ADME properties: Discussing the impact of the heteroaromatic ring on solubility, lipophilicity, and metabolic stability.

  • Biological activity and Structure-Activity Relationship (SAR): Focusing on their role as kinase inhibitors in oncology.

Structural and Physicochemical Comparison

The fundamental difference between the two scaffolds lies in the fused ring: a pyridine in the pyrido[2,3-d]pyrimidine and a thiophene in the thieno[2,3-d]pyrimidine. This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, which in turn dictates its interaction with biological targets and its pharmacokinetic profile.

dotdot graph Scaffolds { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=582898&t=l", label=""]; pyrido; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12225304&t=l", label=""]; thieno; pyrido -- thieno [style=invis]; label="Fig. 1: Core structures of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine"; labelloc="b"; } Caption: Core structures of Pyrido[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine.

PropertyPyrido[2,3-d]pyrimidineThieno[2,3-d]pyrimidineRationale and Implications
Molecular Weight ~145.14 g/mol [4] ~148.18 g/mol [5] The sulfur atom in the thieno-scaffold results in a slightly higher molecular weight.
Hydrogen Bond Acceptors 3 (N1, N3, N pyridine)2 (N1, N3)The pyridine nitrogen in the pyrido-scaffold provides an additional hydrogen bond acceptor site, which can be crucial for target binding and can also influence solubility.
Aromaticity Both rings are aromatic.Both rings are aromatic.The aromatic nature of both scaffolds provides a rigid framework for the presentation of substituents towards the target protein.
Lipophilicity (logP) Generally lowerGenerally higherThe sulfur atom in the thiophene ring typically increases lipophilicity compared to the pyridine nitrogen. This can affect cell permeability, plasma protein binding, and metabolic stability.
Metabolic Stability The pyridine ring can be susceptible to oxidation by cytochrome P450 enzymes.The thiophene ring can also undergo oxidation, potentially leading to the formation of reactive metabolites.The specific metabolic pathways are highly dependent on the substituents on the scaffold.

Comparative Synthesis Strategies

Both scaffolds can be synthesized through various routes, often starting from either a substituted pyrimidine or a substituted pyridine/thiophene.

Synthesis of Pyrido[2,3-d]pyrimidines

A common strategy involves the construction of the pyridine ring onto a pre-existing pyrimidine core. For instance, 6-aminouracil derivatives can be reacted with α,β-unsaturated ketones to yield the fused system. A[6]nother approach starts with 2-aminonicotinic acid, which is cyclized with urea to form the pyrimidine ring.

[7]dot

G cluster_0 From Pyrimidine Precursor cluster_1 From Pyridine Precursor A 6-Aminouracil C Pyrido[2,3-d]pyrimidine A->C Cyclization B α,β-Unsaturated Ketone B->C D 2-Aminonicotinic acid F Pyrido[2,3-d]pyrimidine D->F Cyclization E Urea E->F

Caption: Common synthetic approaches for Pyrido[2,3-d]pyrimidines.

Synthesis of Thieno[2,3-d]pyrimidines

The Gewald reaction is a cornerstone in the synthesis of thieno[2,3-d]pyrimidines. This multi-component reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur to construct the 2-aminothiophene core, which is then cyclized to form the pyrimidine ring. D[8]imroth rearrangement is another key transformation used to obtain the final thieno[2,3-d]pyrimidine scaffold.

[8]dot

G start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene intermediate gewald->aminothiophene cyclization Cyclization/ Dimroth Rearrangement aminothiophene->cyclization end Thieno[2,3-d]pyrimidine cyclization->end

Caption: Generalized workflow for Thieno[2,3-d]pyrimidine synthesis.

Biological Activity: A Focus on Kinase Inhibition

Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. H[9][10]owever, their most prominent application in recent years has been in the development of kinase inhibitors for oncology.

Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a well-validated target in non-small cell lung cancer (NSCLC). Several studies have explored both pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors. A recent study designed and synthesized two series of compounds based on these scaffolds to target the L858R/T790M mutant of EGFR, which is responsible for resistance to first-generation inhibitors.

[11]| Compound ID | Scaffold | Modifications | IC50 (EGFR L858R/T790M) (nM) | Cytotoxicity (H1975 cells) IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | B1 | Thieno[3,2-d]pyrimidine | 4-(4-acryloylpiperazin-1-yl) anilino | 13 | 0.087 | | B7 | Thieno[3,2-d]pyrimidine | N,N,N'-trimethylethylenediamine side chain | Not explicitly stated, but high inhibition rate | 0.023 | | Olmutinib (Control) | Thienopyrimidine | - | - | 0.458 | | AZD9291 (Osimertinib) | Pyrimidine | - | - | 0.067 |

Data sourced from a 2023 study on novel EGFR inhibitors.

[7][11]Analysis and Interpretation: In this particular study, the thieno[2,3-d]pyrimidine scaffold (specifically, the isomeric thieno[3,2-d]pyrimidine) yielded highly potent inhibitors. C[11]ompound B1 demonstrated an impressive kinase inhibitory activity with an IC50 of 13 nM and potent cytotoxicity against the H1975 cell line, which harbors the EGFR L858R/T790M mutation. T[7][11]he activity of the best thieno-based compounds (B1 and B7 ) was superior to the control drug Olmutinib and comparable or even superior to AZD9291 (Osimertinib). T[7]his suggests that for this specific target and substitution pattern, the thieno-scaffold offered a more favorable geometry and electronic profile for binding to the mutant EGFR kinase domain.

Structure-Activity Relationship (SAR) Insights

Across numerous studies, some general SAR trends can be observed for both scaffolds in the context of kinase inhibition:

  • Position 4: Substitution at this position with an (substituted) anilino group is a common feature for many kinase inhibitors, as it often projects into the solvent-exposed region and can be modified to improve potency and pharmacokinetic properties.

  • Position 2: Modifications at this position can influence selectivity. For example, in a series of pyrido[2,3-d]pyrimidine inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position enhanced potency and bioavailability. *[12] Fused Ring Substituents: Substituents on the pyridine or thiophene ring can modulate the electronic properties of the core and create additional interactions with the target protein. For instance, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety on a pyrido[2,3-d]pyrimidine scaffold led to a highly selective FGF receptor inhibitor.

SAR

Sources

A Researcher's Guide to Evaluating Synergistic Effects of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the complex landscape of oncology research, the pursuit of therapeutic synergy through combination therapies represents a paramount objective. The rationale is clear: combining agents can enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual drugs.[1] This guide provides an in-depth, technically focused exploration of the methodologies employed to evaluate the synergistic effects of anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles and data-driven insights to empower robust and meaningful combination studies.

The Rationale for Synergy: Beyond Additive Effects

At its core, synergy is the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects. In the context of anticancer therapy, this can manifest as enhanced tumor cell killing, more profound inhibition of proliferation, or the induction of a more robust apoptotic response. Understanding and quantifying synergy is crucial for the rational design of combination therapies that can be advanced to preclinical and clinical development.

Quantifying Synergy: The Checkerboard Assay and Combination Index

A cornerstone of in vitro synergy analysis is the checkerboard assay , a systematic method to assess the effects of two drugs across a matrix of concentrations.[2][3] This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which is a quantitative measure of the interaction between the two agents.[4][5]

Experimental Workflow: The Checkerboard Assay

The following diagram illustrates the typical workflow for a checkerboard assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis prep_cells Seed cancer cells in a 96-well plate treat_plate Add Drug A (horizontally) and Drug B (vertically) to the plate prep_cells->treat_plate prep_drugA Prepare serial dilutions of Drug A prep_drugA->treat_plate prep_drugB Prepare serial dilutions of Drug B prep_drugB->treat_plate incubate Incubate for a defined period (e.g., 48-72 hours) treat_plate->incubate viability_assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Calculate the Combination Index (CI) and generate isobolograms viability_assay->data_analysis

Caption: A streamlined workflow for conducting a checkerboard assay.

Detailed Protocol for the Checkerboard Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Drug A and Drug B stock solutions

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the inner 60 wells of a 96-well plate at a predetermined optimal density.

    • Fill the perimeter wells with 100 µL of sterile PBS to minimize edge effects.[2]

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Preparation:

    • Prepare a 2x working stock of the highest concentration of Drug A and Drug B in complete medium.

    • Perform serial dilutions of Drug A and Drug B in separate 96-well plates or tubes to create a range of concentrations.

  • Treatment:

    • Carefully remove the medium from the wells containing cells.

    • Using a multichannel pipette, add 50 µL of the various concentrations of Drug A to the corresponding columns.

    • Add 50 µL of the various concentrations of Drug B to the corresponding rows.

    • Include wells with each drug alone and untreated control wells.

  • Incubation:

    • Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

Data Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug interactions based on the median-effect principle.[6] The Combination Index (CI) is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition of cell growth).

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizing Synergy: The Isobologram

An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific effect are plotted on the x and y axes. A straight line connecting the single-agent concentrations represents the line of additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[7]

Mechanistic Insights: Apoptosis and Signaling Pathway Analysis

While the checkerboard assay quantifies the phenotypic outcome of a drug combination, understanding the underlying mechanism of synergy is critical for rational drug development. This often involves investigating the induction of apoptosis and the modulation of key signaling pathways.

Assessing Apoptosis: The Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases, and their activity is a hallmark of apoptotic cell death. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the combined activity of these caspases.[8]

G cluster_prep Preparation & Treatment cluster_assay Assay Procedure cluster_readout Readout prep_cells Seed cells in a white-walled 96-well plate treat_cells Treat cells with single agents and combinations prep_cells->treat_cells add_reagent Add Caspase-Glo® 3/7 Reagent to each well treat_cells->add_reagent incubate Incubate at room temperature for 30-60 minutes add_reagent->incubate read_luminescence Measure luminescence using a plate reader incubate->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Materials:

  • Cells treated with single agents and combinations in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

    • Transfer the entire volume of the buffer to the bottle containing the substrate and mix by gentle inversion until the substrate is fully dissolved.

  • Assay:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells using a plate shaker at a low speed (300-500 rpm) for 30 seconds.[9]

    • Incubate the plate at room temperature for 30 to 60 minutes, protected from light.[10]

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

Interpretation of Results: An increase in luminescence in the combination treatment group compared to the single-agent and control groups indicates an enhanced induction of apoptosis. It's important to perform time-course and dose-response experiments to determine the optimal conditions for observing this effect.[11]

Unveiling Molecular Mechanisms: Western Blot Analysis

Western blotting is an indispensable technique for investigating the effects of drug combinations on specific signaling pathways. By examining the expression and phosphorylation status of key proteins, researchers can elucidate the molecular mechanisms driving synergy. Common markers to investigate include cleaved PARP (a substrate of activated caspase-3) and phosphorylated Akt (p-Akt), a central node in cell survival signaling.

Materials:

  • Cell lysates from treated and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (anti-cleaved PARP, anti-p-Akt (Ser473), anti-total Akt, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt (Ser473) at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at a 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[12]

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of antibodies and re-probed for total Akt and a loading control to ensure equal protein loading.

Case Studies in Synergistic Combinations

The following case studies illustrate the application of these methodologies to identify and characterize synergistic anticancer drug combinations.

Case Study 1: PARP Inhibitors and Platinum-Based Chemotherapy in Ovarian Cancer

Background: PARP inhibitors, such as olaparib, have shown significant efficacy in ovarian cancers with BRCA mutations. Platinum-based agents like carboplatin are a mainstay of ovarian cancer treatment. Preclinical studies have demonstrated synergistic effects when these two classes of drugs are combined.[13]

Mechanism of Synergy: Platinum-based chemotherapy induces DNA damage, including single-strand breaks (SSBs). PARP is a key enzyme in the repair of SSBs. Inhibition of PARP by olaparib prevents the repair of these SSBs, which are then converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (a common feature in ovarian cancer), these DSBs cannot be efficiently repaired, leading to synthetic lethality and enhanced cell death.[14]

G Carboplatin Carboplatin DNA_damage DNA Single-Strand Breaks Carboplatin->DNA_damage BER_inhibition Inhibition of Base Excision Repair DNA_damage->BER_inhibition PARP_inhibition PARP Inhibition (Olaparib) PARP_inhibition->BER_inhibition prevents repair DSB Double-Strand Breaks BER_inhibition->DSB leads to Apoptosis Apoptosis DSB->Apoptosis HR_deficiency Homologous Recombination Deficiency HR_deficiency->Apoptosis enhances

Caption: Synergistic mechanism of PARP inhibitors and platinum-based chemotherapy.

Experimental Data:

Cell LineTreatmentIC50 (µM)Combination Index (CI) at 50% effect
A2780Olaparib5.2
Carboplatin8.5
Olaparib + Carboplatin-0.68 (Synergy)
OVCAR-3Olaparib7.8
Carboplatin12.3
Olaparib + Carboplatin-0.75 (Synergy)

Hypothetical data based on published findings.[6]

Case Study 2: EGFR and MET Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Background: EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib, are effective in NSCLC patients with EGFR mutations. However, acquired resistance often develops, frequently through the amplification of the MET oncogene. Combining an EGFR TKI with a MET inhibitor, such as capmatinib, has shown promise in overcoming this resistance.[15][16]

Mechanism of Synergy: EGFR and MET are both receptor tyrosine kinases that can activate downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation. When EGFR is inhibited, MET amplification can provide a bypass signaling route to reactivate these pathways. Dual inhibition of both EGFR and MET is necessary to shut down these pro-survival signals and induce apoptosis.[17]

G EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway EGFR->MAPK MET MET MET->PI3K_Akt MET->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Capmatinib Capmatinib Capmatinib->MET

Caption: Dual inhibition of EGFR and MET pathways in NSCLC.

Experimental Data:

Cell LineTreatment% Growth Inhibitionp-Akt (Ser473) Levels (Relative to Control)
H1975 (EGFR T790M/L858R, MET amplified)Gefitinib (1 µM)25%0.8
Capmatinib (0.5 µM)30%0.7
Gefitinib + Capmatinib75%0.2

Hypothetical data based on published findings.[18]

Conclusion and Future Perspectives

The evaluation of synergistic effects is a critical step in the development of novel anticancer combination therapies. The methodologies outlined in this guide, from the quantitative assessment of synergy using the checkerboard assay and Combination Index to the mechanistic elucidation through apoptosis and signaling pathway analysis, provide a robust framework for these investigations. As our understanding of cancer biology deepens, so too will our ability to rationally design and validate synergistic drug combinations that can improve patient outcomes.

References

  • Brannelly, L. A. et al. (2018). Using Terminal Transferase-mediated dUTP Nick End-labelling (TUNEL) and Caspase 3/7 Assays to Measure Epidermal Cell Death in Frogs with Chytridiomycosis. Journal of Visualized Experiments. Available at: [Link]

  • TransPharm Preclinical Solutions. (n.d.). Checkerboard Analysis. Available at: [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025). Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking Kinase Inhibitors Against Standard-of-Care in NSCLC Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of NSCLC Treatment and the Imperative for Rigorous Benchmarking

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1][2] The paradigm of NSCLC treatment has been revolutionized by the advent of targeted therapies, particularly kinase inhibitors directed against specific oncogenic driver mutations.[2][3][4] For subsets of patients with tumors harboring mutations in Epidermal Growth Factor Receptor (EGFR), anaplastic lymphoma kinase (ALK), or Kirsten rat sarcoma viral oncogene homolog (KRAS), these inhibitors have significantly improved progression-free and overall survival compared to traditional chemotherapy.[2]

However, the clinical utility of these agents is often limited by the development of primary and acquired resistance.[5][6][7] This reality underscores the critical need for continuous innovation in kinase inhibitor development. For researchers and drug development professionals, a robust and scientifically sound benchmarking strategy is paramount to accurately assess the potential of novel inhibitors and position them effectively within the therapeutic landscape.

This guide provides a comprehensive framework for benchmarking investigational kinase inhibitors against the current standard-of-care in clinically relevant NSCLC models. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, all grounded in the principles of scientific integrity and reproducibility.

Pillar I: Strategic Selection of Standard-of-Care Inhibitors and NSCLC Models

A meaningful benchmarking study begins with the judicious selection of appropriate comparators and experimental systems. This choice is not arbitrary but is dictated by the specific molecular target of the investigational agent and the clinical context it aims to address.

Defining the Competitive Landscape: Standard-of-Care Kinase Inhibitors

The selection of standard-of-care (SoC) inhibitors for comparison should reflect the current clinical practice for the targeted mutation. It is crucial to consider not only first-generation inhibitors but also subsequent generations that have been developed to overcome resistance.

Target Generation Standard-of-Care Inhibitor Commonly Targeted Mutations Known Resistance Mutations
EGFR 1st/2nd GenerationGefitinib, Erlotinib, AfatinibExon 19 deletions, L858RT790M
3rd GenerationOsimertinibExon 19 deletions, L858R, T790MC797S
ALK 1st GenerationCrizotinibEML4-ALK fusionG1269A, L1196M
2nd GenerationAlectinib, Ceritinib, BrigatinibEML4-ALK fusion, Crizotinib-resistant mutationsG1202R
3rd GenerationLorlatinibEML4-ALK fusion, broad range of resistance mutationsCompound mutations
KRAS G12C-specificSotorasib, AdagrasibKRAS G12CNew KRAS mutations (e.g., G12V, Y96D), bypass pathway activation[8][9]

Rationale for Selection: This tiered approach allows for a comprehensive assessment of a novel inhibitor's activity. For instance, a new EGFR inhibitor should not only demonstrate superior potency against sensitive mutations compared to first-generation drugs but also show activity against T790M-mutant models where osimertinib is the standard.[4] Similarly, a next-generation ALK inhibitor would need to be benchmarked against alectinib or ceritinib and demonstrate efficacy against lorlatinib-resistant models.[6][10]

Recapitulating Clinical Reality: Choosing the Right NSCLC Models

The choice of in vitro and in vivo models is critical for the clinical relevance of the benchmarking data. A combination of well-characterized cell lines and patient-derived models provides a more complete picture of a compound's potential.

1.2.1. In Vitro Models: Cell Lines

Genetically defined cancer cell lines are indispensable for initial potency and selectivity profiling.

Cell Line Histology Key Mutation(s) Application
PC-9 AdenocarcinomaEGFR exon 19 deletionBenchmarking against 1st/2nd gen EGFRi
HCC827 AdenocarcinomaEGFR exon 19 deletionBenchmarking against 1st/2nd gen EGFRi
NCI-H1975 AdenocarcinomaEGFR L858R & T790MAssessing activity against acquired resistance to 1st/2nd gen EGFRi
NCI-H3122 AdenocarcinomaEML4-ALK fusionBenchmarking against ALKi
NCI-H2228 AdenocarcinomaEML4-ALK fusionBenchmarking against ALKi
NCI-H358 AdenocarcinomaKRAS G12CBenchmarking against KRAS G12C inhibitors
A549 AdenocarcinomaKRAS G12SAssessing selectivity and off-target effects

Causality in Model Selection: The use of multiple cell lines for the same target mutation (e.g., PC-9 and HCC827 for EGFR exon 19 deletion) is a self-validating mechanism. Concordant results across different genetic backgrounds increase confidence in the observed inhibitor efficacy. Including a cell line with a different KRAS mutation, like A549 (G12S), helps to assess the specificity of a G12C-targeted inhibitor.[11]

1.2.2. In Vivo Models: Patient-Derived Xenografts (PDX)

PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, are increasingly recognized for their ability to recapitulate the heterogeneity and therapeutic response of the original tumor.[12][13][14][15][16]

Workflow for Establishing and Utilizing NSCLC PDX Models:

PDX_Workflow cluster_Establishment PDX Establishment cluster_Characterization Model Characterization cluster_Benchmarking Preclinical Benchmarking Patient Patient Tumor Biopsy Implantation Implantation into Immunocompromised Mice Patient->Implantation Engraftment Tumor Engraftment & Expansion Implantation->Engraftment Histology Histopathology Engraftment->Histology Genomics Genomic & Transcriptomic Profiling (NGS) Expansion Cohort Expansion Genomics->Expansion Engrafttment Engrafttment Engrafttment->Genomics Treatment Treatment with Investigational & SoC Inhibitors Expansion->Treatment Endpoint Tumor Growth Inhibition (TGI) Assessment Treatment->Endpoint

Caption: Workflow for NSCLC PDX model development and use in benchmarking studies.

Justification for PDX Models: While cell lines are excellent for high-throughput screening, they can lack the complex tumor microenvironment and inter-patient heterogeneity seen in the clinic. PDX models provide a more clinically relevant platform to validate findings from cell-based assays and to identify potential biomarkers of response.[12][14]

Pillar II: Rigorous Experimental Protocols for Unbiased Comparison

The credibility of a benchmarking study rests on the meticulous execution of well-validated experimental protocols. Each step should be designed to minimize variability and ensure that the observed differences in inhibitor performance are genuine.

In Vitro Potency Assessment: Cell Viability and Apoptosis Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational compound and compare it to SoC inhibitors.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate NSCLC cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the investigational and SoC inhibitors. Treat the cells with a range of concentrations for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Trustworthiness through Orthogonal Assays: To validate the viability data, it is essential to perform an orthogonal assay that measures a different cellular process, such as apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Follow the same cell seeding and treatment protocol as the viability assay.

  • Caspase Activity Measurement: Add Caspase-Glo® 3/7 reagent, which contains a substrate for activated caspases 3 and 7. Cleavage of the substrate by these executioner caspases of apoptosis generates a luminescent signal.

  • Data Analysis: Analyze the data similarly to the viability assay to determine the EC50 for apoptosis induction.

Rationale: Observing a dose-dependent increase in caspase activity that correlates with a decrease in cell viability provides strong evidence that the inhibitor's cytotoxic effect is mediated through the induction of apoptosis.

Target Engagement and Pathway Modulation: Western Blotting

Objective: To confirm that the investigational inhibitor engages its intended target and modulates downstream signaling pathways.

Protocol: Phospho-Kinase Western Blotting

  • Cell Treatment and Lysis: Treat cells with the investigational and SoC inhibitors at concentrations around their respective IC50 values for a short duration (e.g., 2-4 hours). Lyse the cells to extract proteins.

  • Protein Quantification and Electrophoresis: Quantify the protein concentration in each lysate and separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a membrane and probe with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and key downstream effectors (e.g., p-AKT, p-ERK).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the extent of pathway inhibition.

Signaling Pathways for Analysis:

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_ALK ALK Pathway cluster_KRAS KRAS Pathway EGFR EGFR PI3K_E PI3K EGFR->PI3K_E RAS_E RAS EGFR->RAS_E AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E RAF_E RAF RAS_E->RAF_E MEK_E MEK RAF_E->MEK_E ERK_E ERK MEK_E->ERK_E ALK ALK Fusion PI3K_A PI3K ALK->PI3K_A RAS_A RAS ALK->RAS_A JAK JAK ALK->JAK AKT_A AKT PI3K_A->AKT_A MEK_A MEK RAS_A->MEK_A ERK_A ERK MEK_A->ERK_A STAT3 STAT3 JAK->STAT3 KRAS KRAS PI3K_K PI3K KRAS->PI3K_K RAF_K RAF KRAS->RAF_K AKT_K AKT PI3K_K->AKT_K MEK_K MEK RAF_K->MEK_K ERK_K ERK MEK_K->ERK_K

Caption: Key downstream signaling pathways in EGFR, ALK, and KRAS mutant NSCLC.[17][18][19][20][21][22][23][24][25][26]

Expert Insight: A superior investigational agent should demonstrate sustained inhibition of the target and downstream pathways at concentrations that are cytotoxic in viability assays. Comparing the degree of pathway inhibition at equitoxic doses of the novel compound and the SoC inhibitor can reveal differences in on-target potency.

In Vivo Efficacy Assessment: Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the investigational inhibitor in a living organism and compare it to the SoC.

Protocol: NSCLC Xenograft Efficacy Study

  • Tumor Implantation: Implant NSCLC cells or PDX fragments subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a pre-determined size (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, investigational inhibitor, SoC inhibitor).

  • Dosing and Monitoring: Administer the compounds according to a pre-defined schedule (e.g., daily oral gavage). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: Continue the study for a defined period or until tumors in the control group reach a maximum allowable size. Calculate the tumor growth inhibition (TGI) for each treatment group.

Self-Validation through Pharmacodynamic (PD) Analysis: At the end of the study, or at interim time points, tumors can be harvested to assess target engagement and pathway modulation in vivo via western blotting or immunohistochemistry. This provides a crucial link between the observed anti-tumor efficacy and the molecular mechanism of action.

Pillar III: Data Presentation and Interpretation

Quantitative Data Summary

Table 1: In Vitro Potency of Investigational Compound vs. SoC Inhibitors in EGFR-Mutant Cell Lines

Compound PC-9 IC50 (nM) HCC827 IC50 (nM) NCI-H1975 IC50 (nM)
Investigational Cmpd[Insert Data][Insert Data][Insert Data]
Gefitinib[Insert Data][Insert Data][Insert Data]
Osimertinib[Insert Data][Insert Data][Insert Data]

Table 2: In Vivo Efficacy in an NCI-H1975 (EGFR L858R/T790M) Xenograft Model

Treatment Group Dose and Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%)
Vehicle-[Insert Data]-
Investigational Cmpd[Insert Data][Insert Data][Insert Data]
Osimertinib[Insert Data][Insert Data][Insert Data]
Addressing Resistance Mechanisms

A key aspect of benchmarking is to understand how a novel inhibitor performs in the context of known resistance mechanisms.[5][6][8][9][27][28][29][30][31][32][33][34][35] For example, an investigational EGFR inhibitor should be tested against cell lines or PDX models harboring not only the primary sensitizing mutations but also resistance mutations like T790M or C797S.[5][34] Similarly, novel ALK inhibitors should be profiled against a panel of models with known ALK resistance mutations.[6][27][33] This proactive approach provides critical insights into the potential durability of response and the inhibitor's place in sequential therapy.

Conclusion: A Framework for Confident Decision-Making

Rigorous, multi-faceted benchmarking is not merely a checkbox in the drug development process; it is the foundation upon which confident, data-driven decisions are made. By strategically selecting comparators and models, employing robust and validated protocols, and interpreting data within the context of the current clinical landscape, researchers can accurately assess the potential of novel kinase inhibitors. This comprehensive approach, grounded in scientific integrity, is essential to advancing the next generation of targeted therapies for NSCLC patients.

References

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Safety Operating Guide

Navigating the Safe Disposal of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one, a heterocyclic compound utilized in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Assessment and Initial Considerations

Before handling waste, a thorough understanding of the compound's hazards is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral.

  • Causes skin irritation: Skin corrosion/irritation.

  • Causes serious eye irritation: Serious eye damage/eye irritation.

  • May cause respiratory irritation: Specific target organ toxicity, single exposure.

Given these properties, all waste containing this compound must be treated as hazardous chemical waste.[2][3]

Table 1: Hazard Profile of this compound

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Source: PubChem CID 10560946[1]

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate personal protective equipment is non-negotiable when handling waste of this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye irritation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Protective Clothing: A lab coat or other protective clothing should be worn to shield the skin from potential contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic approach to the safe disposal of this compound waste.

Waste Minimization

The most effective disposal strategy begins with waste minimization. Researchers should strive to:

  • Order and use the smallest practical quantities of the chemical.

  • Design experiments to generate minimal waste.

  • Avoid preparing excess solutions.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as gloves, weighing paper, and pipette tips.

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Note the solvent used (e.g., halogenated or non-halogenated) as this will determine the appropriate liquid waste stream.

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharp objects.

Do not mix this waste with other incompatible chemical waste streams. For example, avoid mixing with strong oxidizing agents or reactive chemicals.

Caption: Waste Segregation Workflow

Packaging and Labeling

Proper packaging and labeling are mandated by regulations to ensure safe handling and disposal.[2][3]

  • Select an Appropriate Container:

    • Use a chemically compatible container with a secure, leak-proof lid.[3]

    • For liquid waste, do not fill the container to more than 80-90% capacity to allow for expansion.[3]

    • For solid waste, use a sturdy container that can be securely sealed.

  • Label the Container Clearly:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

      • The concentration and composition of the waste, including all solvents.

      • The date of accumulation.

      • The name and contact information of the generating researcher or lab.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

DisposalWorkflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Package Package in Compatible and Sealed Container Segregate->Package Label Label with 'Hazardous Waste' and Full Chemical Name Package->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange Arrange for Pickup by EHS or Licensed Contractor Store->Arrange End Proper Disposal Arrange->End

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Navigating the Synthesis Frontier: A Guide to Safely Handling 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency. This guide provides essential, direct safety and operational protocols for 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (CAS No. 211244-82-5), a heterocyclic compound with potential applications in kinase inhibition research. As this is a research chemical, comprehensive toxicological data is limited; therefore, a cautious, risk-based approach is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment: Understanding the Adversary

Based on aggregated GHS data, this compound is a solid powder that presents multiple hazards.[1] A thorough understanding of these risks is the first step in mitigating them.

GHS Hazard Classification:

Hazard ClassCategoryGHS PictogramHazard Statement
Acute Toxicity, OralCategory 4

H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2

H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2A

H319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3

H335: May cause respiratory irritation[1]

Expert Insight: The combination of oral toxicity with skin, eye, and respiratory irritation necessitates a multi-faceted protection strategy. The primary routes of exposure are inhalation of the powder, direct skin/eye contact, and accidental ingestion. As a potent pharmaceutical intermediate, even small exposures could have biological effects.[2][3] Therefore, containment and personal barriers are not just recommended; they are essential.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is the final line of defense. Before any task, ensure that engineering and administrative controls are in place to minimize exposure.[4]

  • Engineering Control (Primary): All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood or a powder containment hood. This captures airborne particles at the source, providing the most effective protection against respiratory exposure.

  • Administrative Controls:

    • Restrict access to the handling area to trained personnel only.

    • Develop and strictly follow a Standard Operating Procedure (SOP) for this compound.

    • Ensure eyewash stations and safety showers are accessible and have been recently tested.[5]

    • Keep quantities stored and in use to the minimum required for the experiment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must directly address the identified hazards. The following protocol is mandatory for all personnel handling this compound.

Step-by-Step PPE Selection Workflow

This decision tree illustrates the logic for selecting appropriate PPE for each handling task.

PPE_Selection cluster_0 PPE Selection Protocol start Assess Task: Handling Solid or Solution? solid Handling Solid Powder (Weighing, Transfer) start->solid Solid solution Handling Solution (Low Volatility Solvent) start->solution Solution respiratory Respiratory Protection: N95 Respirator (Minimum) or Half-Mask with P100 Filter solid->respiratory eye_solid Eye/Face Protection: Chemical Safety Goggles AND Face Shield solid->eye_solid gloves Hand Protection: Double Nitrile Gloves solid->gloves body Body Protection: Disposable Gown or Coverall over Lab Coat solid->body solution->gloves solution->body eye_solution Eye Protection: Chemical Safety Goggles solution->eye_solution end_node Proceed with Caution respiratory->end_node eye_solid->end_node gloves->end_node body->end_node eye_solution->end_node

Caption: PPE Selection Workflow for Handling the Compound.

Detailed PPE Specifications:
  • Eye and Face Protection: The H319 warning (Causes serious eye irritation) mandates robust protection.

    • For Solids: Chemical splash goggles conforming to ANSI Z87.1 standard are required. Due to the risk of powder dispersal, a full-face shield must be worn over the goggles during any transfer or weighing operations.

    • For Solutions: Chemical splash goggles are sufficient if the solvent is non-volatile and the risk of splashing is low.

  • Hand Protection: The H315 warning (Causes skin irritation) requires diligent hand protection.

    • Double Gloving: Always wear two pairs of nitrile gloves.[6] This provides a backup barrier in case the outer glove is compromised. The outer glove should be removed and replaced immediately if contamination is suspected.

    • Causality: Nitrile provides good resistance against a broad range of chemicals, but it is not impervious. Double gloving minimizes the risk of direct contact through undetected pinholes or degradation.

  • Body Protection:

    • A standard cotton lab coat is insufficient. Wear a disposable, fluid-resistant gown or a Tyvek coverall over your regular lab coat. This prevents the fine powder from contaminating personal clothing.

    • Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.

  • Respiratory Protection: The H335 warning (May cause respiratory irritation) is critical.

    • Minimum Requirement: When handling the solid powder, a NIOSH-approved N95 disposable respirator is the minimum requirement.

    • Best Practice: For frequent handling or larger quantities, a reusable half-mask or full-facepiece respirator with P100 (HEPA) filters is strongly recommended.[2] A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.

Operational Plan: From Weighing to Waste

A disciplined workflow prevents cross-contamination and accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Cordon off the work area. Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) and place them inside the chemical fume hood.

  • Donning PPE: Don PPE in the correct order: inner gloves, lab coat, disposable gown, N95 respirator or half-mask, goggles, face shield, and finally, outer gloves.

  • Weighing: Perform weighing on anti-static weigh paper or directly into a tared vial to minimize powder dispersal. Use gentle movements. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly within the fume hood. Cap the vial and vortex or sonicate as needed.

  • Cleanup: After handling, decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water. All disposable materials used in the process are now considered hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Remove outer gloves first, followed by the face shield, gown, and goggles. The respirator should be removed last after leaving the immediate work area. Wash hands thoroughly with soap and water.

Disposal Plan: Managing the Aftermath

All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Waste Disposal Decision Tree

Waste_Disposal cluster_1 Waste Stream Management start Identify Waste Type solid_waste Solid Waste: Contaminated Gloves, Gowns, Wipes, Weigh Paper start->solid_waste liquid_waste Liquid Waste: Excess Solution, Rinsates start->liquid_waste sharps_waste Sharps Waste: Contaminated Needles, Glass Pipettes start->sharps_waste solid_container Dispose in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Dispose in Labeled Liquid Hazardous Waste Container (Halogenated or Non-halogenated) liquid_waste->liquid_container sharps_container Dispose in Puncture-Proof Sharps Container for Hazardous Waste sharps_waste->sharps_container

Caption: Decision Tree for Proper Waste Segregation.

  • Solid Waste: Place all contaminated disposable items (gloves, gowns, weigh paper, pipette tips, etc.) into a dedicated, clearly labeled solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a compatible, labeled liquid hazardous waste container. Adhere to your institution's guidelines for segregating halogenated and non-halogenated waste streams.

  • Decontamination: Empty glassware should be rinsed three times with a suitable solvent. The first two rinses must be collected as hazardous liquid waste. The glassware can then be washed normally.

By adhering to these rigorous safety and handling protocols, you build a foundation of trust and scientific integrity, protecting yourself, your colleagues, and the validity of your research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10560946, 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one. PubChem. [Link]

  • ACS Material (2020). PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Outsourced Pharma (2015). Best Practices For Handling Potent APIs. Outsourcedpharma.com. [Link]

  • All Safety Products (2022). Chemical Handling Safety & PPE Requirements. Allsafetyproducts.com. [Link]

Sources

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8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one
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8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

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